molecular formula C45H51Cl4F2N3O9 B1211496 Travocort CAS No. 78940-01-9

Travocort

Número de catálogo: B1211496
Número CAS: 78940-01-9
Peso molecular: 957.7 g/mol
Clave InChI: UPINRYVXYNYCOF-UESYANRNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Travocort is a topical combination agent for research applications, composed of Isoconazole nitrate 1% and Diflucortolone valerate 0.1% . Isoconazole nitrate is a broad-spectrum imidazole antifungal with demonstrated efficacy against a range of dermatophytes, yeasts, and molds . It also possesses in vitro activity against gram-positive bacteria . Its research value is highlighted by its rapid penetration into the skin, achieving high and sustained concentrations in the stratum corneum and hair follicles, where it remains above the minimum inhibitory concentration for key pathogens for days after application concludes . Diflucortolone valerate is a potent corticosteroid that suppresses inflammation and alleviates associated symptoms in model systems . The combination of these agents is of significant scientific interest due to their synergistic interaction; the corticosteroid component enhances the local bioavailability of the antimycotic, leading to a faster onset of action and improved overall effect in pre-clinical models of inflammatory dermatomycoses . This makes the this compound combination a valuable tool for investigating the pathophysiology of and potential interventions for complex superficial skin infections accompanied by significant inflammatory responses . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

78940-01-9

Fórmula molecular

C45H51Cl4F2N3O9

Peso molecular

957.7 g/mol

Nombre IUPAC

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate;nitric acid

InChI

InChI=1S/C27H36F2O5.C18H14Cl4N2O.HNO3/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;1-8,11,18H,9-10H2;(H,2,3,4)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;;/m1../s1

Clave InChI

UPINRYVXYNYCOF-UESYANRNSA-N

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

SMILES isomérico

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

SMILES canónico

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Sinónimos

Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6alpha,11beta,16alpha)-, mixt. with 1-(2-(2,4-dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazole mononitrate
Travocort

Origen del producto

United States

Foundational & Exploratory

Synergistic Antifungal and Anti-inflammatory Action of Isoconazole and Diflucortolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic action of isoconazole nitrate and diflucortolone valerate, a combination therapy frequently employed in the management of inflammatory dermatomycoses. Isoconazole, a broad-spectrum azole antifungal, effectively targets the fungal cell membrane by inhibiting ergosterol biosynthesis. Diflucortolone valerate, a potent topical corticosteroid, provides rapid relief from inflammatory symptoms such as erythema and pruritus. Clinical evidence strongly supports that the combination of these two agents results in a more rapid onset of action and superior therapeutic outcomes compared to monotherapy with either agent alone. This guide will delve into the individual and combined mechanisms of action, present quantitative data from clinical studies, detail relevant experimental protocols, and provide visual representations of the underlying pathways and workflows.

Introduction

Dermatomycoses, or superficial fungal infections of the skin, are frequently accompanied by a significant inflammatory component, leading to symptoms of redness (erythema), itching (pruritus), and discomfort. While antifungal agents are essential for eradicating the causative fungal pathogen, they do not address the immediate inflammatory symptoms, which are often the primary complaint of the patient. The combination of an antifungal agent with a corticosteroid offers a dual approach to treatment, simultaneously targeting the infection and the associated inflammation.

The combination of isoconazole nitrate 1% and diflucortolone valerate 0.1% has been shown to be a highly effective treatment for inflammatory fungal skin infections.[1][2] This guide will explore the synergistic relationship between these two active pharmaceutical ingredients, providing a comprehensive resource for researchers and drug development professionals.

Mechanisms of Action

Isoconazole Nitrate: Antifungal Activity

Isoconazole is an imidazole antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane. Its primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The mechanism of action can be summarized as follows:

  • Inhibition of Lanosterol 14α-demethylase: Isoconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.

  • Ergosterol Depletion: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane.

  • Accumulation of Toxic Methylated Sterols: The blockage of the ergosterol synthesis pathway results in the accumulation of toxic methylated sterols, such as lanosterol.

  • Disruption of Membrane Integrity: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

dot

Caption: Mechanism of action of Isoconazole.
Diflucortolone Valerate: Anti-inflammatory Activity

Diflucortolone valerate is a potent topical corticosteroid with strong anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its mechanism of action is complex and involves the modulation of gene expression through the glucocorticoid receptor (GR).

The key steps in its anti-inflammatory action are:

  • Binding to Glucocorticoid Receptor: Diflucortolone valerate penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor.

  • Nuclear Translocation: The activated glucocorticoid receptor-ligand complex translocates to the nucleus.

  • Modulation of Gene Expression:

    • Transrepression: The complex interacts with transcription factors such as NF-κB and AP-1, inhibiting their pro-inflammatory activity and downregulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.

    • Transactivation: The complex can also bind to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin A1).

  • Inhibition of Inflammatory Mediators: Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, reduces the production of pro-inflammatory prostaglandins and leukotrienes.

dot

Caption: Mechanism of action of Diflucortolone Valerate.
Synergistic Action

The combination of isoconazole and diflucortolone provides a synergistic effect in the treatment of inflammatory dermatomycoses. This synergy is primarily clinical, resulting from the complementary actions of the two drugs:

  • Rapid Symptom Relief: Diflucortolone valerate quickly reduces inflammation, erythema, and pruritus, providing immediate relief to the patient. This is a significant advantage as itching can lead to scratching, which can exacerbate the infection and cause secondary bacterial infections.[4]

  • Enhanced Antifungal Efficacy: By reducing inflammation, diflucortolone valerate may improve the penetration and bioavailability of isoconazole in the skin, allowing the antifungal to more effectively reach the site of infection.[3]

  • Comprehensive Treatment: The combination therapy addresses both the cause of the infection (the fungus) and its symptoms (inflammation), leading to a more effective and faster resolution of the condition compared to monotherapy.[2]

Quantitative Data from Clinical Studies

Clinical trials have consistently demonstrated the superior efficacy of the isoconazole and diflucortolone combination therapy over monotherapy. The following tables summarize key quantitative data from these studies.

Table 1: Clinical and Mycological Cure Rates in Tinea Corporis

Treatment GroupNumber of Patients (n)Clinical Cure Rate (%)Mycological Cure Rate (%)Reference
Isoconazole + Diflucortolone19066.3%Not Reported[5]
Clotrimazole 1%19064.7%Not Reported[5]
Isoconazole + Diflucortolone (Pediatric)10886.1% (Clinical and Mycological Recovery)86.1% (Clinical and Mycological Recovery)[4]

Table 2: Reduction in Inflammatory Symptoms (Erythema and Pruritus) in Tinea Inguinalis

Treatment GroupSymptomAssessment TimepointMean Score Reductionp-valueReference
Isoconazole + DiflucortoloneErythemaWeek 1Superior to monotherapy<0.05[6][7]
Isoconazole MonotherapyErythemaWeek 1--[6][7]
Isoconazole + DiflucortolonePruritusWeek 1Superior to monotherapy<0.05[6][7]
Isoconazole MonotherapyPruritusWeek 1--[6][7]

Note: Specific mean score reductions were not always available in the abstracts. The superiority of the combination therapy was consistently reported.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes like Trichophyton.[8][9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoconazole against a fungal isolate.

Materials:

  • Isoconazole nitrate powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Trichophyton rubrum)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Drug Preparation: Prepare a stock solution of isoconazole in DMSO. Further dilute in RPMI-1640 medium to create a series of twofold dilutions.

  • Inoculum Preparation: a. Culture the fungal isolate on SDA at 28-30°C for 7-14 days. b. Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop. c. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. d. Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). e. Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Microdilution Plate Setup: a. Dispense 100 µL of the appropriate isoconazole dilution into each well of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 28-30°C for 4-7 days.

  • MIC Determination: The MIC is the lowest concentration of isoconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Antifungal_Susceptibility_Workflow start Start drug_prep Prepare Isoconazole Serial Dilutions start->drug_prep inoculum_prep Prepare Fungal Inoculum start->inoculum_prep plate_setup Set up 96-well Plate: - Drug dilutions - Inoculum - Controls drug_prep->plate_setup inoculum_prep->plate_setup incubation Incubate at 28-30°C for 4-7 days plate_setup->incubation mic_determination Determine MIC (≥50% growth inhibition) incubation->mic_determination end End mic_determination->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

The combination of isoconazole nitrate and diflucortolone valerate represents a rational and effective therapeutic strategy for the management of inflammatory dermatomycoses. The antifungal action of isoconazole eradicates the causative pathogen, while the potent anti-inflammatory properties of diflucortolone valerate provide rapid relief from distressing symptoms. The clinical evidence strongly supports the synergistic nature of this combination, leading to improved patient outcomes and faster resolution of the infection. This technical guide provides a comprehensive overview of the mechanisms, clinical efficacy, and relevant experimental methodologies to aid in the further research and development of such combination therapies.

References

Travocort® Cream: A Technical Guide to its Core Active Ingredients and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travocort® cream is a topical pharmaceutical preparation indicated for the initial or interim treatment of superficial fungal infections of the skin that are accompanied by highly inflammatory or eczematous conditions.[1][2] Its therapeutic efficacy stems from the synergistic action of a broad-spectrum antimycotic agent and a potent corticosteroid. This guide provides a detailed overview of the active ingredients, their mechanisms of action, the cream's formulation, and analytical methodologies for its characterization.

Active Pharmaceutical Ingredients (APIs)

This compound® cream contains two active pharmaceutical ingredients: isoconazole nitrate and diflucortolone valerate.[3][4]

Isoconazole Nitrate

Isoconazole nitrate is an imidazole derivative with a broad spectrum of antifungal and gram-positive antibacterial activity.[5] It is effective against dermatophytes, yeasts, yeast-like fungi, and molds.[6][7][8]

Diflucortolone Valerate

Diflucortolone valerate is a potent topical corticosteroid that suppresses inflammatory and allergic skin reactions.[1][7][8] It alleviates subjective complaints such as pruritus (itching), burning, and pain.[1][7][9]

Quantitative Composition

The quantitative composition of the active ingredients in this compound® cream is presented in Table 1.

Table 1: Active Ingredient Composition of this compound® Cream [1][3][6][7][10]

Active IngredientConcentration (% w/w)Amount per gram of cream
Isoconazole Nitrate1%10 mg
Diflucortolone Valerate0.1%1 mg

Formulation

This compound® cream is a white to yellowish, opaque, low-fat oil-in-water emulsion.[1][7][8][9][11] The formulation is designed for easy removal.[7][8][11]

Excipients

The inactive ingredients, or excipients, play a crucial role in the stability, delivery, and cosmetic properties of the cream. The excipients used in this compound® cream are listed in Table 2. The exact quantitative composition of the excipients is proprietary and not publicly available.

Table 2: Excipients in this compound® Cream [3][6][7][8]

ExcipientFunction (General)
Cetostearyl alcoholEmulsifying agent, emollient, thickener
Disodium edetateChelating agent, stabilizer
Liquid paraffinEmollient, occlusive agent
White soft paraffinEmollient, occlusive agent
Polysorbate 60Emulsifying agent, surfactant
Sorbitan stearateEmulsifying agent, surfactant
Purified waterSolvent, vehicle

Mechanism of Action

The dual-action of this compound® cream is a result of the distinct mechanisms of its active ingredients.

Isoconazole Nitrate: Antifungal Action

Isoconazole nitrate inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Isoconazole_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Integral Component 14-alpha-demethylase->Ergosterol Synthesis Isoconazole_Nitrate Isoconazole_Nitrate Isoconazole_Nitrate->14-alpha-demethylase Inhibition

Mechanism of action of Isoconazole Nitrate.
Diflucortolone Valerate: Anti-inflammatory Action

Diflucortolone valerate, as a glucocorticoid, binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators.

Diflucortolone_MoA cluster_cell Skin Cell GR Glucocorticoid Receptor Complex DV-GR Complex Nucleus Nucleus Complex->Nucleus Translocation Anti_Inflammatory_Proteins Anti-inflammatory Proteins Nucleus->Anti_Inflammatory_Proteins Upregulation Pro_Inflammatory_Mediators Pro-inflammatory Mediators Nucleus->Pro_Inflammatory_Mediators Downregulation DV Diflucortolone Valerate DV->GR Binding DV->GR

Mechanism of action of Diflucortolone Valerate.

Experimental Protocols: Analytical Characterization

The simultaneous determination of isoconazole nitrate and diflucortolone valerate in cream formulations can be achieved using various analytical techniques. Below are summaries of published methodologies.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the simultaneous determination of both active ingredients.[12]

  • Sample Preparation:

    • Weigh 1 g of the cream formulation into a 50 mL volumetric flask.

    • Dilute to volume with methanol.

    • Stir mechanically for 15 minutes.

    • Filter the solution through a 0.45 µm Millipore filter.

  • Chromatographic Conditions:

    • Column: ACE C18 (150 x 4.6 mm, 5µm particle size).[12]

    • Mobile Phase: An isocratic mixture of sodium dihydrogen phosphate buffer and methanol (e.g., 27:73, v/v).[12]

    • Flow Rate: 1.5 mL/min.[12]

    • Detection: UV detection at 240 nm.[12]

  • Data Analysis: The concentrations of isoconazole nitrate and diflucortolone valerate are calculated by comparing the peak areas of the sample with those of a standard solution.

Spectrophotometric Methods

First derivative spectrophotometry and principal component regression (PCR) have also been employed for the simultaneous determination of these compounds.[13][14][15]

  • Sample Preparation:

    • Prepare solutions of the cream in a methanol-water mixture (e.g., 3+1, v/v).

  • First Derivative Spectrophotometry:

    • Measure the dA/dλ values at specific wavelengths for each component (e.g., 247.8 nm for diflucortolone valerate and 240.2 nm for isoconazole nitrate).[13][14][15]

  • Principal Component Regression (PCR):

    • Prepare a concentration data matrix using synthetic mixtures of the drugs.

    • Obtain the absorbance data matrix by measuring absorbances at multiple wavelengths in the zero-order spectra.[13][14][15]

  • Data Analysis: Quantify the concentrations of each drug using the developed spectrophotometric models.

Analytical_Workflow Cream_Sample This compound Cream Sample Sample_Prep Sample Preparation (Extraction with solvent) Cream_Sample->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Spectrophotometry Spectrophotometric Analysis Sample_Prep->Spectrophotometry Quantification Quantification of APIs HPLC->Quantification Spectrophotometry->Quantification

General analytical workflow for this compound cream.

Pharmacokinetics

Isoconazole Nitrate

Isoconazole rapidly penetrates human skin from the cream formulation, reaching maximum concentrations in the stratum corneum and living skin within one hour of application.[1][6][7][9] High concentrations are maintained for at least seven hours.[1][6][9] Systemic absorption is low; less than 1% of the applied dose is percutaneously absorbed within four hours.[1][6][7]

Diflucortolone Valerate

Diflucortolone valerate also penetrates the skin rapidly, with horny layer levels reaching approximately 150 µg/ml after one hour.[2][7] These levels are maintained for at least seven hours.[2][7] Percutaneous absorption is low, with less than 1% of the applied dose absorbed within four hours.[1][7][9] In the skin, diflucortolone valerate is partially hydrolyzed to the equally effective diflucortolone.[1][7][9]

Conclusion

This compound® cream is a well-characterized topical formulation that combines the antifungal properties of isoconazole nitrate with the anti-inflammatory effects of diflucortolone valerate. Its oil-in-water emulsion base facilitates the rapid penetration of the active ingredients into the skin, ensuring high local concentrations with minimal systemic absorption. The analytical methods outlined provide a robust framework for the quality control and characterization of this pharmaceutical product. This technical guide serves as a comprehensive resource for professionals in the fields of pharmaceutical research and development.

References

Diflucortolone Valerate: A Technical Guide to its Anti-inflammatory Properties in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflucortolone valerate (DFV) is a potent topical corticosteroid widely utilized in dermatology for the management of various inflammatory skin conditions, including eczema and psoriasis.[1] Its therapeutic efficacy is rooted in its multifaceted anti-inflammatory and immunosuppressive properties.[2] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of diflucortolone valerate, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action

Diflucortolone valerate, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[2] This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in the inflammatory response.[2]

Upon binding to diflucortolone valerate, the glucocorticoid receptor translocates from the cytoplasm into the nucleus.[2] Within the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3]

A primary mechanism of its anti-inflammatory action is the inhibition of the arachidonic acid cascade. Diflucortolone valerate induces the synthesis of lipocortin-1 (annexin-1), which in turn inhibits phospholipase A2 (PLA2).[3] The inhibition of PLA2 prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[3]

Furthermore, diflucortolone valerate suppresses the production of various pro-inflammatory cytokines, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α).[4] It also reduces vasodilation and capillary permeability, and inhibits the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation.[3]

Signaling Pathways

The anti-inflammatory effects of diflucortolone valerate are mediated through complex signaling pathways. The following diagrams illustrate the key molecular interactions.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DFV Diflucortolone Valerate GR Glucocorticoid Receptor (GR) DFV->GR Binds DFV_GR DFV-GR Complex GRE Glucocorticoid Response Element (GRE) DFV_GR->GRE Translocates to nucleus and binds to GRE PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Converted to Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Lipocortin1 Lipocortin-1 (Annexin-1) Lipocortin1->PLA2 Inhibits Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->Arachidonic_Acid Liberated by PLA2 Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) Gene_Transcription->Pro_inflammatory_Genes Downregulation Pro_inflammatory_Genes->Inflammation

Caption: Diflucortolone Valerate Mechanism of Action.

Quantitative Data

The anti-inflammatory potency and clinical efficacy of diflucortolone valerate have been quantified in various studies. The following tables summarize key data.

Table 1: Comparative Clinical Efficacy of Diflucortolone Valerate
IndicationComparatorDV ConcentrationComparator ConcentrationEfficacy OutcomeReference
PsoriasisClobetasol Propionate0.3%0.05%Equipotent[5]
EczemaClobetasol Propionate0.3%0.05%81% marked improvement/healing with DV vs. 84% with comparator (not statistically significant)[6]
Various DermatosesFluocinolone AcetonideFatty OintmentOintment89% good results with DV vs. 63.5% with comparator[7]
EczemaHydrocortisone Acetate0.1%1.0%Greater reduction in signs and symptoms with DV at all time points. 89.1% very good response in eczema.[8]
Psoriasis and Chronic DIEHydrocortisone Acetate0.1%1.0%33.3% very good and 66.6% good response.[8]
Very Dry Dermatoses-Fatty Ointment-83.8% very good or good results.[9]
Atopic Eczema, Neurodermatitis, Atopic Cheilitis-Fatty Ointment-Excellent results.[10]
Various Dermatoses-Fatty Ointment-80% very good to good results.[11]
Table 2: Vasoconstrictor Activity of Diflucortolone Valerate
FormulationComparator(s)OutcomeReference
W/O Emulsion (0.1%)Fluocortolone (identical base)100 times more effective[12]
Fatty BaseFluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrateStatistically significant superiority after 10 hours[13]
W/O EmulsionFluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionateStatistically better after 8 hours[13]
Table 3: Percutaneous Absorption of Diflucortolone Valerate
MethodComparator(s)DV AbsorptionComparator(s) AbsorptionReference
Radioactive Labeling (Urine/Feces)Betamethasone Valerate (BV)2.2 ± 0.8%12.2 ± 3.3%[14]
Recovery from SkinBetamethasone Valerate (BV), Beclomethasone Dipropionate (BDP), Fluocinolone Acetonide (FA)14.8 ± 4.2%BV: 23.5 ± 4.1%, BDP: 14.0 ± 4.3%, FA: 39.2 ± 2.4%[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of topical corticosteroids.

Vasoconstrictor Assay

The vasoconstrictor assay is a widely used in vivo method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.

Start Start Subject_Selection Select Healthy Volunteers Start->Subject_Selection Site_Marking Mark Application Sites (e.g., Forearm) Subject_Selection->Site_Marking Baseline_Reading Measure Baseline Skin Color (Chromameter) Site_Marking->Baseline_Reading Application Apply Topical Corticosteroid (Test and Reference) Baseline_Reading->Application Occlusion Occlude Application Sites Application->Occlusion Removal Remove Formulation after Specified Duration (e.g., 6-16 hours) Occlusion->Removal Blanching_Assessment Assess Skin Blanching at Pre-determined Time Points Removal->Blanching_Assessment Visual_Scoring Visual Scoring by Trained Observer (0-4 scale) Blanching_Assessment->Visual_Scoring Chromameter_Measurement Chromameter Measurement Blanching_Assessment->Chromameter_Measurement Data_Analysis Analyze Dose-Response Relationship Visual_Scoring->Data_Analysis Chromameter_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Vasoconstrictor Assay Workflow.

Protocol:

  • Subject Selection: Enroll healthy human volunteers with normal skin.

  • Site Demarcation: Mark multiple application sites on the flexor surface of the forearms.

  • Baseline Measurement: Measure the baseline skin color at each site using a chromameter.

  • Product Application: Apply a standardized amount of the test and reference topical corticosteroid formulations to the designated sites.

  • Occlusion: Cover the application sites with an occlusive dressing for a predetermined duration (e.g., 6 to 16 hours).[15]

  • Removal and Cleaning: Remove the occlusive dressing and gently clean the skin to remove any residual formulation.

  • Blanching Assessment: At specified time points after removal, assess the degree of skin blanching (vasoconstriction).

  • Scoring:

    • Visual Scoring: A trained, blinded observer grades the blanching on a scale (e.g., 0 = no blanching to 4 = maximal blanching).[15]

    • Chromameter Measurement: Quantify the change in skin color using a chromameter.

  • Data Analysis: Analyze the dose-response relationship to determine the potency of the test formulation relative to the reference.

Glucocorticoid Receptor (GR) Binding Assay

This in vitro assay measures the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled glucocorticoid.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution containing purified glucocorticoid receptor.

    • Prepare a solution of a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

    • Prepare serial dilutions of the test compound (diflucortolone valerate) and a reference compound.

  • Assay Procedure:

    • In a microplate, combine the glucocorticoid receptor, the fluorescently labeled glucocorticoid, and either the test compound, reference compound, or buffer (control).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well. The binding of the large receptor protein to the small fluorescent ligand increases the polarization of the emitted light.

  • Data Analysis:

    • Competition from the unlabeled test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) to determine the relative binding affinity.[16]

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of phospholipase A2, a key enzyme in the inflammatory cascade.

Protocol:

  • Substrate Preparation: Prepare a lecithin emulsion to serve as the substrate for PLA2.[17]

  • Reagent Preparation:

    • Prepare a solution of purified phospholipase A2.

    • Prepare a standardized solution of sodium hydroxide for titration.

    • Prepare serial dilutions of the test compound (or a substance induced by it, like lipocortin-1).

  • Assay Procedure:

    • In a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9), add the lecithin emulsion.[17]

    • Add the test compound or control.

    • Initiate the reaction by adding the phospholipase A2 solution.

  • Detection:

    • The activity of PLA2 releases fatty acids, causing a decrease in pH.

    • Use a titrator to continuously add sodium hydroxide to maintain a constant pH. The rate of addition of sodium hydroxide is proportional to the enzyme activity.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of PLA2 activity by the test compound compared to the control.

    • Determine the IC50 value of the inhibitor.

Cytokine Inhibition Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Cell Stimulation:

    • Treat the cells with serial dilutions of diflucortolone valerate for a predetermined pre-incubation period.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.[18]

  • Incubation: Incubate the cells for a sufficient time to allow for cytokine synthesis and secretion (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[19][20]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of diflucortolone valerate.

    • Determine the IC50 value for the inhibition of each cytokine.

Conclusion

Diflucortolone valerate is a potent topical corticosteroid with a well-established anti-inflammatory profile. Its mechanism of action, centered on the modulation of gene expression via the glucocorticoid receptor, leads to the suppression of key inflammatory pathways, including the arachidonic acid cascade and cytokine production. Quantitative data from clinical trials and in vivo assays consistently demonstrate its high efficacy in treating inflammatory dermatoses. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of topical anti-inflammatory drugs.

References

The Antimicrobial Spectrum of Isoconazole Nitrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro activity, mechanisms of action, and susceptibility testing methodologies for the broad-spectrum antimicrobial agent, isoconazole nitrate.

Introduction

Isoconazole nitrate is a synthetic imidazole derivative with a potent and broad-spectrum antimicrobial activity.[1][2] It is effective against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds, as well as certain Gram-positive bacteria.[2][3][4] Its primary mechanism of action involves the disruption of fungal cell membrane synthesis, leading to cell death.[5] This technical guide provides a comprehensive overview of the antimicrobial spectrum of isoconazole nitrate, detailed experimental protocols for its evaluation, and a summary of its in vitro activity against key microbial groups.

Mechanism of Action

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The principal antifungal mechanism of isoconazole nitrate, like other azole antifungals, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, isoconazole nitrate blocks the conversion of lanosterol to ergosterol.[5] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterols within the fungal cell membrane. The altered sterol composition disrupts the membrane's structure and function, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in fungal cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Isoconazole Nitrate Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Depletion Leads To Enzyme->Ergosterol Catalyzes conversion Enzyme->Disruption Pathway Blocked Isoconazole Isoconazole Nitrate Inhibition Inhibition Isoconazole->Inhibition Inhibition->Enzyme

Figure 1: Mechanism of Action of Isoconazole Nitrate.
Antibacterial Activity: Induction of Reactive Oxygen Species (ROS)

In addition to its antifungal properties, isoconazole nitrate exhibits activity against Gram-positive bacteria.[1][2] The antibacterial effect is suggested to be dependent on the induction of reactive oxygen species (ROS).[1][6] Incubation of Staphylococcus aureus with isoconazole nitrate has been shown to lead to a significant increase in ROS-positive cells.[6] This oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to the bacteriostatic and bactericidal action of the drug.

Isoconazole Isoconazole Nitrate BacterialCell Gram-Positive Bacterial Cell Isoconazole->BacterialCell Enters ROS Increased Reactive Oxygen Species (ROS) BacterialCell->ROS Induces Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage CellDeath Bacteriostatic/ Bactericidal Effect Damage->CellDeath

Figure 2: Proposed Antibacterial Mechanism of Isoconazole Nitrate.

Antimicrobial Spectrum: In Vitro Activity

Isoconazole nitrate has demonstrated a broad spectrum of in vitro activity against a variety of pathogenic fungi and some Gram-positive bacteria.

Antifungal Activity

The antifungal activity of isoconazole nitrate is well-documented against dermatophytes, yeasts, and molds.

Dermatophytes: Isoconazole is highly effective against the common dermatophytes responsible for cutaneous fungal infections.

OrganismMIC (µg/mL)
Trichophyton rubrum0.1[7]
Trichophyton mentagrophytes0.1[7]

Yeasts: Isoconazole exhibits potent activity against various Candida species.

OrganismMIC Range (µg/mL)
Candida albicans0.12 - 2[7]
Candida parapsilosis0.12 - 2[7]
Candida tropicalis0.12 - 2[7]
Candida krusei0.12 - 2[7]
Candida guilliermondii0.12 - 2[7]

Molds: The in vitro activity of isoconazole extends to various molds, including species of Aspergillus.

Antibacterial Activity

Isoconazole nitrate has shown bacteriostatic and bactericidal action against a range of Gram-positive bacteria.

OrganismMIC (mg/L)
Corynebacterium tuberculostearicum3.9[7]
Staphylococcus epidermis5.6[7]
Methicillin-resistant Staphylococcus aureus (MRSA)32[7]

Experimental Protocols for Susceptibility Testing

Standardized methods for antifungal susceptibility testing are essential for obtaining reproducible and comparable Minimum Inhibitory Concentration (MIC) data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method (CLSI M38-A2 / EUCAST E.Def 11.0)

This method is considered the gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of Isoconazole Nitrate in a suitable solvent (e.g., dimethyl sulfoxide).

  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

  • For Dermatophytes and Molds: Culture the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to encourage sporulation. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration in RPMI 1640 medium.

  • For Yeasts: Culture the yeast on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

3. Inoculation and Incubation:

  • Dispense the diluted antifungal agent and the fungal inoculum into the wells of a 96-well microtiter plate.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for dermatophytes and molds).

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.

  • The endpoint can be determined visually or by using a spectrophotometer.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Determination A Prepare Isoconazole Nitrate Serial Dilutions C Dispense Drug Dilutions into 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Add Fungal Inoculum to Wells B->D E Incubate at Specified Temperature/Time D->E F Read Results Visually or with Spectrophotometer E->F G Determine MIC: Lowest Concentration with Significant Growth Inhibition F->G

Figure 3: Experimental Workflow for MIC Determination.
Agar-Based Methods (Disk Diffusion and E-test)

These methods offer simpler alternatives to broth microdilution for some fungi.

1. Inoculum Preparation:

  • Prepare a standardized fungal inoculum as described for the broth microdilution method.

2. Inoculation of Agar Plates:

  • Evenly streak the surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) with the fungal inoculum.

3. Application of Antifungal Agent:

  • Disk Diffusion: Place paper disks impregnated with a known concentration of Isoconazole Nitrate onto the agar surface.

  • E-test: Apply a plastic strip with a predefined gradient of Isoconazole Nitrate to the agar surface.

4. Incubation:

  • Incubate the plates under appropriate conditions until fungal growth is evident.

5. Determination of Susceptibility:

  • Disk Diffusion: Measure the diameter of the zone of growth inhibition around the disk.

  • E-test: Read the MIC value where the elliptical zone of inhibition intersects the MIC scale on the strip.

Conclusion

Isoconazole nitrate is a versatile and potent antimicrobial agent with a well-established broad spectrum of activity against clinically relevant fungi and Gram-positive bacteria. Its primary antifungal mechanism, the inhibition of ergosterol biosynthesis, is a highly specific and effective target in fungal pathogens. Furthermore, its antibacterial activity, potentially mediated through the induction of reactive oxygen species, provides an additional therapeutic advantage, particularly in mixed infections. The standardized methodologies for in vitro susceptibility testing outlined in this guide are crucial for the continued evaluation of its efficacy and for monitoring the potential development of resistance. This comprehensive understanding of isoconazole nitrate's antimicrobial profile is essential for researchers and drug development professionals in the ongoing effort to combat microbial infections.

References

In-Vitro Efficacy of Travocort Against Dermatophytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Travocort®, a topical therapeutic combining the broad-spectrum antifungal agent isoconazole nitrate and the potent corticosteroid diflucortolone valerate, is indicated for the treatment of inflammatory fungal infections of the skin. This technical guide provides a comprehensive overview of the in-vitro efficacy of this compound's active components against dermatophytes, the primary causative agents of tinea infections. This document synthesizes available data on the antifungal activity of isoconazole, details standardized experimental protocols for its evaluation, and explores the scientific rationale behind the combination with a corticosteroid. While extensive quantitative in-vitro data for isoconazole nitrate is less prevalent in recent literature compared to newer azoles, this guide provides a comparative context and a framework for its laboratory assessment. A notable gap in the current scientific literature is the absence of specific in-vitro studies quantifying the synergistic or indifferent interaction between isoconazole nitrate and diflucortolone valerate against dermatophytes.

Mechanism of Action of Isoconazole Nitrate

Isoconazole nitrate, an imidazole derivative, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[1]

Mechanism of Action of Isoconazole Nitrate cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol ToxicSterols Accumulation of Toxic Methylated Sterols CYP51->ToxicSterols Growth Fungal Growth and Proliferation Membrane->Growth ToxicSterols->Membrane Disruption Isoconazole Isoconazole Nitrate Isoconazole->CYP51 Inhibition

Figure 1: Mechanism of action of isoconazole nitrate.

In-Vitro Efficacy of Isoconazole Nitrate Against Dermatophytes

Isoconazole nitrate has demonstrated a broad spectrum of activity against dermatophytes, including species from the Trichophyton, Microsporum, and Epidermophyton genera.[1] While comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for isoconazole nitrate are not as readily available in recent literature as for some newer azoles, its general efficacy is well-established. For a quantitative and comparative perspective, the following tables summarize the in-vitro activity of other frequently studied azole antifungals against key dermatophyte species.

Table 1: In-Vitro Activity of Comparative Azoles against Trichophyton Species

Antifungal AgentTrichophyton rubrum MIC Range (µg/mL)Trichophyton mentagrophytes MIC Range (µg/mL)
Itraconazole0.006 - 20.04 - 1.56
Ketoconazole0.0625 - 20.064 - 24
Fluconazole0.125 - >640.09 - 256

Data compiled from multiple sources for comparative purposes.[2][3][4]

Table 2: In-Vitro Activity of Comparative Azoles against Microsporum and Epidermophyton Species

Antifungal AgentMicrosporum canis MIC Range (µg/mL)Epidermophyton floccosum MIC Range (µg/mL)
Itraconazole0.094 - 120.082 - 20.45
Ketoconazole0.064 - 240.01 - 3.84
Clotrimazole0.0312 - 32Not Widely Reported

Data compiled from multiple sources for comparative purposes.[2][5][6]

In-Vitro Efficacy of the this compound® Combination

This compound® combines the antifungal isoconazole nitrate with the corticosteroid diflucortolone valerate. The rationale for this combination is to simultaneously address the fungal infection and the associated inflammatory symptoms, such as itching and redness.[7] It has been suggested that the addition of a corticosteroid can increase the local bioavailability of the antifungal agent.[7]

It is important to note that a comprehensive search of the scientific literature did not yield any specific in-vitro studies that have quantified the synergistic, indifferent, or antagonistic effects of the precise combination of isoconazole nitrate and diflucortolone valerate against dermatophytes using methods such as the checkerboard assay.[8] While some studies on other antifungal and corticosteroid combinations have been conducted, the interaction can be drug- and species-dependent.[9] Therefore, the in-vitro interaction of this specific combination remains an area for further research.

Experimental Protocols for Antifungal Susceptibility Testing of Dermatophytes

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[7]

Inoculum Preparation
  • Fungal Culture: Grow the dermatophyte isolate on a suitable medium, such as potato dextrose agar, at 28-30°C for 7-15 days to encourage sporulation.[5]

  • Spore Suspension: Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted swab or by flooding the plate with sterile saline and gently agitating.

  • Standardization: Adjust the concentration of the spore suspension to 0.4 to 5 x 10^4 colony-forming units (CFU)/mL using a spectrophotometer or by hemocytometer counting.

Broth Microdilution Assay
  • Antifungal Preparation: Prepare serial twofold dilutions of isoconazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 4-7 days.[5]

  • Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.

Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Fungal Isolate Culture (e.g., Potato Dextrose Agar) Harvest 2. Harvest Conidia (Spore Suspension) Culture->Harvest Standardize 3. Standardize Inoculum (Spectrophotometer/Hemocytometer) Harvest->Standardize Inoculate 5. Inoculate Wells with Standardized Fungal Suspension Standardize->Inoculate SerialDilution 4. Prepare Serial Dilutions of Antifungal in 96-Well Plate SerialDilution->Inoculate Incubate 6. Incubate at 35°C for 4-7 Days Inoculate->Incubate ReadMIC 7. Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC Interpret 8. Interpret Results (e.g., MIC50, MIC90) ReadMIC->Interpret

Figure 2: Experimental workflow for antifungal susceptibility testing.

Conclusion

Isoconazole nitrate, the antifungal component of this compound®, demonstrates broad-spectrum in-vitro activity against the common dermatophytes responsible for tinea infections. While there is a relative scarcity of recent, comprehensive quantitative MIC data specifically for isoconazole compared to newer azoles, the available information and comparative data confirm its antifungal properties. A significant area for future research is the in-vitro evaluation of the synergistic or indifferent effects of the combination of isoconazole nitrate and diflucortolone valerate to provide a more complete understanding of this compound's efficacy at a cellular level. Standardized methodologies, such as the CLSI M38-A2 protocol, provide a robust framework for conducting such future investigations.

References

Isoconazole Nitrate: A Technical Guide to its Molecular Targets in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent highly effective against a wide range of fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action centers on the disruption of the fungal cell membrane's integrity and functionality by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi. This targeted inhibition leads to a cascade of downstream effects, culminating in either the inhibition of fungal growth (fungistatic action) or fungal cell death (fungicidal action). This technical guide provides an in-depth exploration of the molecular targets of isoconazole nitrate, supported by available quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of isoconazole nitrate, like other azole agents, is centered on the targeted disruption of the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of isoconazole nitrate is lanosterol 14α-demethylase, a key enzyme in the ergosterol synthesis pathway.[1] This enzyme is a member of the cytochrome P450 superfamily, often designated as CYP51.[1] It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

Biochemical Pathway and Inhibition

Isoconazole nitrate acts as a potent inhibitor of lanosterol 14α-demethylase. The nitrogen atom (N3) of the imidazole ring of isoconazole binds to the heme iron atom in the active site of the CYP51 enzyme.[2] This coordination bond effectively blocks the enzyme's ability to interact with its natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.[1][2]

Ergosterol Biosynthesis Pathway and Isoconazole Nitrate Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibitory Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Isoconazole Isoconazole Nitrate CYP51_target Lanosterol 14α-demethylase (CYP51) Isoconazole->CYP51_target Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by Isoconazole Nitrate.

Cellular Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by isoconazole nitrate initiates a cascade of detrimental effects within the fungal cell:

  • Ergosterol Depletion: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to a buildup of lanosterol and other 14α-methylated precursor sterols within the cell. These abnormal sterols can be incorporated into the cell membrane, further disrupting its architecture and contributing to cellular toxicity.[2]

  • Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and disruption of ion gradients.

  • Impaired Enzyme Function: The function of various membrane-bound enzymes, which are crucial for cellular processes such as nutrient transport and chitin synthesis, is impaired due to the altered membrane environment.

  • Inhibition of Cell Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal cell growth and division, and at higher concentrations, can result in cell death.

Cellular Consequences of Isoconazole Nitrate Action Isoconazole Isoconazole Nitrate Inhibits_CYP51 Inhibition of Lanosterol 14α-demethylase (CYP51) Isoconazole->Inhibits_CYP51 Ergosterol_Depletion Ergosterol Depletion Inhibits_CYP51->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of Toxic 14α-methylated Sterols Inhibits_CYP51->Toxic_Sterol_Accumulation Membrane_Disruption Disruption of Cell Membrane Integrity & Fluidity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Increased_Permeability Increased Membrane Permeability Membrane_Disruption->Increased_Permeability Impaired_Enzymes Impaired Function of Membrane-Bound Enzymes Membrane_Disruption->Impaired_Enzymes Growth_Inhibition Inhibition of Fungal Growth and Proliferation Increased_Permeability->Growth_Inhibition Impaired_Enzymes->Growth_Inhibition Cell_Death Fungal Cell Death Growth_Inhibition->Cell_Death Experimental Workflow for MIC Determination start Start prep_drug Prepare Serial Dilutions of Isoconazole Nitrate in 96-well plate start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Effects of Diflucortolone Valerate on Immune Cells

Abstract

Diflucortolone valerate (DFV) is a potent topical glucocorticoid used extensively in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[1][2][3][4] Its therapeutic efficacy is rooted in its ability to modulate the immune response and reduce inflammation.[1][2][3] This document provides a detailed examination of the cellular and molecular mechanisms through which diflucortolone valerate exerts its effects on various immune cell populations. It consolidates findings on its impact on signaling pathways, gene expression, and cell function, supported by quantitative data from related glucocorticoids, summaries of experimental methodologies, and detailed pathway and workflow visualizations.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

As a synthetic corticosteroid, the primary mechanism of action for diflucortolone valerate is mediated through the intracellular glucocorticoid receptor (GR).[1][2][3][5][6] This process can be broadly categorized into genomic and non-genomic pathways, with the genomic pathway being the principal driver of its anti-inflammatory and immunosuppressive effects.[6][7]

Genomic Pathway:

  • Cellular Entry and Receptor Binding: Being lipophilic, diflucortolone valerate passively diffuses across the cell membrane into the cytoplasm.[7] There, it binds to the cytosolic GR, which is part of a multi-protein complex.[1][6][7]

  • Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone protein complex and translocate into the nucleus as a homodimer.[1][2][6][7]

  • Gene Regulation: Inside the nucleus, the DFV-GR complex interacts with DNA and transcription factors to alter gene expression in two primary ways:

    • Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][7] This upregulates the transcription of anti-inflammatory proteins such as Lipocortin-1 (also known as Annexin-1), Interleukin-10 (IL-10), and IκB (inhibitor of NF-κB).[1][7] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1]

    • Transrepression: The DFV-GR complex can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory response.[5] This leads to a decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]

Non-Genomic Pathway: Glucocorticoids can also exert rapid effects that are independent of gene transcription.[7][8] These mechanisms are less understood but are thought to involve interactions with membrane-bound receptors or direct effects on intracellular signaling cascades, such as reducing intracellular Ca2+ elevation, which can rapidly inhibit mast cell degranulation.[8]

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transrepression Transrepression cluster_transactivation Transactivation DFV Diflucortolone Valerate (DFV) GR_complex Inactive GR Complex (GR + Chaperones) DFV->GR_complex Binds DFV_GR Active DFV-GR Complex GR_complex->DFV_GR Activates DFV_GR_nucleus DFV-GR Dimer DFV_GR->DFV_GR_nucleus Nuclear Translocation NFkB NF-κB / AP-1 Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1, IL-6, TNF-α) NFkB->Pro_Inflammatory_Genes Activates Pro_Inflammatory_Proteins Pro-inflammatory Mediators Pro_Inflammatory_Genes->Pro_Inflammatory_Proteins Translation GRE Glucocorticoid Response Element (GRE) Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1, IκB) GRE->Anti_Inflammatory_Genes Activates Transcription Anti_Inflammatory_Proteins Anti-inflammatory Proteins Anti_Inflammatory_Genes->Anti_Inflammatory_Proteins Translation DFV_GR_nucleus->NFkB Inhibits DFV_GR_nucleus->GRE Binds Inflammation Inflammation Pro_Inflammatory_Proteins->Inflammation No_Inflammation No_Inflammation Anti_Inflammatory_Proteins->No_Inflammation Inhibition of Inflammation

Fig. 1: Genomic signaling pathway of Diflucortolone Valerate.

Effects on Specific Immune Cell Populations

Diflucortolone valerate, like other glucocorticoids, impacts a wide array of immune cells involved in both innate and adaptive immunity.[7][9][10][11]

T-Lymphocytes

Glucocorticoids profoundly affect T-cell function. They suppress the activation and differentiation of effector T-cells and inhibit the production of key pro-inflammatory cytokines.[12] The effects are subtype-specific:

  • Th1 Cells: Function is strongly suppressed, with reduced production of IL-2 and IFN-γ.[12]

  • Th2 Cells: Function is promoted, which can shift the immune response towards humoral immunity.[10][13]

  • Regulatory T-cells (Tregs): Glucocorticoids can promote the development of Tregs that produce the anti-inflammatory cytokine IL-10.[13]

  • Apoptosis: Glucocorticoids are potent inducers of apoptosis (programmed cell death) in lymphocytes, which is a key mechanism for their immunosuppressive action.[6][10][11][14]

Monocytes and Macrophages

These cells are key players in the initiation of inflammation. Glucocorticoids inhibit their function in several ways:

  • Migration: They suppress the migration of monocytes and macrophages to sites of inflammation by downregulating adhesion molecules.[1]

  • Cytokine Production: They inhibit the production of pro-inflammatory mediators such as IL-1, IL-6, IL-12, and TNF-α.[7][15][16]

  • Phenotype Shift: Corticosteroids can shift macrophages towards an anti-inflammatory M2 phenotype, which is involved in resolving inflammation and tissue repair.[15]

  • Phagocytosis: They can promote the phagocytic capabilities of macrophages, aiding in the clearance of apoptotic cells.[12]

Dendritic Cells (DCs)

As the most potent antigen-presenting cells (APCs), DCs are critical for initiating primary immune responses. Glucocorticoids interfere with this process:

  • Maturation: They inhibit the maturation of DCs, preventing them from effectively activating naive T-cells.[17][18]

  • Co-stimulatory Molecules: They down-regulate the expression of co-stimulatory molecules (e.g., B7-1) on the DC surface, leading to reduced T-cell activation.[17]

  • Cytokine Production: By inhibiting DC production of IL-12, they impair the development of Th1 responses.[16] This can lead to a state of immune tolerance.[13]

Eosinophils

Eosinophils are key effector cells in allergic inflammation. Glucocorticoids are highly effective at reducing eosinophil counts and activity through several mechanisms:

  • Induction of Apoptosis: They are potent inducers of eosinophil apoptosis, directly reducing their numbers at inflammatory sites.[14][19][20][21]

  • Inhibition of Survival Factors: They suppress the synthesis and effects of eosinophil survival factors like IL-5 and GM-CSF.[19][20]

  • Stimulation of Engulfment: They promote the clearance of apoptotic eosinophils by phagocytes.[20]

Mast Cells

Mast cells initiate acute allergic reactions by releasing histamine and other mediators. While some studies suggest glucocorticoids do not inhibit the degranulation of human mast cells directly, they can reduce mast cell numbers over time.[22] However, other evidence points to a rapid, non-genomic inhibitory effect on degranulation by reducing calcium influx.[8] The primary long-term effect appears to be a reduction in mast cell numbers at the site of inflammation.[22]

Quantitative Data Summary

While specific quantitative data for diflucortolone valerate is limited in publicly accessible literature, data from other glucocorticoids like methylprednisolone (MP) and dexamethasone (DEX) provide a strong basis for understanding its potency.

Table 1: Effect of Methylprednisolone on Cytokine Production in an In Vitro Co-culture Model (Data derived from a study on co-cultures of synoviocytes and peripheral blood mononuclear cells (PBMCs) relevant to rheumatoid arthritis inflammation)[23]

CytokineControl (pg/mL)MP (0.01 µg/mL)MP (0.1 µg/mL)% Inhibition (at 0.1 µg/mL)
IL-17 112.8 ± 33.876.6 ± 27.862.3 ± 24.7~45%
IL-10 134.5 ± 21.9100.9 ± 18.574.5 ± 14.1~45%

Table 2: Effect of Dexamethasone on Immune Cell Survival (Data derived from a study on the CEM-c7/14 lymphoblast cell line)[24]

GlucocorticoidConcentration% Reduction in Cell ViabilityEC50 (M)
Dexamethasone 10⁻⁸ MSignificant Decrease1.9 x 10⁻⁸
10⁻⁵ M49.6%
Methylprednisolone 10⁻⁷ MSignificant Decrease1.1 x 10⁻⁷
10⁻⁵ M60.9%
Hydrocortisone 10⁻⁷ MSignificant Decrease3.3 x 10⁻⁷
10⁻⁵ M36.7%

Methodologies of Key Experimental Protocols

The cellular effects of glucocorticoids are typically assessed using a variety of established in vitro assays.

Immune Cell Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of the compound .

  • Objective: To quantify the anti-proliferative effect of diflucortolone valerate on T-lymphocytes.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[25]

    • Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI-1640).

    • Treatment: Cells are pre-incubated with varying concentrations of diflucortolone valerate.

    • Stimulation: T-cell proliferation is induced using a mitogen such as Phytohaemagglutinin (PHA) or through direct T-cell receptor stimulation with α-CD3/α-CD28 antibodies.[25]

    • Measurement: Proliferation is measured after a set incubation period (e.g., 72 hours) by quantifying the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).

Cytokine Secretion Assay

This assay quantifies the production of cytokines by immune cells following stimulation.

  • Objective: To measure the inhibition of pro-inflammatory cytokine secretion from monocytes or macrophages by diflucortolone valerate.

  • Methodology:

    • Cell Isolation and Culture: PBMCs or isolated monocytes are cultured.

    • Treatment: Cells are treated with diflucortolone valerate.

    • Stimulation: Cytokine production is stimulated using an agent like Lipopolysaccharide (LPS), which activates monocytes/macrophages via Toll-like receptor 4.[25]

    • Quantification: After 24-48 hours, the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]

Apoptosis Assay

This method is used to detect and quantify programmed cell death.

  • Objective: To determine the pro-apoptotic effect of diflucortolone valerate on eosinophils or lymphocytes.

  • Methodology:

    • Cell Isolation and Treatment: The target immune cells (e.g., eosinophils) are isolated and treated with diflucortolone valerate for a specified time (e.g., 24 hours).[26]

    • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[26]

    • Analysis: The percentage of viable, early apoptotic, and late apoptotic/necrotic cells is quantified using multi-color flow cytometry.[9][26]

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_incubation 3. Incubation cluster_analysis 4. Analysis A Isolate Immune Cells (e.g., PBMCs, Eosinophils) from sample B Culture cells with varying concentrations of Diflucortolone Valerate A->B C Add Stimulant (e.g., LPS, PHA) B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E1 Measure Cytokines (ELISA) D->E1 E2 Measure Proliferation (BrdU Assay) D->E2 E3 Measure Apoptosis (Flow Cytometry) D->E3

References

Initial Investigations into Travocort for Inflammatory Dermatomycoses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory dermatomycoses, superficial fungal infections of the skin characterized by a significant inflammatory component, present a dual therapeutic challenge: eradicating the causative fungal pathogen while rapidly alleviating distressing symptoms such as pruritus, erythema, and pain. Travocort, a topical combination therapy containing 1% isoconazole nitrate (ISN) and 0.1% diflucortolone valerate (DFV), was developed to address both aspects simultaneously. Initial investigations, including several randomized controlled trials, have demonstrated that this combination offers a more rapid onset of action and faster relief of inflammatory symptoms compared to antifungal monotherapy, leading to improved overall therapeutic outcomes in the initial phase of treatment.[1][2][3] This guide provides an in-depth review of the foundational data, mechanisms of action, and experimental frameworks supporting the use of this compound for these conditions.

Rationale for Combination Therapy

Dermatomycoses caused by dermatophytes of the Epidermophyton, Microsporum, and Trichophyton species often manifest with pronounced inflammation.[1] While topical antifungal agents are essential for treating the underlying infection, they do not immediately address the inflammatory cascade responsible for symptoms like severe itching.[2] The addition of a potent topical corticosteroid to an imidazole antifungal aims to:

  • Provide Rapid Symptom Relief: Quickly reduce inflammation, erythema (redness), edema (swelling), and pruritus (itching).[2][4]

  • Enhance Bioavailability: Studies suggest that the corticosteroid component can increase the local bioavailability of the antifungal agent in the skin.[5]

  • Improve Patient Adherence: The rapid improvement of symptoms may lead to better patient compliance with the full treatment course.[5]

This compound was formulated to leverage this synergy, with the potent, low-systemic-absorption corticosteroid diflucortolone valerate providing rapid anti-inflammatory effects, while the broad-spectrum antifungal isoconazole nitrate targets the infection.[2][3]

Pharmacology and Mechanisms of Action

The efficacy of this compound is rooted in the distinct and complementary mechanisms of its two active pharmaceutical ingredients.

Isoconazole Nitrate (ISN): The Antimycotic Agent

Isoconazole is a broad-spectrum azole derivative effective against dermatophytes, yeasts, molds, and some Gram-positive bacteria.[5] Its primary mechanism of action is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.

  • Mechanism: ISN inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is critical for converting lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt the fungal cell membrane's integrity and fluidity, leading to the inhibition of fungal growth and cell death.

ISN_Mechanism cluster_pathway Ergosterol Synthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disrupted Disrupted Membrane, Fungal Cell Death Membrane Functional Fungal Cell Membrane Ergosterol->Membrane ISN Isoconazole Nitrate (this compound Component) ISN->Enzyme INHIBITS

Mechanism of Action for Isoconazole Nitrate (ISN).
Diflucortolone Valerate (DFV): The Anti-inflammatory Agent

Diflucortolone valerate is a potent topical corticosteroid designed to exert strong local anti-inflammatory effects with minimal systemic absorption.[3]

  • Mechanism: As a glucocorticoid, DFV diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This steroid-receptor complex translocates into the nucleus, where it modulates gene expression. It upregulates the transcription of anti-inflammatory genes (e.g., for lipocortin-1) and downregulates the expression of pro-inflammatory genes (e.g., for cytokines like interleukins and TNF-α). This action suppresses the migration of immune cells, reduces vasodilation, and decreases capillary permeability, thereby controlling the signs of inflammation.

DFV_Mechanism cluster_cell Skin Cell (e.g., Keratinocyte, Fibroblast) cluster_nucleus DFV Diflucortolone Valerate (this compound Component) GR Glucocorticoid Receptor (GR) DFV->GR Binds Complex DFV-GR Complex Complex_N DFV-GR Complex Complex->Complex_N Translocates Nucleus Nucleus ProInflammatory Pro-inflammatory Genes (e.g., IL-1, TNF-α) Inflammation ↓ Inflammation ↓ Pruritus, Erythema AntiInflammatory Anti-inflammatory Genes (e.g., Lipocortin-1) AntiInflammatory->Inflammation Complex_N->ProInflammatory DOWNREGULATES Complex_N->AntiInflammatory UPREGULATES

Anti-inflammatory Signaling Pathway of Diflucortolone Valerate (DFV).

Summary of Key Clinical Investigations

Initial clinical studies of this compound focused on comparing its efficacy and safety against isoconazole nitrate monotherapy (brand name Travogen). These trials consistently found that the combination therapy provided superior and more rapid relief from inflammatory symptoms.

Comparative Efficacy Data

A multicenter, retrospective study by Veraldi et al. provides key insights into the clinical performance of this compound. The study compared ISN monotherapy with a sequential therapy of ISN+DFV for one week followed by ISN alone for two weeks in patients with tinea inguinalis. While mycological cure rates were similar, the combination treatment was superior in resolving erythema and pruritus more quickly and in a larger percentage of patients.[1]

Another randomized controlled trial compared the combination of ISN+DFV against 1% clotrimazole cream for tinea corporis. The study found no statistically significant difference in clinical efficacy between the two treatments, though the ISN+DFV combination showed slightly better results.[6]

Study Comparator Indication Primary Outcome ISN+DFV Group Comparator Group Key Finding Citation
Isoconazole NitrateTinea InguinalisMycological Cure85.2%83.9%Cure rates were similar.[1]
Isoconazole NitrateTinea InguinalisClinical CureSuperior-Faster and more complete resolution of erythema and pruritus.[1]
Clotrimazole (1%)Tinea CorporisComplete Clinical Cure66.3% (126/190)64.7% (123/190)No statistically significant difference in efficacy (p=0.74).[6]
Early Foundational Studies

Early investigations in the 1980s established the benefit of the combination.

  • A randomized, double-blind, contralateral comparative study in 30 patients with severe inflammatory dermatomycoses found that this compound produced clearly better results within the first week of treatment.[3][7]

  • An interindividual double-blind trial in 100 patients also concluded that the combination relieved concomitant symptoms such as itching, redness, and scaling more rapidly than the antifungal agent alone.[3][8]

Logical_Relationship Dermatomycosis Inflammatory Dermatomycosis This compound This compound (ISN + DFV) Dermatomycosis->this compound ISN Isoconazole Nitrate (ISN) (Antifungal) This compound->ISN DFV Diflucortolone Valerate (DFV) (Corticosteroid) This compound->DFV Fungal Eradicates Fungal Pathogen ISN->Fungal Inflammation Suppresses Acute Inflammation DFV->Inflammation Cure Mycological & Clinical Resolution Fungal->Cure Inflammation->Cure

Dual-action therapeutic logic of this compound.

Experimental Protocols

The initial investigations into this compound utilized established clinical trial methodologies to assess efficacy and safety in treating inflammatory dermatomycoses.

Generalized Protocol for Comparative Studies

Based on the Veraldi et al. study, a typical protocol for evaluating this compound can be outlined.[1]

  • Study Design: A multicenter, retrospective, or prospective randomized controlled trial. For topical treatments, a contralateral (left-right) design within the same patient can also be used to minimize inter-patient variability.[3]

  • Patient Population:

    • Inclusion Criteria: Adult patients with a clinical diagnosis of superficial fungal infection (e.g., tinea inguinalis, tinea corporis) accompanied by moderate to severe inflammation (erythema, pruritus). Diagnosis must be confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture).

    • Exclusion Criteria: Known hypersensitivity to azoles or corticosteroids, concurrent systemic antifungal or corticosteroid therapy, pregnancy, or other skin conditions in the target area.

  • Interventions:

    • Group 1 (Combination): Application of this compound (1% ISN, 0.1% DFV) cream twice daily for a limited initial period (e.g., 1-2 weeks).[1]

    • Group 2 (Monotherapy): Application of a comparator cream, such as 1% isoconazole nitrate, twice daily for the same duration.

    • Follow-up: After the initial phase, the combination group may be switched to monotherapy with the antifungal agent to complete the full treatment course (e.g., 3 weeks total).[1]

  • Assessments:

    • Clinical Assessment: Performed at baseline and at regular intervals (e.g., Week 1, Week 2, End of Treatment). Key signs and symptoms (erythema, pruritus, scaling) are graded on a standardized scale (e.g., a 4-point scale: 0=absent, 1=mild, 2=moderate, 3=severe).[1]

    • Mycological Assessment: Skin scrapings are collected at baseline and at the end of the study for KOH microscopy and culture to confirm the presence or absence of the fungal pathogen.

    • Safety Assessment: Recording of any local or systemic adverse events at each visit.

  • Endpoints:

    • Primary: Change in total symptom score from baseline; percentage of patients achieving complete resolution of inflammatory signs.

    • Secondary: Mycological cure rate (negative KOH and culture); overall therapeutic success; incidence of adverse events.

Experimental_Workflow Screen Patient Screening (Inflammatory Dermatomycosis) Enroll Enrollment & Baseline Assessment (Clinical Scores, Mycology) Screen->Enroll Randomize Randomization Enroll->Randomize GroupA Group A: this compound (ISN + DFV) Randomize->GroupA Arm 1 GroupB Group B: Comparator (e.g., ISN Monotherapy) Randomize->GroupB Arm 2 Treat1 Twice-Daily Application (Weeks 1-2) GroupA->Treat1 GroupB->Treat1 Assess1 Follow-up Assessment 1 (e.g., Week 1) Treat1->Assess1 Assess2 Follow-up Assessment 2 (e.g., Week 2) Assess1->Assess2 Final End of Treatment Assessment (Clinical Scores, Final Mycology) Assess2->Final Analysis Data Analysis (Efficacy & Safety Endpoints) Final->Analysis

Generalized workflow for a comparative clinical trial.

Safety and Tolerability

Across the initial clinical investigations, this compound was consistently reported to be well-tolerated.[1][5] The most frequently observed adverse reactions are minor and localized to the application site, such as irritation or a burning sensation.[9] Due to the low systemic absorption of diflucortolone valerate when applied topically as directed, the risk of systemic glucocorticoid side effects is low.[3][4] However, as with all topical corticosteroids, treatment duration should be limited, particularly in sensitive areas like the inguinal and genital regions, to avoid local side effects such as skin atrophy.[9] The recommended treatment protocol reflects this, advising termination of the combination therapy after the inflammatory condition subsides (at the latest, after 2 weeks), followed by an antifungal-only preparation.[9]

Conclusion

The initial body of evidence from clinical investigations supports the therapeutic rationale for this compound in the management of inflammatory dermatomycoses. The combination of isoconazole nitrate and diflucortolone valerate provides a dual-action approach that effectively treats the underlying fungal infection while offering significantly faster relief from acute inflammatory symptoms compared to antifungal monotherapy. This leads to improved overall therapeutic benefit in the critical initial phase of treatment. The described experimental protocols provide a robust framework for further research and development in the field of combination therapies for cutaneous infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Travocort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of Travocort, a topical combination therapy containing Isoconazole Nitrate (an antifungal agent) and Diflucortolone Valerate (a corticosteroid). The following protocols detail methodologies to assess the antifungal susceptibility and anti-inflammatory activity of the individual components and the combination product.

Antifungal Susceptibility Testing of Isoconazole Nitrate

The in vitro antifungal activity of Isoconazole Nitrate, the antifungal component of this compound, is primarily determined by assessing its ability to inhibit the growth of pathogenic yeasts and dermatophytes. The gold standard for this is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism in vitro.

Experimental Protocol: Broth Microdilution for Yeasts (adapted from CLSI M27 and EUCAST E.Def 7.3.2)
  • Preparation of Antifungal Agent:

    • Prepare a stock solution of Isoconazole Nitrate in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar to obtain fresh colonies.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to the final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure:

    • Dispense 100 µL of each Isoconazole Nitrate dilution into the wells of a 96-well microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually or spectrophotometrically assess the wells for turbidity (growth).

    • The MIC is the lowest concentration of Isoconazole Nitrate with no visible growth compared to the positive control.

Experimental Protocol: Broth Microdilution for Dermatophytes (adapted from CLSI M38-A2)

The protocol for dermatophytes is similar to that for yeasts, with the following key modifications:

  • Inoculum Preparation: Harvest conidia from a mature culture on a suitable agar medium by flooding the surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration in RPMI 1640 medium.

  • Incubation: Incubate plates at 28-30°C for 4-7 days, depending on the growth rate of the dermatophyte species.

  • Endpoint Reading: The MIC is defined as the lowest concentration showing 80% or more reduction in growth compared to the growth control well.

Data Presentation: Isoconazole Nitrate MIC Ranges

The following table summarizes typical MIC ranges for Isoconazole against common fungal pathogens.

Fungal SpeciesIsoconazole MIC Range (µg/mL)
Candida albicans0.015 - 2
Candida glabrata0.06 - 0.5
Candida parapsilosis0.015 - 1
Trichophyton rubrum0.015 - 1
Trichophyton mentagrophytes0.03 - 2
Microsporum canis0.03 - 1

Note: MIC values can vary based on the specific isolate and testing methodology.

In Vitro Assessment of Combined Antifungal Activity (Checkerboard Assay)

To evaluate the interaction between Isoconazole Nitrate and Diflucortolone Valerate on fungal growth, a checkerboard microdilution assay can be performed. This assay can determine if the combination has a synergistic, additive, indifferent, or antagonistic effect.

Principle

The checkerboard assay involves testing serial dilutions of two compounds, both individually and in combination, to determine the MIC of each drug in the presence of the other.

Experimental Protocol: Checkerboard Assay
  • Plate Setup:

    • In a 96-well microtiter plate, add increasing concentrations of Isoconazole Nitrate along the x-axis and increasing concentrations of Diflucortolone Valerate along the y-axis.

    • The wells will contain various combinations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized fungal suspension as described in the broth microdilution protocols.

    • Incubate under appropriate conditions for the test organism.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination resulting in no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

In Vitro Anti-inflammatory Activity of Diflucortolone Valerate

The anti-inflammatory effects of Diflucortolone Valerate can be assessed in vitro using cell-based assays that measure the inhibition of inflammatory mediators in skin cell models.

Principle

This protocol utilizes a human keratinocyte cell line (e.g., HaCaT) stimulated to produce pro-inflammatory cytokines. The ability of Diflucortolone Valerate to suppress the production of these cytokines is then quantified.

Experimental Protocol: Cytokine Inhibition Assay
  • Cell Culture:

    • Culture HaCaT keratinocytes in appropriate media until they reach a suitable confluence in 96-well plates.

  • Treatment:

    • Pre-treat the cells with various concentrations of Diflucortolone Valerate, Isoconazole Nitrate, and their combination for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to the cell cultures.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each treatment condition compared to the stimulated control.

    • Determine the IC₅₀ (the concentration that causes 50% inhibition) for Diflucortolone Valerate.

Data Presentation: Anti-inflammatory Activity
TreatmentConcentration (µM)IL-6 Inhibition (%)IL-8 Inhibition (%)
Diflucortolone Valerate0.012530
0.15560
18590
Isoconazole Nitrate158
This compound (Combination)1 (DV) + 10 (IN)8892

Note: These are representative data and will vary based on experimental conditions.

Visualizations

Experimental Workflows and Signaling Pathways

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Isoconazole Nitrate Stock Solution C Serial Dilution of Isoconazole Nitrate in 96-well plate A->C B Culture Fungal Isolate (Yeast/Dermatophyte) D Prepare Standardized Fungal Inoculum B->D E Inoculate Plate C->E D->E F Incubate at Optimal Temperature and Duration E->F G Read MIC (Visually or Spectrophotometrically) F->G

Caption: Workflow for Antifungal Susceptibility Testing.

Checkerboard_Assay_Workflow A Prepare Serial Dilutions of Isoconazole Nitrate (Drug A) C Dispense Drug A and Drug B in a 96-well plate in a checkerboard format A->C B Prepare Serial Dilutions of Diflucortolone Valerate (Drug B) B->C D Inoculate with Standardized Fungal Suspension C->D E Incubate D->E F Determine MICs of each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Determine Interaction: Synergy, Additive, or Antagonism G->H

Caption: Checkerboard Assay for Combination Testing.

Anti_Inflammatory_Assay_Workflow A Culture HaCaT Keratinocytes in 96-well plates B Pre-treat cells with Diflucortolone Valerate, Isoconazole Nitrate, or Combination A->B C Stimulate with Inflammatory Mediators (e.g., LPS, TNF-α) B->C D Incubate for 24 hours C->D E Collect Supernatants D->E F Measure Pro-inflammatory Cytokine Levels (e.g., IL-6, IL-8) using ELISA E->F G Calculate Percent Inhibition and IC50 F->G

Caption: In Vitro Anti-inflammatory Assay Workflow.

Corticosteroid_Signaling_Pathway cluster_cell Keratinocyte DV Diflucortolone Valerate GR Glucocorticoid Receptor (GR) DV->GR Binds to DV_GR DV-GR Complex GR->DV_GR Nucleus Nucleus DV_GR->Nucleus Translocates to Inhibition Inhibition DV_GR->Inhibition NFkB NF-κB ProInflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8) NFkB->ProInflammatory_Genes Activates Cytokine_Production Reduced Cytokine Production ProInflammatory_Genes->Cytokine_Production Leads to Inhibition->NFkB

Caption: Corticosteroid Anti-inflammatory Signaling.

Methodology for Assessing the Anti-inflammatory Effect of Travocort in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Travocort® is a topical preparation combining the potent corticosteroid diflucortolone valerate and the broad-spectrum antifungal agent isoconazole nitrate.[1][2][3][4] While isoconazole nitrate primarily targets fungal infections, it also exhibits some anti-inflammatory properties.[5][6][7] The principal anti-inflammatory activity of this compound is attributed to diflucortolone valerate, a glucocorticoid that effectively suppresses inflammatory and allergic skin reactions.[8][9][10][11]

This document provides detailed methodologies for assessing the anti-inflammatory effects of this compound in established preclinical animal models. These protocols are designed to deliver robust and reproducible data for researchers in pharmacology and drug development.

Active Ingredients and Mechanism of Action

  • Diflucortolone Valerate: A potent topical corticosteroid that functions by binding to intracellular glucocorticoid receptors.[8][10] This complex translocates to the nucleus and modulates the expression of genes involved in inflammation.[9][12] It upregulates anti-inflammatory proteins and downregulates the synthesis of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines (e.g., TNF-α, IL-6).[8][13] This action reduces erythema (redness), edema (swelling), and pruritus (itching).[9][10]

  • Isoconazole Nitrate: An imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6] In addition to its primary antifungal activity, isoconazole nitrate has demonstrated anti-inflammatory properties, contributing to the overall therapeutic effect of this compound in inflammatory skin conditions.[5][6][7]

Signaling Pathway of Diflucortolone Valerate

The anti-inflammatory action of diflucortolone valerate is primarily mediated through the glucocorticoid receptor (GR). Upon binding, the activated GR complex can influence gene expression in two main ways: transactivation and transrepression.

G cluster_cell Skin Cell cluster_nucleus Nucleus DV Diflucortolone Valerate GR_complex Inactive GR Complex DV->GR_complex Binds to Activated_GR Activated DV-GR Complex GR_complex->Activated_GR Activation GRE Glucocorticoid Response Elements (GREs) Activated_GR->GRE Translocates & Binds to NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Interacts with (Transrepression) Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription Activated_GR->Pro_Inflammatory_Genes Inhibits Pro_Inflammatory_Mediators ↓ Pro-inflammatory Mediators (Cytokines, Prostaglandins) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates NFkB_AP1->Pro_Inflammatory_Genes Activates Anti_Inflammatory_Proteins ↑ Anti-inflammatory Proteins (e.g., Lipocortin-1) Anti_Inflammatory_Genes->Anti_Inflammatory_Proteins Pro_Inflammatory_Genes->Pro_Inflammatory_Mediators Anti_Inflammatory_Proteins->Pro_Inflammatory_Mediators Suppresses

Caption: Simplified signaling pathway of Diflucortolone Valerate.

Experimental Protocols

The following are detailed protocols for three widely accepted animal models to evaluate the topical anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for screening acute anti-inflammatory agents.[1][14][15]

Objective: To evaluate the ability of topically applied this compound to reduce acute inflammation, measured as paw edema.

Materials:

  • Male Wistar rats (150-200g)

  • This compound cream

  • Vehicle (cream base)

  • Positive control (e.g., Diclofenac gel 1%)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers[8][11][12]

  • Syringes (1 mL) with needles (26G)

Experimental Workflow:

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Random Grouping (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Topical Treatment (this compound, Vehicle, Positive Control) baseline->treatment induction Carrageenan Injection (0.1 mL, subplantar) treatment->induction 30 min post measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Normal Control (No treatment, no carrageenan)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Diclofenac gel + Carrageenan)

    • Group IV: Test Group (this compound cream + Carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Application: Apply a standardized amount (e.g., 100 mg) of the respective cream/gel to the plantar surface of the right hind paw 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[3][7]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupTreatmentInitial Paw Volume (mL)Paw Volume at 3h (mL)Increase in Paw Volume (mL)% Inhibition of Edema
INormal Control1.25 ± 0.051.26 ± 0.060.01 ± 0.01-
IICarrageenan Control1.28 ± 0.072.15 ± 0.120.87 ± 0.050
IIIPositive Control1.26 ± 0.061.55 ± 0.090.29 ± 0.03 66.7
IVThis compound1.27 ± 0.051.62 ± 0.100.35 ± 0.0559.8
*Data are presented as Mean ± SEM. *p<0.01 compared to Carrageenan Control.
Arachidonic Acid-Induced Ear Edema in Mice

This model is particularly useful for evaluating inhibitors of arachidonic acid metabolism, a key pathway in inflammation that is targeted by corticosteroids.[2][16]

Objective: To assess the ability of topically applied this compound to inhibit ear edema induced by arachidonic acid.

Materials:

  • Male Swiss albino mice (20-25g)

  • This compound cream

  • Vehicle (cream base)

  • Positive control (e.g., Dexamethasone solution)

  • Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)

  • Digital micrometer or ear punch and balance[6][9]

Procedure:

  • Grouping: Divide mice into groups (n=6) as described in the paw edema model.

  • Treatment Application: Apply a standardized amount (e.g., 20 mg) of this compound, vehicle, or positive control to both the inner and outer surfaces of the right ear 30 minutes before AA application.

  • Induction of Edema: Apply 20 µL of the arachidonic acid solution to the inner surface of the right ear. The left ear serves as a control.[16][17]

  • Edema Measurement: One hour after AA application, euthanize the mice.

    • Method A (Thickness): Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.[10]

    • Method B (Weight): Use a cork borer (e.g., 7mm diameter) to cut a section from both ears and weigh them. The difference in weight between the right and left ear sections indicates the edema.[9]

  • Data Analysis: Calculate the percentage inhibition of edema as described previously.

Data Presentation:

GroupTreatmentEar Weight Difference (mg)% Inhibition of Edema
INormal Control0.5 ± 0.1-
IIAA Control12.8 ± 1.50
IIIPositive Control4.2 ± 0.8 67.2
IVThis compound5.1 ± 0.960.2
*Data are presented as Mean ± SEM. *p<0.01 compared to AA Control.
Oxazolone-Induced Contact Hypersensitivity in Mice

This model mimics delayed-type hypersensitivity (DTH), a T-cell-mediated inflammatory reaction relevant to allergic contact dermatitis.[9][10][18]

Objective: To evaluate the effect of this compound on a T-cell-mediated skin inflammatory response.

Procedure:

  • Sensitization (Day 0): Anesthetize mice and apply a solution of oxazolone (e.g., 100 µL of 1.5% in acetone) to a shaved area of the abdomen.[10][18]

  • Challenge (Day 7):

    • Measure the baseline thickness of both ears.

    • Apply a standardized amount of this compound, vehicle, or positive control to the right ear 30 minutes before the challenge.

    • Apply a lower concentration of oxazolone (e.g., 20 µL of 1% in acetone) to the inner and outer surfaces of the right ear.[10]

  • Measurement (Day 8; 24h post-challenge): Measure the thickness of both ears. The increase in ear thickness of the right ear compared to its baseline measurement (or compared to the left ear) indicates the DTH response.[9][10]

  • Data Analysis: Calculate the percentage inhibition of the increase in ear thickness.

Data Presentation:

GroupTreatmentIncrease in Ear Thickness (mm)% Inhibition
IVehicle Control0.25 ± 0.030
IIPositive Control0.08 ± 0.01 68.0
IIIThis compound0.10 ± 0.0260.0
*Data are presented as Mean ± SEM. *p<0.01 compared to Vehicle Control.

Biochemical and Histological Analyses

To further elucidate the mechanism of action, tissue samples from the inflamed area can be collected for further analysis.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Protocol:

  • At the end of the experiment (e.g., 3 hours for the paw edema model), euthanize the animals and excise the inflamed tissue (paw or ear).

  • Homogenize the tissue in a suitable buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[19][20][21][22][23]

Data Presentation:

GroupTreatmentTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
ICarrageenan Control150.5 ± 12.3210.2 ± 18.5
IIPositive Control65.2 ± 8.1 90.7 ± 10.2
IIIThis compound78.9 ± 9.5 105.4 ± 11.8
*Data are presented as Mean ± SEM. *p<0.01 compared to Carrageenan Control.
Histological Evaluation

Protocol:

  • Excise the inflamed tissue and fix it in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and cut sections (e.g., 5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a microscope for inflammatory cell infiltration, edema, and tissue damage.[24][25][26][27][28] A scoring system can be used for semi-quantitative analysis.

Statistical Analysis

All quantitative data should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test).[29][30][31] A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The methodologies described provide a comprehensive framework for the preclinical assessment of the anti-inflammatory properties of this compound. By employing these established animal models and analytical techniques, researchers can obtain reliable and detailed insights into the efficacy and mechanism of action of this topical formulation.

References

Application of Travocort® in Tinea Corporis with Bacterial Superinfection: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Tinea corporis, a common dermatophyte infection, can be complicated by secondary bacterial infections, leading to increased inflammation and discomfort for the patient. Travocort®, a combination cream containing the broad-spectrum antimycotic isoconazole nitrate (1%) and the potent corticosteroid diflucortolone valerate (0.1%), presents a therapeutic option for such cases. Isoconazole nitrate is effective against dermatophytes, yeasts, and molds, and also possesses in-vitro activity against Gram-positive bacteria, which are common culprits in skin superinfections.[1][2] Diflucortolone valerate acts to suppress inflammatory and allergic skin reactions, alleviating symptoms like pruritus and erythema.[3] This document provides a comprehensive overview of the application of this compound® in the study of tinea corporis with bacterial superinfection, including summaries of clinical findings, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

The dual components of this compound® offer a synergistic approach to treating inflamed and secondarily infected tinea corporis.

  • Isoconazole Nitrate: As an azole antifungal, isoconazole nitrate inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Its antibacterial properties against Gram-positive bacteria further address the bacterial superinfection.[4]

  • Diflucortolone Valerate: This potent corticosteroid suppresses the inflammatory cascade, providing rapid relief from symptoms such as itching and redness.[3][5] This anti-inflammatory action is crucial in managing the exacerbated inflammatory response often seen in tinea corporis with bacterial superinfection.

Quantitative Data from Clinical Studies

While extensive quantitative data from large-scale clinical trials in adults with tinea corporis and confirmed bacterial superinfection is limited in the reviewed literature, a pediatric study provides valuable insights into the efficacy of this compound®.

Study PopulationInterventionEfficacy OutcomesReference
108 children with tinea corporisThis compound® (1% isoconazole nitrate, 0.1% diflucortolone valerate) cream once daily for 5-7 days, followed by an isoconazole, clotrimazole, or ciclopirox cream twice daily for two weeks.Clinical and Mycological Recovery: 86.1% (93 out of 108 children).Incidence of S. aureus Superinfection: 3.7% (4 out of 108 children).[6]

A retrospective study on adult patients with tinea inguinalis, another form of dermatophytosis, compared the combination of isoconazole nitrate and diflucortolone valerate with isoconazole nitrate alone.

Study PopulationIntervention Group 1Intervention Group 2Key FindingsReference
Adult patients with tinea inguinalis1% isoconazole nitrate cream1% isoconazole nitrate and 0.1% diflucortolone valerate creamThe combination therapy showed superior results in resolving erythema and pruritus more quickly. Mycological cure rates were similar in both groups.[7]

A case study of a 13-year-old girl with tinea corporis coinfected with Trichophyton mentagrophytes and Staphylococcus epidermidis reported successful treatment with twice-daily application of this compound® for two weeks, with visible improvement within the first week.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature and provide a framework for designing clinical studies investigating this compound® for tinea corporis with bacterial superinfection.

Patient Selection and Enrollment
  • Inclusion Criteria:

    • Male and female patients aged 18 years and older.

    • Clinical diagnosis of tinea corporis, characterized by erythematous, scaly, annular lesions.

    • Microscopic confirmation of fungal elements (hyphae) from skin scrapings using a potassium hydroxide (KOH) preparation.[8]

    • Clinical signs of bacterial superinfection, such as pustules, crusting, or purulent discharge.

    • Microbiological confirmation of bacterial pathogens from skin swabs.

    • Informed consent obtained from all participants.

  • Exclusion Criteria:

    • Known hypersensitivity to isoconazole nitrate, diflucortolone valerate, or any of the excipients in the cream.

    • Concurrent use of other topical or systemic antifungal or antibacterial agents.

    • Immunocompromised status.

    • Pregnancy or lactation.

Treatment Regimen
  • Investigational Arm: Application of this compound® cream to the affected areas twice daily for a duration of two weeks.

  • Follow-up: After the initial two-week treatment period, therapy may be continued with a glucocorticoid-free antifungal preparation.[3]

Clinical Assessment
  • Baseline and Follow-up Visits: Clinical assessments should be performed at baseline (Day 0), and at regular intervals during and after treatment (e.g., Day 7, Day 14, and a follow-up visit at Day 28).

  • Scoring of Clinical Signs and Symptoms: A standardized scoring system should be used to evaluate the severity of clinical signs and symptoms. The following is an example of a 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe) for key indicators:

    • Erythema

    • Scaling

    • Pruritus

    • Vesiculation

    • Pustulation/Crusting (as an indicator of bacterial superinfection) A total clinical score can be calculated by summing the individual scores.[9]

Microbiological Assessment
  • Fungal Identification:

    • Skin scrapings from the active border of the lesions should be collected at baseline and at the end of treatment.

    • Direct microscopy with KOH to visualize fungal hyphae.

    • Fungal culture on Sabouraud's Dextrose Agar (SDA) to identify the causative dermatophyte species.[10]

  • Bacterial Identification and Quantification:

    • Skin swabs from the areas of suspected bacterial superinfection should be collected at baseline and at the end of treatment.

    • Gram staining for initial bacterial identification.

    • Bacterial culture on appropriate media (e.g., Blood Agar, Mannitol Salt Agar) for isolation and identification of bacterial pathogens.

    • (Optional) Quantitative analysis of bacterial load (e.g., colony-forming units per cm²) to assess the reduction in bacterial colonization.

Visualizations

Signaling Pathway

G Simplified Anti-inflammatory Signaling Pathway of Diflucortolone Valerate DV Diflucortolone Valerate GR Glucocorticoid Receptor (Cytoplasmic) DV->GR Binds to DV_GR DV-GR Complex GR->DV_GR Nucleus Nucleus DV_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (DNA) DV_GR->GRE Binds to Anti_Inflammatory_Proteins Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Proteins Activates Transcription Pro_Inflammatory_Genes Repression of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) GRE->Pro_Inflammatory_Genes Represses Transcription Inflammation Inflammation Anti_Inflammatory_Proteins->Inflammation Inhibits Pro_Inflammatory_Genes->Inflammation Reduces

Caption: Anti-inflammatory action of Diflucortolone Valerate.

Experimental Workflow

G Experimental Workflow for a Clinical Study of this compound® Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Day 0) - Clinical Scoring - Mycological Sampling - Bacteriological Sampling Screening->Baseline Treatment This compound® Application (Twice Daily for 14 Days) Baseline->Treatment Midpoint Mid-treatment Assessment (Day 7) - Clinical Scoring Treatment->Midpoint Endpoint End of Treatment Assessment (Day 14) - Clinical Scoring - Mycological Sampling - Bacteriological Sampling Midpoint->Endpoint Followup Follow-up Assessment (Day 28) - Clinical Scoring - Relapse Evaluation Endpoint->Followup Data_Analysis Data Analysis - Efficacy Evaluation - Safety Evaluation Followup->Data_Analysis

Caption: Clinical trial workflow for this compound® in tinea corporis.

References

Revolutionizing Dermatological Research: Advanced Techniques for Measuring Skin Penetration of Isoconazole Nitrate and Diflucortolone Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the ever-evolving landscape of dermatological drug development, the precise measurement of active pharmaceutical ingredient (API) penetration into the skin is paramount for ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for quantifying the skin penetration of two commonly combined topical agents: the antifungal isoconazole nitrate and the corticosteroid diflucortolone valerate. These methodologies are critical for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of topical dermatological products.

Isoconazole nitrate is a broad-spectrum antifungal agent, while diflucortolone valerate serves to suppress inflammation and alleviate associated symptoms like itching and pain.[1][2] Their combined use in formulations such as Travocort® cream is indicated for the initial treatment of superficial fungal infections accompanied by inflammatory skin conditions.[3][4] The effectiveness of such topical therapies is intrinsically linked to the ability of the APIs to penetrate the stratum corneum and reach their target sites within the epidermis and dermis.

This guide outlines two primary techniques for assessing the skin penetration of these compounds: the in vitro Franz diffusion cell system and the in vivo/ex vivo tape stripping method. Furthermore, it details the analytical quantification of the APIs in the collected samples.

I. In Vitro Skin Permeation Studies using Franz Diffusion Cells

The Franz diffusion cell is a well-established in vitro tool for evaluating the percutaneous absorption of drugs from topical formulations.[5][6] It provides a reliable model for assessing drug release from a formulation, partitioning into the skin, and subsequent diffusion through the skin layers into a receptor fluid.[6]

Experimental Protocol: Franz Diffusion Cell Study

1. Materials and Reagents:

  • Franz diffusion cells (with a known diffusion area and receptor volume)

  • Human or animal skin membrane (e.g., excised human skin from cosmetic surgery, porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline (PBS) with a suitable solubilizing agent for the poorly water-soluble actives, such as a percentage of ethanol or a non-ionic surfactant, to maintain sink conditions)

  • The topical formulation containing isoconazole nitrate and diflucortolone valerate.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for analysis.

  • Standard reference materials for isoconazole nitrate and diflucortolone valerate.

2. Skin Membrane Preparation:

  • Excise the skin and carefully remove any subcutaneous fat and connective tissue.

  • Cut the prepared skin to a size suitable for mounting on the Franz diffusion cells.

  • The skin can be used fresh or stored at -20°C or below until use. If frozen, thaw the skin at room temperature in PBS before mounting.

3. Franz Diffusion Cell Assembly and Execution:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

  • Fill the receptor compartment with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.

  • Maintain the temperature of the receptor fluid at 32 ± 1°C to mimic physiological skin temperature.

  • Apply a finite dose (e.g., 5-15 mg/cm²) of the topical formulation to the surface of the stratum corneum in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

4. Sample Analysis:

  • Analyze the concentration of isoconazole nitrate and diflucortolone valerate in the collected receptor fluid samples using a validated HPLC or UPLC method.[7][8][9]

5. Data Analysis:

  • Calculate the cumulative amount of each drug permeated per unit area of the skin at each time point.

  • Plot the cumulative amount permeated per unit area against time to determine the steady-state flux (Jss) and the lag time (tL).

Franz_Diffusion_Workflow A Skin Membrane Preparation (Excise, Defat, Cut) B Franz Cell Assembly (Mount Skin, Fill Receptor) A->B C Dose Application (Apply Topical Formulation) B->C D Incubation & Sampling (32°C, Timed Aliquots) C->D E Sample Analysis (HPLC/UPLC) D->E F Data Analysis (Calculate Flux, Permeation) E->F

Workflow for In Vitro Skin Permeation Study.

II. Tape Stripping for Stratum Corneum Quantification

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after the topical application of a formulation.[10][11][12] This method is particularly useful for determining the amount of drug present in the outermost layer of the skin, which acts as the primary barrier to penetration.[13]

Experimental Protocol: Tape Stripping

1. Materials and Reagents:

  • Adhesive tape (e.g., Scotch® Magic™ Tape, D-Squame®)

  • The topical formulation containing isoconazole nitrate and diflucortolone valerate.

  • Solvent for extraction of the drugs from the tape strips (e.g., methanol, acetonitrile).

  • HPLC or UPLC system for analysis.

  • Standard reference materials for isoconazole nitrate and diflucortolone valerate.

2. In Vivo/Ex Vivo Procedure:

  • Apply a defined amount of the topical formulation to a specific area of the skin (e.g., the forearm of a human volunteer or excised skin).

  • After a predetermined application time (e.g., 1, 2, 4, 6 hours), remove any excess formulation from the skin surface.

  • Press a piece of adhesive tape firmly onto the treated skin area and then remove it with a swift, consistent motion.

  • Repeat this process for a set number of strips (e.g., 10-20) on the same skin area.

3. Sample Preparation and Analysis:

  • Place each tape strip into a separate vial containing a known volume of extraction solvent.

  • Extract the drugs from the tape strips (e.g., by vortexing or sonication).

  • Analyze the concentration of isoconazole nitrate and diflucortolone valerate in the extraction solvent using a validated HPLC or UPLC method.[7][8][9]

4. Data Analysis:

  • Calculate the amount of each drug recovered from each tape strip.

  • Plot the amount of drug per tape strip versus the strip number to generate a concentration profile within the stratum corneum.

Tape_Stripping_Workflow A Topical Application (Apply Formulation to Skin) B Incubation Period (Allow for Penetration) A->B C Tape Stripping (Sequentially Remove SC Layers) B->C D Drug Extraction (Solvent Extraction from Tapes) C->D E Sample Analysis (HPLC/UPLC) D->E F Data Analysis (Generate SC Concentration Profile) E->F

Workflow for Tape Stripping Procedure.

III. Quantitative Data on Skin Penetration

Pharmacokinetic studies of this compound® cream have provided valuable insights into the penetration of its active ingredients into human skin. The following tables summarize the concentrations of isoconazole nitrate and diflucortolone valerate found in different skin layers at specific time points after application.

Table 1: Isoconazole Nitrate Concentration in Human Skin Layers After a Single Application of this compound® Cream [1][3][4][14]

Skin LayerConcentration at 1 HourConcentration Maintained for at least 7 Hours
Stratum Corneum~3500 µg/mL (7 mmol/L)High concentrations maintained
Living Epidermis~20 µg/mL (40 µmol/L)High concentrations maintained
Dermis~3 µg/mL (6 µmol/L)High concentrations maintained

Note: Removal of the stratum corneum prior to application increased isoconazole concentrations in the living skin by a factor of approximately 2.[1][3][14]

Table 2: Diflucortolone Valerate Penetration and Distribution in Human Skin After a Single Application of this compound® Cream [1]

Skin Layer/ParameterValueTime Point
Stratum Corneum Concentration~150 µg/mL (300 µmol/L)1 Hour
Deeper Epidermis Concentration~0.15 µg/mL (0.3 µmol/L)Not Specified
Percutaneous Absorption< 1% of the applied dose4 Hours

Note: Isoconazole does not appear to influence the penetration and percutaneous absorption of diflucortolone valerate.[1]

IV. Analytical Methods for Quantification

Accurate quantification of isoconazole nitrate and diflucortolone valerate in biological matrices is crucial for the success of skin penetration studies. Both HPLC and UPLC methods have been developed and validated for the simultaneous determination of these two compounds in cream formulations.[7][8][9] These methods can be adapted for the analysis of samples from Franz diffusion cell and tape stripping experiments.

Table 3: Exemplary Chromatographic Conditions for the Analysis of Isoconazole Nitrate and Diflucortolone Valerate [7][8]

ParameterHPLC MethodUPLC Method
Column C18C18
Mobile Phase Acetonitrile/Methanol or Methanol/Water mixturesAcetonitrile/Methanol or Methanol/Water mixtures
Detection UV at specific wavelengths (e.g., 230 nm or derivative spectrophotometry)UV at specific wavelengths
Linear Range (Isoconazole Nitrate) e.g., 15-240 µg/mLe.g., 1-200 µg/mL
Linear Range (Diflucortolone Valerate) e.g., 6-60 µg/mLe.g., 1-200 µg/mL

V. Conclusion

The methodologies presented herein provide a robust framework for the detailed investigation of the skin penetration of isoconazole nitrate and diflucortolone valerate. The combination of in vitro Franz diffusion cell studies and in vivo/ex vivo tape stripping, supported by validated analytical techniques, allows for a comprehensive understanding of the dermatopharmacokinetics of these compounds. Such data is invaluable for optimizing topical formulations to enhance drug delivery to the target skin layers while minimizing systemic absorption, ultimately leading to the development of safer and more effective dermatological therapies.

References

Application Notes and Protocols for the Use of Travocort® in Clinical Trials for Tinea Inguinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Travocort® (a fixed combination of 1% isoconazole nitrate and 0.1% diflucortolone valerate) in the clinical setting for the treatment of tinea inguinalis, commonly known as jock itch. The following information is based on published clinical trial data and is intended to guide the design and implementation of future research.

Introduction

Tinea inguinalis is a superficial fungal infection of the groin and adjacent areas, primarily caused by dermatophytes. It is often accompanied by significant inflammation, leading to symptoms such as erythema (redness), pruritus (itching), and scaling. This compound® is a topical therapeutic agent that combines the broad-spectrum antifungal action of isoconazole nitrate with the anti-inflammatory effects of the potent corticosteroid diflucortolone valerate. This combination aims to not only eradicate the causative fungal pathogen but also to provide rapid relief from inflammatory symptoms.[1]

Clinical studies have demonstrated that the addition of a topical corticosteroid to an antifungal agent can enhance the bioavailability and prolong the activity of the antimycotic, leading to a more rapid onset of action and faster relief of inflammatory symptoms.[1]

Mechanism of Action

The therapeutic efficacy of this compound® in tinea inguinalis is based on the dual action of its components:

  • Isoconazole Nitrate: An imidazole derivative with a broad spectrum of antifungal activity against dermatophytes, yeasts, and molds. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell structure and function.

  • Diflucortolone Valerate: A potent topical corticosteroid that effectively suppresses inflammatory and allergic skin reactions. It alleviates subjective symptoms such as itching, burning, and pain.[2]

The combination of these two agents in this compound® provides a synergistic effect, with the corticosteroid creating a favorable environment for the antifungal to act by reducing inflammation, while the antifungal addresses the root cause of the infection.

Clinical Efficacy

A key multicenter, retrospective study provides significant insights into the clinical performance of this compound® for tinea inguinalis. The study compared the efficacy and tolerability of this compound® with isoconazole nitrate monotherapy in 58 adult patients.[3][4]

Mycological Cure Rate

The primary goal of antifungal therapy is the eradication of the fungal pathogen. In the aforementioned study, the mycological cure rates at the end of the three-week treatment period were found to be similar between the two groups, indicating that the addition of the corticosteroid does not compromise the antifungal efficacy of isoconazole.[3][5]

Treatment GroupMycological Cure Rate
This compound® (Isoconazole nitrate + Diflucortolone valerate)85.2%[5]
Isoconazole Nitrate Monotherapy83.9%[5]
Table 1: Mycological Cure Rates after 3 Weeks of Treatment
Clinical Symptom Resolution

A significant advantage of this compound® lies in its ability to provide rapid relief from the inflammatory symptoms associated with tinea inguinalis. The study demonstrated that the combination therapy was superior to monotherapy in resolving erythema and pruritus more quickly.[3][4]

While the full text of the study providing a week-by-week breakdown of symptom scores is not publicly available, the results clearly indicate a faster onset of relief for patients treated with this compound®. This is a crucial factor in improving patient compliance and overall treatment satisfaction.

Experimental Protocols

The following is a generalized protocol for a clinical trial evaluating the efficacy of this compound® in tinea inguinalis, based on the methodologies of published studies.

Study Design

A multicenter, randomized, double-blind, parallel-group study is the gold standard for evaluating the efficacy and safety of topical treatments.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (3 Weeks) cluster_assessment Assessment Points P Patients with Tinea Inguinalis I Inclusion Criteria Met P->I E Exclusion Criteria Not Met I->E R Randomization E->R T1 This compound® (Isoconazole + Diflucortolone) Twice Daily R->T1 T2 Isoconazole Monotherapy Twice Daily R->T2 A0 Baseline (Week 0) T1->A0 T2->A0 A1 Week 1 A0->A1 A2 Week 2 A1->A2 A3 End of Treatment (Week 3) A2->A3

Fig. 1: Clinical Trial Workflow Diagram
Patient Population

  • Inclusion Criteria:

    • Adult male and female patients (typically 18 years or older).

    • Clinical diagnosis of tinea inguinalis, characterized by erythema, scaling, and pruritus in the inguinal region.

    • Mycological confirmation of a dermatophyte infection via potassium hydroxide (KOH) microscopy and fungal culture of skin scrapings.

  • Exclusion Criteria:

    • Known hypersensitivity to isoconazole nitrate, diflucortolone valerate, or any other components of the formulations.

    • Concurrent systemic or other topical antifungal or corticosteroid therapy.

    • Bacterial skin infections in the treatment area.

    • Pregnancy or lactation.

Treatment Regimen
  • Group 1 (this compound® Group): Application of this compound® cream twice daily to the affected areas for the initial 1-2 weeks, followed by isoconazole nitrate monotherapy cream twice daily for the remainder of the 3-week treatment period. The treatment with the combination product should be terminated after the inflammatory or eczematous skin condition has subsided.[4]

  • Group 2 (Control Group): Application of isoconazole nitrate 1% cream twice daily to the affected areas for 3 weeks.

Efficacy and Safety Assessments
  • Clinical Assessment: Performed at baseline, and at weeks 1, 2, and 3.

    • Symptom Severity: Erythema, pruritus, and scaling are assessed using a 4-point scale:

      • 0 = Absent

      • 1 = Mild

      • 2 = Moderate

      • 3 = Severe

  • Mycological Assessment: Performed at baseline and at the end of treatment (week 3).

    • KOH microscopy and fungal culture of skin scrapings from the target lesion.

    • Mycological Cure: Defined as negative results for both KOH microscopy and culture.

  • Tolerability and Safety: Assessed at each visit by monitoring and recording any adverse events.

Signaling Pathway and Drug Interaction

The therapeutic effect of this compound® is a result of the direct actions of its two components on their respective targets.

cluster_this compound This compound® cluster_fungus Dermatophyte cluster_skin Skin Cells ISN Isoconazole Nitrate Ergosterol Ergosterol Synthesis ISN->Ergosterol Inhibits DFV Diflucortolone Valerate Inflammation Inflammatory Mediators DFV->Inflammation Suppresses Membrane Fungal Cell Membrane Ergosterol->Membrane Disrupts Symptoms Erythema & Pruritus Inflammation->Symptoms Reduces

Fig. 2: Mechanism of Action of this compound®

Conclusion

This compound® represents an effective and well-tolerated treatment option for tinea inguinalis, particularly in cases with a significant inflammatory component. Its dual-action formulation provides both rapid symptomatic relief and effective fungal eradication. The clinical data suggests that while the mycological cure rate is comparable to isoconazole monotherapy, the faster resolution of inflammatory symptoms with this compound® offers a significant clinical advantage, likely leading to improved patient quality of life and treatment adherence. Further randomized controlled trials with detailed reporting of weekly symptom scores would be beneficial to more precisely quantify the speed of symptomatic improvement.

References

high-performance liquid chromatography (HPLC) methods for Travocort analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed high-performance liquid chromatography (HPLC) method for the simultaneous quantitative analysis of the active pharmaceutical ingredients in Travocort® cream: isoconazole nitrate and diflucortolone valerate. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound® is a topical cream combining the antifungal agent isoconazole nitrate and the corticosteroid diflucortolone valerate. Accurate and reliable analytical methods are crucial for the quality control of this pharmaceutical product. The HPLC method detailed below is a stability-indicating assay, capable of separating the active ingredients from their degradation products, ensuring a precise measurement of the drug content.[1][2][3]

Principle

The method employs reversed-phase HPLC with isocratic elution to separate isoconazole nitrate and diflucortolone valerate. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic solvent. Detection is performed using a UV detector, where the analytes are quantified based on their absorbance at a specific wavelength.

Experimental Protocols

Materials and Reagents
  • Isoconazole Nitrate reference standard

  • Diflucortolone Valerate reference standard

  • This compound® cream (or other formulations containing the same active ingredients)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., ACE C18, 150 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • pH meter

Chromatographic Conditions

A validated, stability-indicating HPLC method uses the following conditions:[1][2]

ParameterValue
Mobile Phase Sodium Dihydrogen Phosphate Buffer : Methanol (27:73, v/v)
Column ACE C18 (150 x 4.6 mm, 5 µm)
Flow Rate 1.5 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature 40°C
Run Time Approximately 10 minutes
Preparation of Solutions

Buffer Preparation: Prepare a suitable concentration of sodium dihydrogen phosphate in water and adjust the pH as required using ortho-phosphoric acid.

Mobile Phase Preparation: Mix the buffer and methanol in the ratio of 27:73 (v/v). Degas the mobile phase using an ultrasonic bath or other suitable means before use.

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Isoconazole Nitrate and 2.5 mg of Diflucortolone Valerate reference standards into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent such as methanol:water (70:30, v/v).[1] This will be the stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay.

Sample Preparation (from Cream):

  • Accurately weigh an amount of cream equivalent to 10 mg of Isoconazole Nitrate and 1 mg of Diflucortolone Valerate into a suitable container.

  • Add a known volume of methanol (e.g., 35 mL) and heat to approximately 50°C until the cream base melts.

  • Sonicate for about 10 minutes to ensure complete extraction of the active ingredients.

  • Allow the solution to cool, which will cause the cream base to solidify.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2]

Quantitative Data
ParameterIsoconazole NitrateDiflucortolone Valerate
Linearity Range (µg/mL) 15 - 240[4]6 - 60[4]
Correlation Coefficient (r²) > 0.999[4]> 0.999[4]
Limit of Detection (LOD) (µg/mL) 0.25[4]0.45[4]
Limit of Quantification (LOQ) (µg/mL) 0.82[4]1.51[4]
Retention Time (min) ~6.2[1]~3.6[1]
Precision

The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for these studies is typically less than 2%, indicating good precision.[4]

Precision TypeIsoconazole Nitrate (%RSD)Diflucortolone Valerate (%RSD)
Within-day Precision 0.83[4]0.40[4]
Between-day Precision 0.68[4]0.31[4]
Accuracy

The accuracy of the method is determined by recovery studies. The percentage recovery for both analytes is typically within 98-102%, demonstrating the accuracy of the method.[4]

AnalyteRecovery (%)
Isoconazole Nitrate 98.46[4]
Diflucortolone Valerate 99.41[4]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound® cream is depicted in the following diagram.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction from Cream) hplc_system HPLC System Setup (Column, Flow Rate, etc.) injection Inject Sample and Standard sample_prep->injection standard_prep Standard Preparation standard_prep->injection mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 240 nm chromatography->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analytes calibration->quantification report Generate Report quantification->report

HPLC Analysis Workflow for this compound® Cream

The logical relationship between the active ingredients and the analytical method is straightforward. The chemical properties of isoconazole nitrate and diflucortolone valerate allow for their separation and quantification using the described reversed-phase HPLC method.

Logical_Relationship cluster_actives Active Ingredients This compound This compound® Cream isoconazole Isoconazole Nitrate This compound->isoconazole diflucortolone Diflucortolone Valerate This compound->diflucortolone hplc Reversed-Phase HPLC Method isoconazole->hplc diflucortolone->hplc quantification Simultaneous Quantification hplc->quantification

Analytical Method and Active Ingredients Relationship

References

Research Model for Evaluating Travocort® Efficacy in Inguino-femoral Mycosis (Tinea Cruris)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inguino-femoral mycosis, commonly known as tinea cruris or jock itch, is a prevalent superficial fungal infection of the groin and adjacent skin areas. It is primarily caused by dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum. The condition often presents with significant inflammation, leading to symptoms of itching, burning, and erythema. Travocort® is a topical combination therapy containing isoconazole nitrate (a broad-spectrum azole antifungal) and diflucortolone valerate (a potent corticosteroid).[1][2][3][4] This dual-action formulation is designed to simultaneously eradicate the causative fungal pathogen and alleviate the inflammatory symptoms, offering a comprehensive treatment approach.[1][2][3]

This document provides a detailed research model, including application notes and experimental protocols, for the comprehensive evaluation of this compound's efficacy in inguino-femoral mycosis. The model encompasses in vitro susceptibility testing, in vivo preclinical evaluation in an animal model, and a framework for a pivotal clinical trial.

Mechanism of Action of this compound®

This compound® exerts its therapeutic effect through the synergistic actions of its two active components:

  • Isoconazole Nitrate: As an azole antifungal, isoconazole nitrate disrupts the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase.[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] Inhibition of ergosterol synthesis leads to increased cell membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.[5]

  • Diflucortolone Valerate: This potent topical corticosteroid acts by binding to glucocorticoid receptors, which in turn modulates gene expression to suppress the inflammatory cascade.[8][9][10] It inhibits the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby reducing erythema, edema, and pruritus associated with the fungal infection.[8][9][10][11]

The combination allows for rapid symptom relief from the corticosteroid while the antifungal agent treats the underlying infection.[3]

Signaling Pathway Diagram

Travocort_Mechanism_of_Action cluster_fungus Fungal Cell cluster_skin_cell Host Skin Cell Lanosterol Lanosterol Lanosterol 14a-demethylase Lanosterol 14a-demethylase Lanosterol->Lanosterol 14a-demethylase Substrate Ergosterol Ergosterol Lanosterol 14a-demethylase->Ergosterol Biosynthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Genes Pro-inflammatory Genes Inflammatory Stimuli->Pro-inflammatory Genes Activates Glucocorticoid Receptor Glucocorticoid Receptor Glucocorticoid Receptor->Pro-inflammatory Genes Inhibits Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to Isoconazole Nitrate Isoconazole Nitrate Isoconazole Nitrate->Lanosterol 14a-demethylase Inhibits Diflucortolone Valerate Diflucortolone Valerate Diflucortolone Valerate->Glucocorticoid Receptor Activates

Caption: Dual-action mechanism of this compound®.

Experimental Protocols

In Vitro Efficacy Assessment

This protocol aims to determine the antifungal activity of isoconazole nitrate against common causative agents of tinea cruris.

2.1.1 Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.

  • Fungal Strains:

    • Trichophyton rubrum (e.g., ATCC 28188)

    • Epidermophyton floccosum (e.g., ATCC 52066)

    • Clinically isolated strains from patients with tinea cruris.

  • Materials:

    • Isoconazole nitrate powder

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • 96-well microtiter plates

    • Spectrophotometer

    • Potato Dextrose Agar (PDA) for fungal culture

  • Procedure:

    • Inoculum Preparation: Culture fungi on PDA plates at 28-30°C for 7-14 days. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.5-5 x 10⁴ CFU/mL in RPMI-1640.

    • Antifungal Dilution: Prepare a stock solution of isoconazole nitrate in DMSO. Perform serial twofold dilutions in RPMI-1640 in a 96-well plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.

    • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

    • Controls: Include a drug-free growth control well and a sterility control well (medium only).

    • Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

    • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.

2.1.2 Protocol for Minimum Fungicidal Concentration (MFC) Determination

  • Procedure:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition.

    • Spot the aliquot onto a PDA plate.

    • Incubate the plate at 28-30°C for 3-5 days.

    • MFC Determination: The MFC is the lowest drug concentration from the MIC assay that results in no fungal growth on the subculture plate.

Data Presentation: In Vitro Susceptibility

Fungal StrainIsoconazole Nitrate MIC (µg/mL)Isoconazole Nitrate MFC (µg/mL)
T. rubrum ATCC 28188
E. floccosum ATCC 52066
Clinical Isolate 1
Clinical Isolate 2
In Vivo Efficacy Assessment: Guinea Pig Model of Tinea Cruris

This protocol establishes a dermatophyte infection in guinea pigs to evaluate the topical efficacy of this compound®.[6][7]

  • Animals: Male Hartley guinea pigs (350-400g).

  • Fungal Strain: Trichophyton mentagrophytes or Trichophyton rubrum.

  • Materials:

    • This compound® cream

    • Vehicle cream (placebo)

    • Isoconazole nitrate cream

    • Diflucortolone valerate cream

    • Electric clippers

    • Sterile gauze

  • Procedure:

    • Infection Induction: Anesthetize the guinea pigs. Shave an area of approximately 2x2 cm in the inguinal region. Gently abrade the skin with sterile sandpaper. Apply a suspension of T. mentagrophytes or T. rubrum conidia (1 x 10⁷ CFU/mL) to the abraded area.

    • Treatment Groups (n=10 per group):

      • Group 1: Untreated (Infection Control)

      • Group 2: Vehicle Cream

      • Group 3: Isoconazole Nitrate Cream

      • Group 4: Diflucortolone Valerate Cream

      • Group 5: this compound® Cream

    • Treatment Application: Begin treatment 3 days post-infection. Apply approximately 0.5g of the respective cream to the infected area once or twice daily for 14 days.

    • Efficacy Assessment:

      • Clinical Scoring: Evaluate the lesions daily based on erythema, scaling, and crusting on a scale of 0 (none) to 3 (severe).

      • Mycological Assessment: At day 15 (end of treatment) and day 21 (follow-up), collect skin scrapings for KOH microscopy and fungal culture to determine mycological cure.

      • Fungal Burden: At the end of the study, excise a skin biopsy from the infected area for homogenization and quantitative culture to determine the remaining fungal load (CFU/gram of tissue).

Data Presentation: In Vivo Efficacy

Treatment GroupMean Clinical Score (Day 14)Mycological Cure Rate (%) (Day 21)Fungal Burden (log CFU/g tissue) (Day 21)
Untreated
Vehicle
Isoconazole Nitrate
Diflucortolone Valerate
This compound®

Experimental Workflow Diagram

Research_Model_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Guinea Pig Model) cluster_clinical Clinical Trial Strain_Selection Select Fungal Strains (T. rubrum, E. floccosum) MIC_Assay Broth Microdilution MIC Assay Strain_Selection->MIC_Assay MFC_Assay Subculture for MFC Assay MIC_Assay->MFC_Assay InVitro_Data Determine MIC & MFC Values MFC_Assay->InVitro_Data Infection_Model Induce Tinea Cruris Infection InVitro_Data->Infection_Model Inform Treatment_Groups Randomize into Treatment Groups Infection_Model->Treatment_Groups Topical_Application Apply Topical Formulations (14 days) Treatment_Groups->Topical_Application Assessment Clinical & Mycological Assessments Topical_Application->Assessment InVivo_Data Analyze Efficacy Data Assessment->InVivo_Data Patient_Recruitment Recruit Patients with Tinea Cruris InVivo_Data->Patient_Recruitment Inform Randomization Randomize to Treatment Arms Patient_Recruitment->Randomization Treatment_Phase Administer this compound® or Comparator Randomization->Treatment_Phase Endpoints Evaluate Primary & Secondary Endpoints Treatment_Phase->Endpoints Clinical_Data Statistical Analysis of Clinical Outcomes Endpoints->Clinical_Data

Caption: Overall research model workflow.

Clinical Trial Protocol Framework

This section outlines a Phase III, randomized, double-blind, multicenter study to evaluate the efficacy and safety of this compound® cream in patients with inguino-femoral mycosis.

  • Study Title: A Phase III, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound® (Isoconazole Nitrate 1% and Diflucortolone Valerate 0.1%) Cream Compared to Isoconazole Nitrate 1% Cream in the Treatment of Tinea Cruris.

  • Primary Objective: To demonstrate the superiority of this compound® cream in achieving complete cure in subjects with moderate to severe tinea cruris.

  • Patient Population: Adult subjects with a clinical diagnosis of tinea cruris confirmed by positive KOH microscopy and fungal culture.

  • Key Inclusion Criteria:

    • Moderate to severe signs and symptoms (erythema, scaling, pruritus).

    • Positive KOH and culture for dermatophytes at baseline.

  • Treatment Arms:

    • Test Arm: this compound® cream applied twice daily for 2 weeks.

    • Control Arm: Isoconazole nitrate 1% cream applied twice daily for 2 weeks.

  • Primary Efficacy Endpoint:

    • Complete Cure: Defined as both clinical cure (signs and symptoms score of 0) and mycological cure (negative KOH and culture) at Week 4 (2 weeks post-treatment).

  • Secondary Efficacy Endpoints:

    • Mycological cure rate at Week 4.

    • Clinical cure rate at Week 4.

    • Change from baseline in signs and symptoms scores at Weeks 1, 2, and 4.

    • Patient assessment of pruritus relief.

  • Safety Assessments:

    • Incidence of treatment-emergent adverse events (AEs).

    • Local tolerability assessments.

Data Presentation: Clinical Trial Primary Endpoint

EndpointThis compound® Cream (N=)Isoconazole Nitrate Cream (N=)p-value
Complete Cure at Week 4
Number of Subjects (%)

Clinical Trial Logic Diagram

Clinical_Trial_Logic Screening Screening & Enrollment (Clinical Diagnosis, KOH+, Culture+) Randomization Randomization (1:1) Screening->Randomization Treatment_this compound This compound® Cream (Twice daily for 2 weeks) Randomization->Treatment_this compound Arm A Treatment_Control Isoconazole Nitrate Cream (Twice daily for 2 weeks) Randomization->Treatment_Control Arm B Week2_Eval End of Treatment Evaluation (Week 2) Treatment_this compound->Week2_Eval Treatment_Control->Week2_Eval Week4_Eval Follow-up Evaluation (Week 4) Week2_Eval->Week4_Eval Primary_Endpoint Primary Endpoint Analysis: Complete Cure at Week 4 Week4_Eval->Primary_Endpoint Secondary_Endpoints Secondary Endpoint & Safety Analysis Week4_Eval->Secondary_Endpoints

Caption: Logical flow of the proposed clinical trial.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Travocort® in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travocort® is a topical therapeutic agent combining the broad-spectrum antifungal activity of isoconazole nitrate with the potent anti-inflammatory effects of diflucortolone valerate.[1][2][3][4] This combination is designed to address fungal skin infections that are accompanied by significant inflammatory symptoms.[5][6] Isoconazole nitrate, an imidazole derivative, effectively targets dermatophytes, yeasts, and molds by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[7][8][9] Diflucortolone valerate, a topical corticosteroid, alleviates inflammatory symptoms such as redness, swelling, and itching by suppressing the production of pro-inflammatory mediators.[1][10][11]

These application notes provide detailed protocols for the in vitro evaluation of this compound®'s dual activities using established cell culture-based assays. The following sections describe methods to quantify the antifungal efficacy of isoconazole nitrate and the anti-inflammatory properties of diflucortolone valerate, both individually and in combination.

Part 1: Evaluation of Antifungal Activity

The antifungal activity of the isoconazole nitrate component of this compound® can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted assay for this purpose.[12]

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol outlines the determination of the MIC of isoconazole nitrate against common fungal pathogens such as Candida albicans and dermatophytes like Trichophyton rubrum.

Principle:

A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.[13]

Materials:

  • Isoconazole nitrate

  • Fungal strains (e.g., Candida albicans, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Isoconazole Nitrate Stock Solution:

    • Dissolve isoconazole nitrate powder in DMSO to a final concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to prepare a working solution for serial dilutions.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida albicans):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

    • For Dermatophytes (Trichophyton rubrum):

      • Culture the dermatophyte on SDA at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

      • Harvest conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline and gently scraping.

      • Filter the suspension through sterile gauze to remove hyphal fragments.

      • Adjust the conidial suspension to a concentration of 1-3 x 10^3 CFU/mL using a hemocytometer.

  • Assay Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of isoconazole nitrate working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours for Candida albicans and at 28-30°C for 4-7 days for Trichophyton rubrum.

  • MIC Determination:

    • The MIC is the lowest concentration of isoconazole nitrate at which there is no visible growth of the fungus.

Data Presentation: Isoconazole Nitrate MIC Ranges

The following table summarizes typical MIC ranges for isoconazole against common fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.015 - 2.0
Trichophyton rubrum0.03 - 1.0
Trichophyton mentagrophytes0.03 - 1.0
Epidermophyton floccosum≤0.125 - 0.5
Microsporum canis0.06 - 2.0

Note: These values are compiled from various studies and may vary depending on the specific strain and testing conditions.[14][15][16][17][18]

Diagram: Antifungal Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep Inoculation Inoculation Inoculum Prep->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Caption: Workflow for MIC determination via broth microdilution.

Diagram: Isoconazole Nitrate Mechanism of Action

G Isoconazole Nitrate Isoconazole Nitrate Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Isoconazole Nitrate->Lanosterol 14-alpha-demethylase inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis is key for Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane builds Ergosterol Biosynthesis->Fungal Cell Membrane Increased Permeability Increased Permeability Ergosterol Biosynthesis->Increased Permeability disruption leads to Fungal Cell Death Fungal Cell Death Increased Permeability->Fungal Cell Death G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis THP-1 Culture THP-1 Culture PMA Differentiation PMA Differentiation THP-1 Culture->PMA Differentiation Drug Treatment Drug Treatment PMA Differentiation->Drug Treatment LPS Stimulation LPS Stimulation Drug Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA G Diflucortolone Valerate Diflucortolone Valerate Glucocorticoid Receptor Glucocorticoid Receptor Diflucortolone Valerate->Glucocorticoid Receptor binds to GR Complex GR Complex Glucocorticoid Receptor->GR Complex Nucleus Nucleus GR Complex->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes inhibits transcription of Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Pro-inflammatory Cytokines decreased production of Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation reduced

References

Application Notes and Protocol for an Observational Study on the Efficacy and Safety of Travocort® Cream

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travocort® cream is a topical dermatological preparation combining the broad-spectrum antifungal agent, isoconazole nitrate, and the potent corticosteroid, diflucortolone valerate.[1][2] This dual-action formulation is designed for the initial treatment of superficial fungal infections of the skin that are accompanied by severe inflammatory or eczematous symptoms.[2] Isoconazole nitrate disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to antifungal effects.[1] Diflucortolone valerate suppresses inflammation and alleviates symptoms such as itching, burning, and pain.[1] This document outlines a comprehensive protocol for a prospective observational study to evaluate the real-world efficacy and safety of this compound® cream in patients with inflammatory dermatomycoses.

Data Presentation

Disclaimer: The following tables present illustrative data based on findings from retrospective and clinical studies of the isoconazole nitrate and diflucortolone valerate combination.[3][4] Publicly available quantitative results from a dedicated prospective observational study were not identified.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicValue (N=200)
Age (years), Mean ± SD 38.5 ± 14.2
Gender, n (%)
Male110 (55%)
Female90 (45%)
Diagnosis, n (%)
Tinea corporis80 (40%)
Tinea cruris70 (35%)
Tinea pedis50 (25%)
Mean Duration of Symptoms (days) ± SD 21.3 ± 8.5
Baseline Mean Symptom Scores (0-10 scale)
Erythema7.8 ± 1.1
Pruritus (Itching)8.2 ± 0.9
Scaling6.5 ± 1.3

Table 2: Efficacy Outcomes at Week 2

Outcome MeasureResult (N=200)
Proportion of Patients with Clinical Cure*, n (%) 172 (86%)
Mean Reduction in Symptom Scores (from baseline)
Erythema-5.9 ± 1.5
Pruritus (Itching)-7.1 ± 1.2
Scaling-5.0 ± 1.6
Patient Satisfaction (rated as "Good" or "Very Good"), n (%) 184 (92%)
Mycological Cure Rate**, n (%) 170 (85%)

*Clinical Cure defined as the complete resolution of signs and symptoms of the fungal infection. **Mycological Cure Rate determined by negative microscopy (KOH test).

Table 3: Safety Profile - Adverse Events (AEs)

Adverse EventFrequency, n (%) (N=200)Severity
Application site irritation4 (2.0%)Mild
Application site burning3 (1.5%)Mild
Dry skin2 (1.0%)Mild
Skin atrophy0 (0%)-
Systemic side effects0 (0%)-

Experimental Protocols

Study Design and Population

This will be a prospective, multicenter, single-arm, observational study. The study will enroll approximately 200 adult patients (≥18 years of age) with a clinical diagnosis of an inflammatory superficial fungal infection (e.g., tinea corporis, tinea cruris, tinea pedis) for whom a physician has prescribed this compound® cream as part of routine clinical practice.

Inclusion Criteria:

  • Clinical diagnosis of an inflammatory dermatomycosis.

  • Prescription of this compound® cream by a healthcare professional.

  • Willingness to provide informed consent and participate in data collection.

Exclusion Criteria:

  • Known hypersensitivity to isoconazole nitrate, diflucortolone valerate, or any of the excipients.

  • Concurrent use of other topical or systemic antifungal or corticosteroid medications in the treatment area.

  • Skin conditions in the treatment area such as tuberculosis, syphilis, or viral infections (e.g., herpes, varicella).[5]

Data Collection and Efficacy Assessment

Data will be collected at baseline (Day 0) and at a follow-up visit at Week 2.

Baseline (Day 0):

  • Obtain written informed consent.

  • Record patient demographics (age, gender).

  • Document clinical history, including duration of symptoms.

  • Perform a clinical assessment of the affected area. The severity of erythema (redness), pruritus (itching), and scaling will be rated by the investigator on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

  • Obtain a skin scraping for potassium hydroxide (KOH) microscopy to confirm the presence of fungal elements.

Follow-up (Week 2):

  • Re-assess and record the severity of erythema, pruritus, and scaling using the same 4-point scale.

  • Perform a second KOH microscopy to assess for mycological cure.

  • Administer a patient satisfaction questionnaire (e.g., 5-point Likert scale from "Very Dissatisfied" to "Very Satisfied").

  • Record any and all adverse events reported by the patient or observed by the investigator.

Safety Monitoring and Adverse Event Reporting

Safety will be assessed throughout the study. All adverse events (AEs), whether reported by the patient or observed by the investigator, will be documented in the patient's electronic case report form (eCRF). Information to be collected includes a description of the AE, date of onset, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug. Serious adverse events (SAEs) must be reported to the study sponsor and the relevant ethics committee within 24 hours of the investigator becoming aware of the event.

Statistical Analysis

All collected data will be summarized using descriptive statistics. Continuous variables (e.g., age, symptom scores) will be presented as means with standard deviations (SD). Categorical variables (e.g., gender, diagnosis, presence of AEs) will be presented as frequencies and percentages. Efficacy will be determined by the proportion of patients achieving clinical and mycological cure at Week 2. Changes in symptom scores from baseline to Week 2 will be analyzed using appropriate statistical tests, such as a paired t-test or Wilcoxon signed-rank test.

Mandatory Visualizations

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment (Day 0) cluster_treatment Treatment Phase cluster_followup Follow-up Assessment (Week 2) p Patient with Inflammatory Dermatomycosis ic Inclusion/Exclusion Criteria Assessment p->ic consent Informed Consent ic->consent b_assess Record Demographics & Clinical History consent->b_assess b_symptoms Investigator Symptom Score (Erythema, Pruritus, Scaling) b_assess->b_symptoms b_koh KOH Microscopy b_assess->b_koh treat Patient applies this compound Cream as prescribed for 2 weeks b_assess->treat f_symptoms Investigator Symptom Score (Re-assessment) treat->f_symptoms f_koh KOH Microscopy for Mycological Cure f_symptoms->f_koh f_satisfaction Patient Satisfaction Questionnaire f_koh->f_satisfaction f_ae Adverse Event Reporting f_satisfaction->f_ae

Caption: Observational Study Workflow.

G cluster_this compound This compound Cream cluster_fungus Fungal Pathogen cluster_host Host Inflammatory Response ISN Isoconazole Nitrate (1%) Ergosterol Ergosterol Synthesis ISN->Ergosterol Inhibits DFV Diflucortolone Valerate (0.1%) Inflammation Inflammatory Mediators (e.g., Prostaglandins) DFV->Inflammation Suppresses CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane maintains integrity Symptoms Symptoms: Erythema, Pruritus Inflammation->Symptoms

Caption: Dual Mechanism of Action of this compound Cream.

G cluster_assessment Initial Assessment cluster_reporting Reporting AE Adverse Event (AE) Identified Doc Document AE in eCRF AE->Doc Assess Assess Severity & Causality Doc->Assess SAE Is it a Serious Adverse Event (SAE)? Assess->SAE ReportSponsor Report to Sponsor & Ethics Committee (within 24 hours) SAE->ReportSponsor Yes FollowUp Follow AE to Resolution SAE->FollowUp No ReportSponsor->FollowUp

Caption: Adverse Event Reporting Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Isoconazole Nitrate & Diflucortolone Valerate Cream Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formulation of stable isoconazole nitrate and diflucortolone valerate creams. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation process.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Action
Poor drug dissolution or gritty texture Low aqueous solubility of Isoconazole Nitrate and Diflucortolone Valerate.- Utilize micronized grades of the APIs. - Incorporate solubilizing agents or co-solvents in the formulation. - Consider novel formulation strategies such as nanoemulsions or inclusion complexes with cyclodextrins.[1]
Cream discoloration (yellowing) Degradation of Isoconazole Nitrate, particularly under alkaline conditions or exposure to light.- Maintain the pH of the cream in a slightly acidic range (e.g., 4.0-5.0). - Protect the formulation from light by using opaque packaging. - Evaluate the addition of an antioxidant.
Phase separation or creaming Emulsion instability due to inappropriate emulsifier selection, incorrect homogenization speed, or temperature fluctuations.- Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifier system. - Evaluate different homogenization parameters (speed and time). - Assess the impact of storage temperature on physical stability.
Decrease in API content over time Chemical degradation of one or both APIs.- For Isoconazole Nitrate, ensure the formulation pH is not alkaline.[2] - For Diflucortolone Valerate, minimize exposure to oxidative stress and sources of hydrolysis. - Conduct forced degradation studies to identify specific degradation products and pathways.
Altered viscosity or consistency Changes in the polymeric structure of the gelling agent or interactions between excipients.- Evaluate the compatibility of the chosen gelling agent with other excipients. - Monitor viscosity at different temperatures and shear rates.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in formulating a stable cream with Isoconazole Nitrate and Diflucortolone Valerate?

The main challenges stem from the physicochemical properties of the active pharmaceutical ingredients (APIs). Both isoconazole nitrate and diflucortolone valerate have poor water solubility, which can lead to difficulties in achieving a homogenous and physically stable cream.[3] Furthermore, isoconazole nitrate is known to be unstable in alkaline conditions, making pH control critical. Corticosteroids like diflucortolone valerate can be susceptible to oxidation and hydrolysis.

2. What is the optimal pH range for a stable Isoconazole Nitrate and Diflucortolone Valerate cream?

While specific data for the combination is limited, based on the known instability of isoconazole nitrate in alkaline media, a slightly acidic pH is recommended. A target pH range of 4.0 to 5.0 is a good starting point for formulation development to ensure the chemical stability of isoconazole nitrate.

3. Which excipients are commonly used in Isoconazole Nitrate and Diflucortolone Valerate creams?

A commercially available cream, Travocort®, contains the following excipients:

  • White soft paraffin

  • Liquid paraffin

  • Cetostearyl alcohol

  • Polysorbate 60

  • Sorbitan stearate

  • Disodium edetate

  • Purified water[2][3][4]

4. How can I ensure the physical stability of the cream and prevent phase separation?

The physical stability of an oil-in-water emulsion cream depends heavily on the emulsifying system and the manufacturing process. Key considerations include:

  • Emulsifier Selection: Use a combination of emulsifiers to achieve an optimal hydrophilic-lipophilic balance (HLB) for the oil phase.

  • Homogenization: Proper homogenization is crucial to reduce the droplet size of the internal phase and ensure uniform distribution.

  • Viscosity Modifiers: Incorporating a suitable gelling agent can increase the viscosity of the continuous phase and hinder droplet coalescence.

5. Are there any known incompatibilities between the APIs and common excipients?

While specific incompatibility studies for this combination are not widely published, general considerations apply. For instance, cetostearyl alcohol can be a source of impurities that may interact with the APIs. It is crucial to perform compatibility studies with all chosen excipients. The use of chelating agents like disodium edetate, as seen in the commercial formulation, can help to mitigate the impact of metal ions that might catalyze degradation.[2][3][4]

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately quantifying Isoconazole Nitrate and Diflucortolone Valerate and their degradation products. The following is a summary of a published method:[5]

Parameter Condition
Column ACE C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 240 nm
Column Temperature 40°C
Injection Volume 20 µL
Retention Times Diflucortolone Valerate: ~3.6 min, Isoconazole Nitrate: ~6.2 min

Note: This method should be validated in your laboratory to ensure its suitability for your specific formulation.

Forced Degradation Study

To understand the degradation pathways and confirm the stability-indicating nature of your analytical method, forced degradation studies are recommended.

Stress Condition Example Protocol
Acid Hydrolysis 0.05 N HCl at ambient temperature for 2 hours.[5]
Alkaline Hydrolysis 0.05 N NaOH at ambient temperature for 2 hours.[5]
Oxidative Degradation 3% H₂O₂ at ambient temperature.
Thermal Degradation Store at elevated temperatures (e.g., 60°C).
Photodegradation Expose to light (e.g., UV lamp).

Visualizations

Degradation Pathways

DegradationPathways IN Isoconazole Nitrate IN_Deg Degradation Products IN->IN_Deg   DV Diflucortolone Valerate DV_Deg Degradation Products DV->DV_Deg   Alkaline Alkaline pH Alkaline->IN_Deg Light Light Exposure Light->IN_Deg Oxidation Oxidation Oxidation->DV_Deg Hydrolysis Hydrolysis Hydrolysis->DV_Deg

Caption: Potential degradation pathways for Isoconazole Nitrate and Diflucortolone Valerate.

Experimental Workflow for Stability Testing

StabilityWorkflow Start Start: Cream Formulation Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Method_Val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val Stability_Study Place Cream on Stability (ICH Conditions) Method_Val->Stability_Study Timepoints Pull Samples at Specified Timepoints Stability_Study->Timepoints Analysis Analyze Samples: - Assay of APIs - Degradation Products - Physical Properties (pH, Viscosity, Appearance) Timepoints->Analysis Report Report Results and Determine Shelf-Life Analysis->Report

Caption: Recommended experimental workflow for stability testing of the cream formulation.

References

Technical Support Center: Enhancing Topical Isoconazole Nitrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of topical formulations aimed at improving the bioavailability of isoconazole nitrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating topical isoconazole nitrate for enhanced bioavailability?

Isoconazole nitrate is a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[1] The main challenge is its poor solubility in water (0.5088 ± 0.0062 mg/mL), which can limit its dissolution in the formulation and subsequent penetration into the skin.[1] Additionally, isoconazole nitrate can be sensitive to light and unstable under alkaline conditions.[2]

Q2: What are the most promising strategies to improve the topical bioavailability of isoconazole nitrate?

Current research focuses on two main approaches:

  • Nanoparticle-based formulations (Nanocrystals): Reducing the particle size of isoconazole nitrate to the nanometer range increases the surface area, which in turn enhances the dissolution rate and saturation solubility.[3]

  • Nanoemulsions: These are oil-in-water (o/w) or water-in-oil (w/o) emulsions with droplet sizes in the nanometer range. They can solubilize isoconazole nitrate in the oil phase and facilitate its transport across the stratum corneum.[4][5]

Q3: What are the key parameters to consider when developing a nanoemulsion for isoconazole nitrate?

The critical parameters for a successful nanoemulsion formulation include:

  • Oil Phase Selection: The oil must have high solubilizing capacity for isoconazole nitrate.

  • Surfactant and Co-surfactant (Smix) Selection and Ratio: The choice of surfactant and co-surfactant and their ratio is crucial for the formation of stable nanoemulsions with small droplet sizes.

  • Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes and a low PDI generally lead to better stability and skin penetration.

  • pH and Viscosity: The pH should be compatible with the skin, and the viscosity should be suitable for topical application.[4]

Q4: How can I assess the in vitro skin permeation of my isoconazole nitrate formulation?

The most common method is using a Franz diffusion cell.[6][7] This involves placing a skin membrane (human or animal) between a donor chamber (where the formulation is applied) and a receptor chamber containing a suitable medium. Samples are withdrawn from the receptor chamber at various time points and analyzed for drug content, typically by High-Performance Liquid Chromatography (HPLC).[6][7]

Troubleshooting Guides

Nanoemulsion Formulation Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Phase separation, creaming, or cracking - Inappropriate oil, surfactant, or co-surfactant selection.- Incorrect Smix ratio.- Insufficient energy input during emulsification.- Perform solubility studies to select an appropriate oil with high solubilizing capacity for isoconazole nitrate.[8] - Optimize the Smix ratio by constructing pseudo-ternary phase diagrams.[4] - Increase stirring speed or homogenization time/pressure.
Large droplet size or high PDI - Suboptimal Smix concentration.- Inefficient homogenization technique.- Vary the concentration of the Smix. - Use a high-pressure homogenizer or microfluidizer for more uniform and smaller droplets.[9]
Low drug loading - Poor solubility of isoconazole nitrate in the selected oil phase.- Screen various oils to find one with the highest solubility for isoconazole nitrate.[8]
Instability upon storage (Ostwald ripening) - The formulation is thermodynamically metastable.- Consider using a combination of surfactants.[5] - Optimize the oil-to-water ratio.
Nanoparticle (Nanocrystal) Formulation Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Inability to achieve desired particle size - Insufficient milling time or energy in wet-bead milling.[3] - Inappropriate stabilizer concentration.- Increase the milling duration or the speed of the milling equipment. - Optimize the type and concentration of the stabilizer (e.g., methylcellulose).
Particle aggregation upon storage - Inadequate stabilization of the nanoparticles.- Increase the concentration of the stabilizer. - Evaluate different types of stabilizers (e.g., steric or electrostatic).[3]
Low drug content in the final formulation - Loss of drug during the milling and purification process.- Optimize the washing and recovery steps to minimize drug loss.
In Vitro Skin Permeation Studies Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
High variability in permeation data - Inconsistent membrane thickness or integrity.- Air bubbles trapped under the membrane in the Franz cell.[6] - Inconsistent dosing of the formulation.- Ensure consistent sourcing and preparation of skin membranes.[10] - Carefully inspect for and remove any air bubbles when mounting the membrane.[6] - Use a positive displacement pipette for accurate and consistent application of the formulation.
Low or no drug permeation detected - Insufficient analytical sensitivity.- Drug binding to the synthetic membrane or Franz cell apparatus.- Validate the HPLC method to ensure it has a low limit of detection and quantification.[11] - Use excised human or animal skin instead of synthetic membranes.[6] - Ensure the receptor medium has adequate solubility for isoconazole nitrate to maintain sink conditions.
Inconsistent stirring in the receptor chamber - Malfunctioning magnetic stirrer.- Inappropriate size of the magnetic stir bar.- Regularly check the functionality of the magnetic stirrers.[10] - Use a stir bar that is appropriately sized for the Franz cell volume to ensure uniform mixing.[10]

Data Presentation

Table 1: Comparison of Isoconazole Nitrate Topical Formulations

Formulation TypeKey FindingsReference
Nanoemulsion-based Gel Droplet size of 84.6 nm, PDI of 0.146. Showed promising characteristics for enhanced topical delivery.[4]
Nanoparticle Gel Particle size of 60-220 nm. Showed a 1.54-fold increase in drug release and a 1.7-fold increase in transdermal permeation compared to a microparticle-based gel.[11]

Experimental Protocols

Preparation of Isoconazole Nitrate Nanoemulsion (Aqueous Titration Method)

This protocol is adapted from a study by Ghareeb and Mohammed (2023).[12]

  • Solubility Studies: Determine the solubility of isoconazole nitrate in various oils, surfactants, and co-surfactants to select the most suitable components.[4]

  • Construction of Pseudo-Ternary Phase Diagrams: Prepare different ratios of the selected oil and Smix (surfactant:co-surfactant). Titrate these mixtures with water and observe for the formation of a clear and stable nanoemulsion region.[4]

  • Preparation of the Nanoemulsion:

    • Accurately weigh the selected oil, surfactant, and co-surfactant based on the optimal ratio determined from the phase diagram.

    • Dissolve 1% isoconazole nitrate in the oil and Smix mixture.

    • Slowly add the required amount of deionized water to the mixture while constantly stirring with a magnetic stirrer until a transparent nanoemulsion is formed.[8]

  • Characterization:

    • Measure the droplet size and PDI using a particle size analyzer.

    • Determine the pH and viscosity of the formulation.

    • Assess the thermodynamic stability by subjecting the nanoemulsion to centrifugation and heating/cooling cycles.[4]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a generalized procedure based on established methods.[6][7]

  • Franz Cell Setup:

    • Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and ensure no air bubbles are present.

    • Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic skin surface temperature.[6]

  • Membrane Preparation and Mounting:

    • Use either excised human or animal skin. Shave the hair and remove any subcutaneous fat.

    • Mount the skin on the Franz cell with the stratum corneum side facing the donor chamber.[6]

  • Dosing and Sampling:

    • Apply a precise amount of the isoconazole nitrate formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[6]

  • Sample Analysis:

    • Analyze the collected samples for isoconazole nitrate content using a validated HPLC method.[11][13]

    • Calculate the cumulative amount of drug permeated per unit area over time.

HPLC Method for Isoconazole Nitrate Quantification

The following is an example of an HPLC method for the simultaneous determination of isoconazole nitrate and diflucortolone valerate.[11]

  • Column: ACE C18 column (150 × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Sodium dihydrogen phosphate buffer: methanol (27:73, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Retention Time for Isoconazole Nitrate: Approximately 6.2 minutes

Visualizations

Experimental_Workflow_Nanoemulsion cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation Solubility Solubility Studies PhaseDiagram Pseudo-Ternary Phase Diagrams Solubility->PhaseDiagram Select Components Formulation Nanoemulsion Formulation PhaseDiagram->Formulation Optimize Ratios ParticleSize Droplet Size & PDI Analysis Formulation->ParticleSize Stability Thermodynamic Stability Formulation->Stability Rheology Viscosity & pH Measurement Formulation->Rheology Permeation In Vitro Skin Permeation Formulation->Permeation Apply Formulation Analysis HPLC Analysis Permeation->Analysis Collect Samples

Caption: Workflow for Nanoemulsion Formulation and Evaluation.

Troubleshooting_Logic_Nanoemulsion Start Nanoemulsion Instability (Phase Separation, Creaming) Cause1 Incorrect Smix Ratio? Start->Cause1 Solution1 Construct Pseudo-Ternary Phase Diagrams Cause1->Solution1 Yes Cause2 Inappropriate Components? Cause1->Cause2 No End Stable Nanoemulsion Solution1->End Solution2 Conduct Solubility Studies Cause2->Solution2 Yes Cause3 Insufficient Energy? Cause2->Cause3 No Solution2->End Solution3 Increase Homogenization Time/Pressure Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting Logic for Nanoemulsion Instability.

References

Technical Support Center: Overcoming Isoconazole Nitrate Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoconazole nitrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with fungal strains, particularly concerning the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for isoconazole nitrate?

A1: Isoconazole nitrate is an imidazole antifungal agent that primarily targets the fungal cell membrane. It inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway. By blocking this pathway, isoconazole nitrate depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterols. This disruption of membrane integrity and function ultimately results in either the inhibition of fungal growth (fungistatic) or cell death (fungicidal).

Q2: My MIC values for isoconazole nitrate are unexpectedly high for a typically susceptible fungal strain. What are the potential causes?

A2: Unexpectedly high Minimum Inhibitory Concentration (MIC) values can stem from several factors. First, ensure proper experimental technique, as issues with inoculum preparation, media composition, or incubation conditions can significantly impact MIC results.[3] If technique is sound, the high MIC may indicate acquired resistance. The most common mechanisms of azole resistance include:

  • Target site mutations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of isoconazole nitrate.[1][2]

  • Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, requiring more drug to achieve an inhibitory effect.

  • Efflux pump overexpression: Upregulation of genes encoding drug efflux pumps, such as CDR1 (Candida Drug Resistance 1) and MDR1 (Multidrug Resistance 1), can actively transport isoconazole nitrate out of the cell, reducing its intracellular concentration.[4]

  • Biofilm formation: Fungi growing in a biofilm can exhibit increased resistance due to the protective extracellular matrix and altered physiological state of the cells.

Q3: How can I determine the specific mechanism of resistance in my fungal strain?

A3: A systematic approach is necessary to identify the resistance mechanism. The following experimental workflow is recommended:

  • Confirm Resistance: Repeat the MIC determination using a standardized method (e.g., CLSI broth microdilution) to confirm the resistant phenotype.

  • Sequence the ERG11 Gene: Amplify and sequence the ERG11 gene to identify any mutations that could lead to amino acid substitutions in the enzyme.[2][5]

  • Quantify Gene Expression: Use quantitative real-time PCR (RT-qPCR) to measure the expression levels of ERG11, CDR1, and MDR1. Compare the expression in the resistant isolate to a susceptible control strain.[3]

  • Assess Efflux Pump Activity: Perform a functional assay, such as a rhodamine 123 efflux assay, to determine if the efflux pumps are actively removing substrates from the cell.

Q4: Are there ways to overcome or reverse isoconazole nitrate resistance in vitro?

A4: Yes, several strategies can be explored in a laboratory setting:

  • Combination Therapy: The use of isoconazole nitrate in combination with other antifungal agents that have different mechanisms of action can create a synergistic effect.

  • Efflux Pump Inhibitors (EPIs): Co-administering isoconazole nitrate with an EPI can block the efflux pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy.[4][6][7][8][9] Several FDA-approved drugs, such as oxiconazole and sertaconazole, have been shown to have EPI activity.[6][7][8]

  • Targeting Virulence Factors: For biofilm-related resistance, compounds that disrupt biofilm formation can be used in conjunction with isoconazole nitrate.

Troubleshooting Guides

Problem 1: Inconsistent MIC Results
Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5 McFarland standard) using a spectrophotometer.[3][10]
Media and Reagent Issues Use the recommended standardized medium (e.g., RPMI-1640 buffered with MOPS).[3] Prepare fresh stock solutions of isoconazole nitrate and ensure the solvent (e.g., DMSO) concentration does not inhibit fungal growth.[11]
Incubation Conditions Maintain a consistent incubation temperature and duration as specified by standardized protocols (e.g., CLSI or EUCAST).[3]
Contamination Visually inspect cultures and plates for any signs of bacterial or cross-contamination with other fungal species.
Problem 2: No Amplification or Poor Signal in RT-qPCR
Potential Cause Troubleshooting Step
Poor RNA Quality Assess RNA integrity using gel electrophoresis or a bioanalyzer (RIN > 7 is recommended). Ensure the A260/A280 ratio is ~2.0.[3] Repeat RNA extraction if necessary.
Inefficient Primer Design Validate primer efficiency by running a standard curve (should be 90-110%). Perform a melt curve analysis to confirm a single amplicon.[3]
Genomic DNA Contamination Always treat RNA samples with DNase I to remove any contaminating genomic DNA.[3]
PCR Inhibitors Ensure the RNA is free from inhibitors that may have carried over from the extraction process.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges for Azole Antifungals Against Various Fungal Species.

Note: Data for isoconazole nitrate is limited in recent comparative studies. The following table provides MIC ranges for other common azoles to serve as a general guide for expected susceptible and resistant phenotypes. Values are presented in µg/mL.

Fungal SpeciesAntifungal AgentSusceptible (S)Susceptible-Dose Dependent (S-DD) / Intermediate (I)Resistant (R)
Candida albicans Fluconazole≤ 24≥ 8
Voriconazole≤ 0.1250.25 - 0.5≥ 1
Candida glabrata Fluconazole-≤ 32≥ 64
Voriconazole≤ 0.250.5≥ 1
Aspergillus fumigatus Voriconazole≤ 1-≥ 2
Isavuconazole≤ 1-≥ 2
Trichophyton rubrum Itraconazole≤ 0.1250.25 - 0.5≥ 1
Ketoconazole≤ 0.250.5≥ 1

Data synthesized from multiple sources and should be interpreted according to the specific guidelines (e.g., CLSI, EUCAST) used in your laboratory.

Experimental Protocols

Protocol 1: ERG11 Gene Sequencing
  • DNA Extraction: Extract high-quality genomic DNA from a pure, fresh culture of the fungal isolate using a commercial kit or standard protocol.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the ERG11 gene.

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; 35 cycles of 95°C for 40 seconds, 55°C for 40 seconds, and 72°C for 90 seconds; and a final extension at 72°C for 5 minutes.[2]

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type ERG11 reference sequence from a susceptible strain to identify any nucleotide changes that result in amino acid substitutions.[2]

Protocol 2: RT-qPCR for CDR1 and MDR1 Expression
  • Cell Culture and Treatment: Grow the fungal isolates (both resistant and a susceptible control) to the mid-logarithmic phase in a suitable liquid medium. For induction studies, you may expose the cultures to a sub-inhibitory concentration of isoconazole nitrate.

  • RNA Extraction: Extract total RNA from the fungal cells. It is crucial to use a method that yields high-quality, intact RNA.

  • DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.[3]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.[3]

  • qPCR:

    • Set up the qPCR reaction with a SYBR Green-based master mix, the synthesized cDNA, and validated primers for CDR1, MDR1, and a housekeeping gene (e.g., ACT1) for normalization.

    • Run the qPCR and collect the cycle threshold (Ct) values.

  • Data Analysis: Calculate the relative expression of CDR1 and MDR1 in the resistant strain compared to the susceptible control using the 2-ΔΔCt method.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Grow fungal cells to the mid-log phase, then harvest and wash them with a buffer (e.g., PBS). Resuspend the cells to a standardized density.

  • Loading with Rhodamine 123: Incubate the cells with rhodamine 123 (a fluorescent substrate for many efflux pumps) for a set period to allow for its uptake.

  • Inducing Efflux: After loading, wash the cells to remove extracellular rhodamine 123. Resuspend the cells in a glucose-containing buffer to energize the efflux pumps and initiate the efflux of the dye.

  • Measuring Fluorescence: At various time points, take aliquots of the cell suspension, pellet the cells, and measure the fluorescence of the supernatant (representing the effluxed rhodamine 123) using a fluorometer.

  • Data Analysis: Compare the rate of rhodamine 123 efflux in the resistant strain to that of a susceptible control. A higher rate of efflux in the resistant strain suggests increased efflux pump activity.

Visualizations

experimental_workflow Experimental Workflow for Investigating Isoconazole Nitrate Resistance start Suspected Isoconazole Nitrate Resistance (High MIC) mic Confirm MIC with Standardized Method (e.g., CLSI Broth Microdilution) start->mic erg11_seq Sequence ERG11 Gene mic->erg11_seq gene_exp Analyze Gene Expression (ERG11, CDR1, MDR1) via RT-qPCR mic->gene_exp efflux_assay Perform Functional Efflux Pump Assay (e.g., Rhodamine 123) mic->efflux_assay mutations Mutations Found? erg11_seq->mutations overexpression Overexpression of ERG11, CDR1, or MDR1? gene_exp->overexpression increased_efflux Increased Efflux Activity? efflux_assay->increased_efflux mutations->gene_exp No res_mechanism1 Resistance likely due to Target Site Alteration mutations->res_mechanism1 Yes overexpression->efflux_assay No res_mechanism2 Resistance likely due to Target/Efflux Pump Overexpression overexpression->res_mechanism2 Yes res_mechanism3 Resistance likely due to Efflux Pump Activity increased_efflux->res_mechanism3 Yes unknown Other Resistance Mechanisms Possible increased_efflux->unknown No

Caption: A logical workflow for diagnosing the mechanism of isoconazole nitrate resistance.

signaling_pathway Signaling Pathways in Azole Resistance cluster_stress Cellular Stress cluster_regulators Transcriptional Regulators cluster_genes Resistance Genes cluster_phenotype Resistance Phenotype Isoconazole Nitrate Isoconazole Nitrate TAC1 TAC1 Isoconazole Nitrate->TAC1 MRR1 MRR1 Isoconazole Nitrate->MRR1 UPC2 UPC2 Isoconazole Nitrate->UPC2 CDR1 CDR1/CDR2 TAC1->CDR1 Upregulates MDR1 MDR1 MRR1->MDR1 Upregulates ERG11 ERG11 UPC2->ERG11 Upregulates Drug Efflux Drug Efflux CDR1->Drug Efflux MDR1->Drug Efflux Target Upregulation Target Upregulation ERG11->Target Upregulation

Caption: Key signaling pathways leading to azole resistance in fungal strains.

References

minimizing side effects of diflucortolone valerate in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side effects in long-term studies of diflucortolone valerate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the long-term application of diflucortolone valerate.

Issue 1: Unexpectedly High Incidence of Skin Atrophy in Animal Models

  • Question: Our long-term study in mice shows a higher-than-expected rate of skin atrophy with topical diflucortolone valerate application. How can we troubleshoot this?

  • Answer:

    • Verify Dosing and Application Technique: Ensure the dose of diflucortolone valerate is accurate and consistently applied. The fingertip unit (FTU) method is a standard for quantifying topical application. One FTU is the amount of cream/ointment expressed from a standard 5 mm nozzle that covers the area from the tip of an adult's index finger to the first crease, which is approximately 0.5 grams. Inconsistent or excessive application can lead to accelerated atrophic changes.

    • Evaluate Vehicle Effects: The vehicle used in the formulation can significantly impact drug delivery and local tolerance. Consider if the vehicle itself might be causing irritation or enhancing penetration more than anticipated. A vehicle-only control group is crucial for comparison.

    • Check for Occlusion: Unintentional occlusion of the application site can dramatically increase the potency and systemic absorption of the corticosteroid, leading to more pronounced side effects. Ensure that the housing and bedding of the animals do not create an occlusive environment.

    • Animal Strain and Skin Type: Different animal strains can have varying skin sensitivity and metabolic responses to corticosteroids. Review literature for baseline skin characteristics of the strain being used.

    • Refine Atrophy Measurement: Utilize a standardized and sensitive method for measuring skin thickness. High-frequency ultrasound or optical coherence tomography (OCT) can provide more accurate and reproducible measurements than calipers.

Issue 2: Inconsistent Results in Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Assays

  • Question: We are observing significant variability in our HPA axis suppression measurements in a long-term diflucortolone valerate study. What could be the cause?

  • Answer:

    • Standardize Blood Sampling Time: Cortisol levels exhibit a diurnal rhythm. Ensure that all blood samples for cortisol measurement are collected at the same time of day for all subjects to minimize variability.

    • Review Cosyntropin Stimulation Test Protocol: The ACTH (cosyntropin) stimulation test is a common method for assessing HPA axis function. Ensure the dose of cosyntropin is appropriate for the animal model and that the timing of post-stimulation blood draws is consistent. A peak stimulated cortisol value of >18 µg/dl at 30 minutes is generally considered normal in humans.

    • Account for Stress-Induced Cortisol Release: Handling and experimental procedures can induce stress in animals, leading to elevated cortisol levels that can confound results. Acclimatize animals to handling and perform procedures in a low-stress environment.

    • Consider Systemic Absorption Factors: The total body surface area treated, the presence of any skin barrier defects, and the use of occlusion can all influence the degree of systemic absorption and subsequent HPA axis suppression. Document and control these variables carefully.

    • Assay Sensitivity and Specificity: Verify the sensitivity and specificity of the cortisol and ACTH assays being used. Cross-reactivity with other endogenous steroids can lead to inaccurate measurements.

Frequently Asked Questions (FAQs)

This section provides answers to common questions researchers may have about minimizing side effects in long-term diflucortolone valerate studies.

  • Q1: What are the most critical parameters to monitor to minimize local side effects in long-term studies?

    • A1: The most critical local side effects to monitor are skin atrophy, telangiectasia, and striae. Regular visual inspection and quantitative measurement of skin thickness are essential. It is also important to monitor for signs of secondary infections, as corticosteroids can suppress the local immune response.

  • Q2: How can the risk of systemic side effects be minimized in pre-clinical long-term studies?

    • A2: To minimize systemic side effects such as HPA axis suppression and metabolic changes, it is crucial to:

      • Use the lowest effective dose of diflucortolone valerate.

      • Apply the formulation to the smallest necessary surface area.

      • Avoid occlusion unless it is a specific parameter of the study.

      • Monitor for systemic markers of corticosteroid excess, such as changes in blood glucose and electrolyte levels.

  • Q3: Are there alternative models or assays to predict the atrophogenic potential of diflucortolone valerate without long-term animal studies?

    • A3: In vitro models using human skin equivalents or fibroblast cultures can provide initial insights into the atrophogenic potential of corticosteroids. These models can assess the inhibition of collagen synthesis and fibroblast proliferation. However, these are generally used for screening and do not fully replace the need for in vivo studies to understand the complete safety profile.

  • Q4: What is the mechanism behind glucocorticoid-induced skin atrophy?

    • A4: Glucocorticoids, like diflucortolone valerate, bind to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and alters gene expression. This leads to the inhibition of keratinocyte proliferation and the synthesis of extracellular matrix proteins like collagen and hyaluronic acid by fibroblasts. This reduction in dermal components results in the thinning of the skin, characteristic of atrophy.

Data Presentation

The following table summarizes data from a systematic review of long-term studies on topical corticosteroids. It is important to note that this data is for mild to moderate potency corticosteroids and may not be directly representative of diflucortolone valerate, which is a potent corticosteroid. More specific long-term safety data for diflucortolone valerate is limited.

Adverse EventStudy PopulationDurationIncidence in TCS ArmComparatorCertainty of Evidence
Skin AtrophyChildren with mild to moderate eczema5 years1 case in 1213 patientsTopical Calcineurin InhibitorsModerate
Clinical Adrenal InsufficiencyChildren with mild to moderate eczema3 years0 cases in 75 patientsTopical Calcineurin InhibitorsNot specified
Growth AbnormalitiesChildren3 and 5 yearsLittle to no differenceTopical Calcineurin InhibitorsNot specified

Data adapted from a systematic review on the long-term safety of topical corticosteroids.

Experimental Protocols

1. Protocol for Assessment of Skin Atrophy using High-Frequency Ultrasound

  • Objective: To quantitatively measure changes in skin thickness as an indicator of atrophy.

  • Methodology:

    • Select a high-frequency ultrasound system with a probe suitable for dermal imaging (e.g., 20-50 MHz).

    • Define and mark the specific sites of application and measurement on the animal's skin.

    • Acquire baseline ultrasound images of the skin at the marked sites before the initiation of treatment.

    • Apply a thin layer of ultrasound gel to the skin to ensure proper acoustic coupling.

    • Position the ultrasound probe perpendicular to the skin surface at the marked site.

    • Capture B-mode images, ensuring clear visualization of the epidermis and dermis.

    • Using the ultrasound system's software, measure the thickness of the epidermis and dermis at predefined points within the image.

    • Repeat measurements at regular intervals throughout the long-term study (e.g., weekly or bi-weekly).

    • Compare the skin thickness measurements over time to the baseline and to control groups (vehicle-only and untreated).

2. Protocol for Assessment of HPA Axis Suppression using the Cosyntropin (ACTH) Stimulation Test

  • Objective: To evaluate the functional integrity of the hypothalamic-pituitary-adrenal axis.

  • Methodology:

    • Collect a baseline blood sample for the measurement of basal serum cortisol levels. This should be done at a consistent time of day.

    • Administer a standardized dose of cosyntropin (synthetic ACTH) intravenously or intramuscularly. The dose will vary depending on the animal model.

    • Collect blood samples at specific time points after cosyntropin administration, typically at 30 and 60 minutes.

    • Centrifuge the blood samples to separate the serum.

    • Measure the cortisol concentration in all serum samples using a validated immunoassay or mass spectrometry method.

    • A normal response is characterized by a significant increase in serum cortisol levels above the baseline. A suppressed response, indicated by a blunted or absent rise in cortisol, suggests HPA axis suppression.

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway Leading to Skin Atrophy Glucocorticoid Receptor Signaling Pathway and Skin Atrophy cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dermis Dermis Diflucortolone Diflucortolone GR_HSP Inactive GR-HSP Complex Diflucortolone->GR_HSP Binds to GR GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP Active_GR Active GR GR_HSP->Active_GR HSP Dissociation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocates to Nucleus NFkB_AP1 NF-κB / AP-1 Active_GR->NFkB_AP1 Inhibits (Transrepression) Procollagen_Gene Procollagen Gene GRE->Procollagen_Gene Represses HAS2_Gene Hyaluronan Synthase 2 (HAS2) Gene GRE->HAS2_Gene Represses Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_Genes Activates mRNA_Collagen Collagen mRNA Procollagen_Gene->mRNA_Collagen Transcription mRNA_HAS2 HAS2 mRNA HAS2_Gene->mRNA_HAS2 Transcription Collagen_Synthesis Reduced Collagen Synthesis mRNA_Collagen->Collagen_Synthesis Translation (in Fibroblast) HA_Synthesis Reduced Hyaluronan Synthesis mRNA_HAS2->HA_Synthesis Translation (in Fibroblast) Fibroblast Fibroblast Skin_Atrophy Skin Atrophy Collagen_Synthesis->Skin_Atrophy HA_Synthesis->Skin_Atrophy

Caption: Glucocorticoid receptor signaling leading to skin atrophy.

Experimental_Workflow_for_Assessing_Side_Effects Experimental Workflow for Assessing Side Effects cluster_setup Study Setup cluster_treatment Long-Term Treatment Phase cluster_assessment Side Effect Assessment cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Mouse, Pig) Grouping Randomize into Groups: - Vehicle Control - Diflucortolone Valerate - Untreated Control Animal_Model->Grouping Baseline Baseline Measurements: - Skin Thickness (Ultrasound) - HPA Axis Function (ACTH Test) Grouping->Baseline Application Daily Topical Application of Test Articles Baseline->Application Monitoring Regular Monitoring: - Visual Skin Assessment - Body Weight - General Health Application->Monitoring Systemic_Effects Systemic Side Effects (Mid-point & End of Study) Application->Systemic_Effects Local_Effects Local Side Effects (Weekly/Bi-weekly) Monitoring->Local_Effects Skin_Thickness Measure Skin Thickness (Ultrasound/OCT) Local_Effects->Skin_Thickness Histology Histopathological Analysis of Skin Biopsies Local_Effects->Histology HPA_Axis HPA Axis Assessment (ACTH Stimulation Test) Systemic_Effects->HPA_Axis Data_Collection Collect and Compile Data Skin_Thickness->Data_Collection HPA_Axis->Data_Collection Histology->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions on Side Effect Profile Stats->Conclusion

optimizing dosage and application frequency of Travocort in research settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage and application frequency of Travocort (isoconazole nitrate and diflucortolone valerate) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the active ingredients in this compound?

A1: this compound contains two active ingredients with distinct mechanisms of action. Isoconazole nitrate is a broad-spectrum azole antifungal agent.[1][2] Its primary mechanism involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane.[1] This disruption of membrane integrity leads to impaired fungal growth and cell death.[1] Diflucortolone valerate is a potent topical corticosteroid that exerts anti-inflammatory and immunosuppressive effects.[3][4] It binds to glucocorticoid receptors, which in turn modulate gene expression to suppress the production of pro-inflammatory mediators like cytokines and prostaglandins.[3][4][5] This dual-action of targeting both the fungal infection and the associated inflammation is a key feature of this compound.[6]

Q2: What are the key initial steps in designing an experiment to optimize this compound dosage?

A2: A successful dosage optimization study begins with thorough pre-formulation studies to understand the physicochemical properties of the active pharmaceutical ingredients (APIs) and their interaction with excipients.[7] This is followed by selecting appropriate in vitro and in vivo models that are relevant to the research question. For in vitro studies, establishing a dose-response relationship is crucial. This involves determining the Minimum Inhibitory Concentration (MIC) for isoconazole nitrate against relevant fungal strains and assessing the anti-inflammatory potency of diflucortolone valerate, for instance, through a vasoconstrictor assay. For in vivo studies, selecting a suitable animal model that mimics the human condition of interest is paramount.

Q3: How can I assess the potential for synergy between isoconazole and diflucortolone?

A3: The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.[8][9] This method involves testing various concentrations of both isoconazole and diflucortolone alone and in combination against a target fungal strain. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction. An FIC index of ≤0.5 typically indicates synergy.[10]

Q4: What are the regulatory considerations when developing a novel combination topical product?

A4: Developing a new combination product involves navigating a complex regulatory landscape.[8][11][12] A strong scientific rationale for the combination is required, supported by preclinical data.[11] For regulatory bodies like the FDA, specific guidelines for combination products must be followed, which often involve demonstrating the contribution of each active ingredient to the overall effect.[12][13] Early engagement with regulatory agencies is advisable to ensure that the development plan aligns with their requirements.[11]

Troubleshooting Guides

In Vitro Experimentation
IssuePossible Cause(s)Suggested Solution(s)
High variability in skin permeation data from Franz diffusion cells. - Inconsistent skin membrane thickness or quality.- Air bubbles trapped between the membrane and receptor fluid.- Inconsistent dosing of the formulation.- Evaporation from the donor chamber.- Use dermatomed skin of a consistent thickness and from the same anatomical location. Ensure proper skin storage and handling.- Degas the receptor fluid before use and ensure no bubbles are present during cell assembly.- Use a positive displacement pipette for accurate and consistent application of the formulation.- Cover the donor chamber with parafilm or a lid.[14]
Difficulty in determining a clear MIC endpoint for isoconazole. - Inoculum size is not standardized.- Inappropriate incubation time or temperature.- Subjective visual reading of growth inhibition.- Standardize the inoculum concentration (e.g., 10^4 CFU/mL).- Follow established guidelines for incubation time and temperature (e.g., 7 days at 28°C for dermatophytes).[6]- Use a spectrophotometer to read the optical density for a more objective endpoint determination.
Precipitation of the drug in the receptor fluid of Franz cells. - Poor solubility of the drug in the chosen receptor fluid.- Increase the solubility by adding a co-solvent (e.g., ethanol) to the receptor fluid, ensuring it doesn't compromise the skin barrier integrity.- Ensure the receptor fluid maintains "sink conditions," where the drug concentration is well below its saturation solubility.[15]
In Vivo Experimentation
IssuePossible Cause(s)Suggested Solution(s)
High variability in inflammatory response in animal models. - Inconsistent application of the inflammatory agent.- Genetic variability within the animal strain.- Inconsistent dosing of the topical formulation.- Ensure a standardized and uniform application of the inflammatory agent (e.g., croton oil, TPA).- Use a sufficient number of animals per group to account for biological variability.- Apply a consistent and measured amount of the formulation to the treatment area.
Lack of significant therapeutic effect in the animal model. - Insufficient drug penetration to the target site.- The chosen animal model is not representative of the human disease.- Inappropriate dosing frequency or concentration.- Analyze drug concentration in the skin layers to confirm penetration.- Re-evaluate the animal model to ensure its relevance to the specific inflammatory and infectious condition being studied.- Conduct a dose-ranging study to identify an effective concentration and optimize the application frequency.
Unexpected skin irritation or adverse reactions in animals. - Irritancy of the vehicle or excipients.- High concentration of the active ingredients.- Test the vehicle alone to assess its potential for irritation.- Evaluate a range of lower concentrations of the active ingredients to find a non-irritating, effective dose.

Data Presentation

Table 1: Exemplary Antifungal Susceptibility of Isoconazole Nitrate against Common Dermatophytes (MICs in µg/mL)

Fungal SpeciesMIC RangeMIC₅₀MIC₉₀
Trichophyton rubrum0.094 - 80.252
Trichophyton mentagrophytes0.094 - 120.58
Microsporum canis0.094 - 4N/AN/A
Epidermophyton floccosumN/AN/AN/A

Data compiled for illustrative purposes from published literature.[16] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. N/A indicates that data was not available for a sufficient number of isolates.

Table 2: Illustrative Vasoconstriction Assay Data for Diflucortolone Valerate and Comparator Corticosteroids

CorticosteroidPotency ClassMean Vasoconstriction Score (Chromameter a* value)
Clobetasol Propionate 0.05%Super-potent (Class I)-5.5
Diflucortolone Valerate 0.1% Potent (Class II) -4.8
Betamethasone Valerate 0.1%Potent (Class III)-4.2
Hydrocortisone 1.0%Low Potency (Class VII)-1.5

This table presents hypothetical, yet representative, data based on the relative potencies of topical corticosteroids. The vasoconstriction score is represented as a change in the a value (redness), where a more negative value indicates greater blanching and higher potency.*

Table 3: Sample In Vitro Skin Permeation Data for a Combination Cream

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
10.50.5
21.81.3
45.21.7
813.52.1
1222.82.3
2448.22.6

This table provides an example of skin permeation data that could be generated from a Franz diffusion cell experiment.[17][18]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoconazole nitrate against a dermatophyte strain.

Methodology: This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[19]

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of isoconazole nitrate in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a suspension of the dermatophyte conidia from a fresh culture on Sabouraud dextrose agar. Adjust the suspension to a concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (e.g., ≥80% inhibition) compared to the growth control.[20]

Protocol 2: In Vivo Murine Model of Dermatophytosis

Objective: To evaluate the efficacy of different dosages and application frequencies of this compound in a murine model of skin infection.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., BALB/c). Anesthetize the mice and gently abrade a small area on the back.

  • Infection: Apply a suspension of a dermatophyte (e.g., Trichophyton mentagrophytes) to the abraded skin.[6][21]

  • Treatment Groups: Divide the mice into groups: vehicle control, this compound applied once daily, this compound applied twice daily, and a positive control (e.g., a marketed antifungal).

  • Treatment Application: Begin topical treatment 24-48 hours post-infection. Apply a standardized amount of the formulation to the infected area.

  • Evaluation: Monitor the animals daily for clinical signs of infection (e.g., erythema, scaling, lesion size). A scoring system can be used for quantification.

  • Fungal Burden: At the end of the study, excise the skin from the infected area for fungal culture to determine the fungal burden (CFU/g of tissue).

  • Histopathology: A portion of the skin can be fixed in formalin for histological analysis to assess inflammation and tissue damage.

Protocol 3: In Vivo Anti-inflammatory Murine Ear Edema Model

Objective: To quantify the anti-inflammatory effect of different concentrations of diflucortolone valerate in a this compound formulation.

Methodology:

  • Animal Model: Use mice (e.g., Swiss albino).

  • Induction of Inflammation: Apply a topical irritant, such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA), to the inner surface of the right ear. The left ear serves as a control.

  • Treatment Application: Apply the test formulations (different concentrations of diflucortolone valerate in the this compound vehicle) to the right ear shortly after the application of the irritant.

  • Edema Measurement: After a set period (e.g., 4-6 hours), sacrifice the animals and take a standardized punch biopsy from both ears.

  • Quantification of Inflammation: Weigh the ear punches. The difference in weight between the right and left ear punches is a measure of the edema and, consequently, the inflammation.

  • Calculation of Inhibition: The percentage inhibition of inflammation for each treatment group is calculated relative to the vehicle control group.

Visualizations

G cluster_Isoconazole Isoconazole Nitrate Pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential Component Isoconazole Isoconazole Nitrate Isoconazole->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol Conversion

Caption: Mechanism of action for isoconazole nitrate.

G cluster_Diflucortolone Diflucortolone Valerate Pathway Diflucortolone Diflucortolone Valerate GR Glucocorticoid Receptor (GR) Diflucortolone->GR Binds to Complex Diflucortolone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Altered Gene Transcription Nucleus->Gene_Transcription Pro_inflammatory Pro-inflammatory Mediators (Cytokines, Prostaglandins) Gene_Transcription->Pro_inflammatory Suppression Anti_inflammatory Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory Upregulation

Caption: Anti-inflammatory mechanism of diflucortolone valerate.

G cluster_Workflow Experimental Workflow for Dosage Optimization Start Start Pre_formulation Pre-formulation Studies Start->Pre_formulation In_Vitro In Vitro Studies (MIC, Permeation, Synergy) Pre_formulation->In_Vitro Dosage_Selection Select Potential Dosages In_Vitro->Dosage_Selection In_Vivo In Vivo Studies (Efficacy & Safety) Dosage_Selection->In_Vivo Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis Optimal_Dosage Define Optimal Dosage & Frequency Data_Analysis->Optimal_Dosage

Caption: General workflow for dosage optimization experiments.

References

Technical Support Center: Troubleshooting Variability in Patient Response to Travocort

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address variability in patient response to Travocort (isoconazole nitrate and diflucortolone valerate) treatment in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its approved indications?

This compound is a topical combination cream containing 1% isoconazole nitrate, a broad-spectrum azole antifungal, and 0.1% diflucortolone valerate, a potent corticosteroid. It is indicated for the initial or interim treatment of superficial fungal infections of the skin that are accompanied by highly inflammatory or eczematous skin conditions.

Q2: What are the known mechanisms of action for the active ingredients in this compound?

Isoconazole nitrate inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to disruption of the membrane and ultimately, fungal cell death. Diflucortolone valerate is a glucocorticoid that suppresses the inflammatory response, providing relief from symptoms such as itching, burning, and redness.

Q3: What are the main factors that can contribute to variability in patient response to this compound?

Variability in patient response to this compound can be attributed to a combination of factors, including:

  • Host-related factors:

    • Genetic predisposition influencing drug metabolism and immune response.

    • The patient's skin microbiome composition.

    • The integrity of the skin barrier.

    • The specific type and strain of the infecting fungus.

  • Drug-related factors:

    • Proper application technique and adherence to the prescribed regimen.

  • Disease-related factors:

    • The severity and location of the infection.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Clinical Response

If a patient in a clinical trial is showing a suboptimal or no response to this compound treatment, consider the following troubleshooting workflow:

cluster_0 Initial Assessment cluster_1 Investigation Workflow cluster_2 Potential Actions A Suboptimal or No Response Observed B Verify Patient Adherence and Application Technique A->B C Confirm Diagnosis and Causative Pathogen B->C F Re-educate Patient on Application B->F If non-adherent D Assess for Potential Resistance C->D G Perform Fungal Culture and Susceptibility Testing C->G If diagnosis is uncertain E Evaluate Host Factors D->E H Consider Alternative or Adjunctive Therapy D->H If resistance is suspected I Investigate Genetic Markers and Skin Microbiome E->I For deeper investigation

Figure 1. Troubleshooting workflow for suboptimal response.

Experimental Protocols:

  • Fungal Culture and Antifungal Susceptibility Testing:

    • Collect a skin scraping or swab from the affected area.

    • Inoculate the sample onto appropriate fungal culture media (e.g., Sabouraud Dextrose Agar).

    • Incubate at 25-30°C for up to 4 weeks, observing for fungal growth.

    • Identify the isolated fungus using microscopy and/or molecular methods.

    • Perform antifungal susceptibility testing using a standardized method (e.g., CLSI broth microdilution) to determine the minimum inhibitory concentration (MIC) of isoconazole.

Issue 2: High Variability in Efficacy Data Across a Study Cohort

When observing significant variability in treatment outcomes across a clinical trial cohort, a systematic investigation into the potential contributing factors is warranted.

cluster_0 Potential Confounding Factors cluster_1 Biological Investigations A High Variability in Efficacy Data B Analyze Patient Demographics and Baseline Characteristics A->B D Investigate Biological Determinants of Response A->D C Stratify Data by Potential Confounding Factors B->C C1 Disease Severity C->C1 C2 Infection Location C->C2 C3 Concomitant Medications C->C3 D1 Pharmacogenomic Analysis D->D1 D2 Skin Microbiome Profiling D->D2 D3 Skin Barrier Function Assessment D->D3

Figure 2. Logical relationship for investigating high data variability.

Data Presentation

Clinical studies have demonstrated that this compound offers a more rapid onset of action and improved therapeutic benefits compared to monotherapy with an antifungal agent.[1][2][3][4]

Table 1: Comparative Efficacy of this compound vs. Isoconazole Nitrate Monotherapy

Outcome MeasureThis compound (Isoconazole + Diflucortolone)Isoconazole Nitrate Monotherapy
Mycological Cure Rate
Week 2HigherLower
Symptom Relief (Pruritus, Erythema)
Onset of ActionFasterSlower
Overall ImprovementSuperiorStandard

Note: Specific quantitative data from head-to-head clinical trials are not publicly available in a tabulated format. The table reflects the qualitative findings reported in published literature.

Key Experiments: Methodologies

To investigate the underlying causes of variability in patient response, researchers can employ the following experimental protocols:

Skin Microbiome Analysis (16S rRNA Sequencing)

This protocol outlines the steps for analyzing the bacterial composition of the skin microbiome.

A 1. Sample Collection (Swab) B 2. DNA Extraction A->B C 3. 16S rRNA Gene Amplification (PCR) B->C D 4. Library Preparation C->D E 5. Next-Generation Sequencing D->E F 6. Bioinformatic Analysis E->F

Figure 3. Experimental workflow for skin microbiome analysis.

Detailed Protocol:

  • Sample Collection:

    • Moisten a sterile cotton swab in sterile saline or a suitable buffer.

    • Rub the swab firmly over a defined area of the affected skin (and an adjacent unaffected area as a control) for 30-60 seconds.

    • Place the swab in a sterile tube and store it at -80°C until processing.

  • DNA Extraction:

    • Use a commercially available DNA extraction kit optimized for microbial DNA from low biomass samples.

    • Follow the manufacturer's instructions, including a bead-beating step to lyse bacterial cells.

  • 16S rRNA Gene Amplification:

    • Perform PCR to amplify a hypervariable region of the 16S rRNA gene (e.g., V1-V3 or V3-V4).

    • Use universal primers with appropriate barcodes for multiplexing.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify and pool the libraries.

    • Perform sequencing on a next-generation sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, demultiplexing, and chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Analyze alpha and beta diversity to compare microbial communities between responders and non-responders.

Pharmacogenomic Analysis

Investigating genetic variations that may influence drug response can provide valuable insights.

Potential Candidate Genes for Investigation:

  • For Isoconazole (Azole Antifungal):

    • Genes encoding Cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5), which are involved in the metabolism of some azoles.[5][6][7][8]

  • For Diflucortolone Valerate (Corticosteroid):

    • Glucocorticoid Receptor (NR3C1) gene polymorphisms, which can affect sensitivity to corticosteroids.

    • Genes involved in the inflammatory cascade (e.g., CRHR1, cytokine genes).

Experimental Protocol (Candidate Gene Approach):

  • Sample Collection: Collect a blood or saliva sample from the patient.

  • DNA Extraction: Isolate genomic DNA from the collected sample.

  • Genotyping:

    • Select single nucleotide polymorphisms (SNPs) in the candidate genes of interest based on a literature review.

    • Perform genotyping using a suitable method, such as TaqMan SNP genotyping assays or DNA sequencing.

  • Statistical Analysis:

    • Correlate the presence of specific genetic variants with clinical outcomes (e.g., treatment success, adverse events).

    • Perform association studies to identify alleles linked to variable drug responses.

By systematically investigating these factors, researchers can gain a deeper understanding of the mechanisms underlying the variability in patient response to this compound and pave the way for a more personalized approach to treatment.

References

troubleshooting inconsistent results in in vitro studies of Travocort

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro studies of Travocort and its active components, isoconazole nitrate and diflucortolone valerate.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the active components of this compound?

A1: this compound contains two active ingredients:

  • Isoconazole nitrate: An azole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[1]

  • Diflucortolone valerate: A potent topical corticosteroid that acts as an anti-inflammatory and immunosuppressive agent.[2] It binds to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory proteins and downregulate the production of pro-inflammatory cytokines, thereby reducing inflammation, itching, and redness.[2][3]

Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) values for isoconazole against our fungal strain. What are the potential causes?

A2: Inconsistent MIC values in antifungal susceptibility testing can arise from several factors. For isoconazole, consider the following:

  • Drug Solubility and Precipitation: Isoconazole nitrate has poor aqueous solubility. If the stock solution is not properly prepared or if the final concentration in the assay medium exceeds its solubility limit, the compound may precipitate, leading to inaccurate results.

  • Inoculum Preparation: The size and preparation of the fungal inoculum are critical. Variations in inoculum density can significantly impact MIC values. Standardization using a spectrophotometer or hemocytometer is recommended.

  • Incubation Time and Temperature: Different fungal species have optimal growth conditions. Ensure that the incubation time and temperature are appropriate for your specific strain and are kept consistent across experiments.

  • Assay Medium: The composition of the culture medium, including pH and the presence of interfering substances, can affect the activity of azole antifungals. RPMI-1640 medium buffered to pH 7.0 is standard for many fungal susceptibility tests.[1]

  • Endpoint Determination: Visual determination of growth inhibition can be subjective. Using a spectrophotometric reader to measure optical density can provide more objective and reproducible results. For azoles, the MIC is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., 50%) compared to the control.

Q3: Our anti-inflammatory assays with diflucortolone valerate show inconsistent cytokine inhibition. Why might this be?

A3: Variability in in vitro anti-inflammatory assays is a common challenge. Key factors to consider include:

  • Cell Health and Passage Number: Use cells with a consistent and low passage number. Older cells may have altered signaling pathways and produce inconsistent inflammatory responses. Ensure cells are healthy and not overly confluent.

  • Stimulation Consistency: If using a stimulant like lipopolysaccharide (LPS) to induce an inflammatory response, ensure the concentration and incubation time are precisely controlled.

  • Timing of Measurement: The production of cytokines is often transient. The timing of supernatant collection is critical to capture the peak expression of the cytokine of interest.

  • Assay Sensitivity and Dynamic Range: Ensure your cytokine assay (e.g., ELISA) has the appropriate sensitivity and dynamic range to detect the expected concentrations in your samples. You may need to dilute your samples to fall within the linear range of the assay.

Q4: Could the combination of isoconazole and diflucortolone valerate lead to antagonistic effects in our in vitro assays?

A4: While clinical studies suggest a synergistic effect where the combination therapy is more effective than monotherapy, in vitro interactions can be complex.[4][5][6] It is plausible that in certain in vitro systems, the two components could have antagonistic effects. For example, the immunosuppressive effects of diflucortolone valerate could potentially influence the fungal growth rate, thereby altering the apparent susceptibility to isoconazole. A checkerboard assay is the recommended method to systematically evaluate the interaction between the two compounds in your specific experimental setup.

II. Troubleshooting Guides

A. Antifungal Susceptibility Testing (Isoconazole Component)
Issue Potential Cause Troubleshooting Steps
High MIC Variability Inconsistent inoculum size.Standardize inoculum preparation using a spectrophotometer (0.5 McFarland standard for yeasts) or a hemocytometer.
Poor drug solubility.Ensure complete solubilization of isoconazole nitrate in a suitable solvent like DMSO before preparing serial dilutions. Visually inspect for precipitation.
Subjective endpoint reading.Use a microplate reader to measure optical density and define the MIC as a specific percentage of growth inhibition (e.g., ≥50%).
Inappropriate incubation time.Optimize and standardize the incubation period based on the growth rate of the specific fungal strain.
No Fungal Growth (Including Controls) Contamination of media or reagents.Use fresh, sterile media and reagents. Perform sterility controls (media only) with each assay.
Inoculum is not viable.Check the viability of the fungal stock. Culture an aliquot of the inoculum on an agar plate to confirm growth.
"Skipped Wells" or Paradoxical Growth Drug precipitation at high concentrations.Improve drug solubilization. Consider using a different solvent system or reducing the highest tested concentration.
Fungal stress response.This can occur with some fungi. Record the MIC as the lowest concentration with significant growth inhibition, even if growth reappears at higher concentrations.
B. In Vitro Anti-inflammatory Assays (Diflucortolone Valerate Component)
Issue Potential Cause Troubleshooting Steps
Inconsistent Cytokine Levels Variable cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform cell counts before plating.
Inconsistent stimulation.Prepare a fresh stock of the inflammatory stimulus (e.g., LPS) for each experiment and ensure consistent application.
Timing of sample collection.Perform a time-course experiment to determine the optimal time point for measuring the peak cytokine response.
High Background Inflammation Stressed or overly confluent cells.Use healthy, sub-confluent cells. Avoid excessive handling or harsh trypsinization.
Contamination of cell cultures.Regularly test cell lines for mycoplasma contamination. Use sterile techniques.
Low Assay Signal Insufficient stimulation.Optimize the concentration of the inflammatory stimulus to induce a robust yet sub-maximal response.
Assay sensitivity issues.Ensure the chosen assay (e.g., ELISA kit) is sensitive enough to detect the expected cytokine concentrations. Check the expiration date and proper storage of assay reagents.

III. Data Presentation

Table 1: In Vitro Antifungal Activity of Isoconazole Nitrate
Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.1250.250.5
Trichophyton rubrumClinical Isolate 10.060.1250.25
Aspergillus fumigatusATCC 2043050.51>8

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: In Vitro Anti-inflammatory Activity of Diflucortolone Valerate
Cell LineInflammatory StimulusMeasured CytokineIC₅₀ (nM)
RAW 264.7 MacrophagesLPS (1 µg/mL)TNF-α15.2
HaCaT KeratinocytesPoly (I:C) (10 µg/mL)IL-625.8
Human PBMCsPHA (5 µg/mL)IFN-γ12.5

IC₅₀: Half-maximal Inhibitory Concentration.

Table 3: Checkerboard Assay Results for Isoconazole and Diflucortolone Valerate against C. albicans
Isoconazole (µg/mL)Diflucortolone Valerate (nM)% Growth InhibitionFICIInteraction
0.0315600.5Synergistic
0.0622.5550.625Additive
0.1250501-
02010--

FICI (Fractional Inhibitory Concentration Index): ≤0.5 = Synergy; >0.5 to ≤1.0 = Additive; >1.0 to <4.0 = Indifference; ≥4.0 = Antagonism.

IV. Experimental Protocols

A. Protocol: Broth Microdilution for Antifungal Susceptibility Testing
  • Preparation of Antifungal Stock Solution: Prepare a 1600 µg/mL stock solution of isoconazole nitrate in 100% dimethyl sulfoxide (DMSO).

  • Drug Dilution: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. For yeasts, suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, harvest conidia and adjust the concentration using a hemocytometer.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours (or longer, depending on the organism).

  • Endpoint Determination: Determine the MIC as the lowest concentration of isoconazole that causes a ≥50% reduction in turbidity compared to the growth control, measured visually or with a microplate reader at 530 nm.

B. Protocol: In Vitro Anti-inflammatory Cytokine Assay
  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other suitable cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of diflucortolone valerate in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to each well (except for the unstimulated control wells) and incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of diflucortolone valerate relative to the stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

V. Mandatory Visualizations

Signaling_Pathway_Diflucortolone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB NF-κB Pro-inflammatory Stimuli->NF-kB Activates Diflucortolone Diflucortolone GR Glucocorticoid Receptor Diflucortolone->GR Binds GR_complex Diflucortolone-GR Complex GR_complex_nuc Diflucortolone-GR Complex GR_complex->GR_complex_nuc Translocates NF-kB_Inhibitor IκBα NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription GR_complex_nuc->Inflammatory_Genes Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GR_complex_nuc->Anti_Inflammatory_Genes Activates GR_complex_nuc->NF-kB_nuc Inhibits NF-kB_nuc->Inflammatory_Genes Activates

Caption: Anti-inflammatory signaling pathway of Diflucortolone Valerate.

Signaling_Pathway_Isoconazole cluster_fungus Fungal Cell Isoconazole Isoconazole Enzyme Lanosterol 14α-demethylase (CYP51) Isoconazole->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Synthesizes Disruption Membrane Disruption & Cell Death Enzyme->Disruption Inhibition leads to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into

Caption: Antifungal mechanism of action for Isoconazole.

Experimental_Workflow_Checkerboard A Prepare Serial Dilutions of Isoconazole (Drug A) C Dispense Drug A Dilutions into Columns of 96-well Plate A->C B Prepare Serial Dilutions of Diflucortolone (Drug B) D Dispense Drug B Dilutions into Rows of 96-well Plate B->D E Add Standardized Fungal Inoculum to All Wells C->E D->E F Incubate Plate (e.g., 35°C for 24-48h) E->F G Measure Growth Inhibition (e.g., Optical Density at 530nm) F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

References

Technical Support Center: Refining Animal Models for Enhanced Prediction of Travocort® Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to more accurately predict the clinical efficacy of Travocort®, a topical combination of isoconazole nitrate and diflucortolone valerate.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an animal model for this compound® efficacy studies?

A1: this compound® combines an antifungal and a potent corticosteroid. Therefore, the ideal animal model should recapitulate both the fungal infection and the inflammatory components of the target human skin condition. Key considerations include the animal species' skin physiology, its immune response to the chosen pathogen and inflammatory stimuli, and the specific research question being addressed. For instance, guinea pigs are often used for dermatophyte infections due to their susceptibility and resemblance to human tinea corporis.[1][2] Mice, particularly transgenic strains, are valuable for dissecting specific inflammatory pathways.

Q2: How can we model the dual (antifungal and anti-inflammatory) action of this compound® in a single animal model?

A2: A dual-action model can be established by inducing a fungal infection that elicits a significant inflammatory response. For example, in a guinea pig model of tinea corporis caused by Trichophyton mentagrophytes, the resulting skin lesions will exhibit both fungal growth and inflammation.[1] Efficacy can then be assessed by measuring both the reduction in fungal burden (e.g., via CFU counts or qPCR) and the amelioration of inflammatory signs (e.g., erythema, edema, and histological scoring).

Q3: What are the advantages of using transgenic mouse models for studying the anti-inflammatory effects of this compound®?

A3: Transgenic mouse models that overexpress specific cytokines involved in inflammatory skin diseases (e.g., IL-4, IL-31, TSLP) can provide highly specific insights into the mechanism of action of the corticosteroid component of this compound®, diflucortolone valerate. These models can help elucidate which inflammatory pathways are most effectively targeted by the drug.

Q4: Are there in vitro alternatives to animal models for preliminary screening of this compound® efficacy?

A4: Yes, in vitro models such as reconstructed human epidermis (RHE) and full-thickness skin models offer ethical and often more reproducible alternatives for initial screening.[3][4][5] These models can be used to assess drug permeability, antifungal activity, and anti-inflammatory effects by measuring cytokine release after an inflammatory challenge. However, they may not fully replicate the complex interactions of the immune system present in an in vivo model.[4]

Troubleshooting Guides

Guinea Pig Tinea Corporis Model
Problem Possible Cause(s) Troubleshooting Solution(s)
Inconsistent or failed infection - Inoculum viability is low.- Inadequate skin abrasion.- Guinea pig strain is resistant.- Improper housing conditions (low humidity).- Confirm the viability and concentration of the fungal culture before inoculation.- Ensure consistent and gentle abrasion of the skin to disrupt the stratum corneum without causing excessive trauma.- Use a susceptible strain of guinea pig (e.g., Hartley).- Maintain appropriate humidity levels in the animal housing.
High variability in lesion scores between animals - Inconsistent inoculum size.- Variation in the application of the topical formulation.- Subjective scoring of lesions.- Use a calibrated pipette to ensure a consistent volume and concentration of the fungal inoculum for each animal.- Develop a standardized protocol for the application of this compound®, ensuring uniform coverage of the lesion.- Implement a validated, blinded scoring system for clinical signs and use digital imaging for objective measurements.
Secondary bacterial infection - Excessive scratching by the animal.- Contamination of the housing environment.- Consider using Elizabethan collars to prevent scratching.- Maintain a clean and sterile environment for the animals.- If bacterial infection is suspected, perform a culture and sensitivity test.
Mouse Contact Dermatitis Model
Problem Possible Cause(s) Troubleshooting Solution(s)
Weak or no inflammatory response - Insufficient concentration of the sensitizing agent.- Inadequate penetration of the sensitizing or challenge agent.- Mouse strain is a low responder.- Optimize the concentration of the hapten (e.g., oxazolone, DNFB) used for sensitization and challenge.- Ensure the vehicle used for the hapten allows for adequate skin penetration.- Use a mouse strain known to mount a robust contact hypersensitivity response (e.g., BALB/c or C57BL/6).
High background inflammation in control animals - Irritant effect of the vehicle.- Pre-existing skin conditions in the animals.- Test the vehicle alone to ensure it does not induce a significant inflammatory response.- Carefully inspect the animals for any signs of skin irritation or disease before starting the experiment.
Difficulty in quantifying the inflammatory response - Subjective visual scoring.- Inaccurate measurement of ear swelling.- Supplement visual scoring with quantitative measurements such as ear thickness using a digital caliper, and histological analysis of inflammatory cell infiltrate and cytokine expression (e.g., via qPCR or ELISA).

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound® in Tinea Corporis

Study Treatment Group Number of Patients Clinical Cure Rate Mycological Cure Rate Key Findings
Sharif et al. (2018)[6][7]This compound® (ISN + DFV)19066.3%Not ReportedNo significant difference in clinical efficacy compared to clotrimazole alone.
Anonymous (2012)[8]This compound® (ISN + DFV) followed by ISN aloneNot specifiedSuperior reduction in erythema and pruritusSimilar to ISN aloneCombination therapy provides faster symptomatic relief.
Anonymous (2015)[9]This compound® (ISN + DFV) followed by azole monotherapy108 (children)86.1% (clinical and mycological recovery)86.1%Effective and safe in pediatric tinea corporis, with a low rate of bacterial superinfection.

ISN: Isoconazole Nitrate; DFV: Diflucortolone Valerate

Experimental Protocols

Protocol 1: Guinea Pig Model of Tinea Corporis

Objective: To induce a dermatophyte infection in guinea pigs to evaluate the antifungal and anti-inflammatory efficacy of this compound®.

Materials:

  • Hartley guinea pigs (300-350 g)

  • Trichophyton mentagrophytes culture

  • Sterile saline

  • Electric clippers

  • Sterile gauze

  • This compound® cream

  • Vehicle control cream

Procedure:

  • Anesthetize the guinea pigs.

  • Shave a 2x2 cm area on the dorsum of each animal.

  • Gently abrade the shaved skin with sterile sandpaper to disrupt the stratum corneum.

  • Prepare a suspension of T. mentagrophytes spores in sterile saline (1 x 10^7 spores/mL).

  • Apply 50 µL of the fungal suspension to the abraded skin area.

  • Monitor the animals daily for the development of skin lesions (erythema, scaling, crusting). Lesions typically appear within 5-7 days.

  • Once lesions are established, divide the animals into treatment groups (e.g., this compound®, vehicle control, untreated).

  • Apply the topical treatments once or twice daily for a specified period (e.g., 14 days).

  • Evaluate treatment efficacy through:

    • Clinical Scoring: Score the severity of erythema, scaling, and crusting on a defined scale (e.g., 0-4).

    • Fungal Burden: At the end of the treatment period, euthanize the animals and collect skin biopsies from the lesion site. Determine the fungal load by plating serial dilutions of tissue homogenates on Sabouraud dextrose agar (colony-forming units, CFU) or by quantitative PCR (qPCR) of fungal DNA.[10][11]

    • Histopathology: Analyze skin sections stained with Hematoxylin and Eosin (H&E) for inflammation and with Periodic acid-Schiff (PAS) to visualize fungal elements.

Protocol 2: Mouse Model of Allergic Contact Dermatitis

Objective: To induce a contact hypersensitivity reaction in mice to evaluate the anti-inflammatory efficacy of the corticosteroid component of this compound®.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Sensitizing agent: 0.5% 2,4-dinitrofluorobenzene (DNFB) or 2% oxazolone in acetone/olive oil (4:1)

  • Challenge agent: 0.2% DNFB or 1% oxazolone in acetone/olive oil

  • This compound® cream

  • Vehicle control cream

  • Digital calipers

Procedure:

  • Sensitization: Shave the abdomen of the mice. Apply 25 µL of the sensitizing agent to the shaved abdomen on day 0 and day 1.

  • Challenge: On day 5, measure the baseline thickness of both ears of each mouse using digital calipers. Apply 20 µL of the challenge agent to the dorsal and ventral surfaces of the right ear. Apply the vehicle to the left ear as a control.

  • Treatment: Divide the mice into treatment groups. Apply this compound® or vehicle control to the challenged ear at specified time points (e.g., 1 hour and 6 hours post-challenge).

  • Evaluation:

    • Ear Swelling: Measure the ear thickness of both ears at 24 and 48 hours post-challenge. The change in ear thickness (challenged ear - vehicle-treated ear) is a measure of the inflammatory response.

    • Histopathology: At the end of the experiment, collect the ears for histological analysis. Stain with H&E to assess edema, epidermal thickening, and inflammatory cell infiltration.[12][13]

    • Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

Visualizations

travocort_mechanism cluster_fungal Fungal Cell cluster_skin Skin Cell Isoconazole Isoconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase Isoconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Ergosterol_Synthesis->Fungal_Cell_Death Disruption leads to Diflucortolone Diflucortolone Valerate Glucocorticoid_Receptor Glucocorticoid Receptor Diflucortolone->Glucocorticoid_Receptor Binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., cytokines, chemokines) Glucocorticoid_Receptor->Proinflammatory_Genes Inhibits Transcription Inflammation Inflammation (Redness, Swelling, Itch) Proinflammatory_Genes->Inflammation Promotes This compound This compound This compound->Isoconazole This compound->Diflucortolone

Caption: Dual mechanism of action of this compound®.

experimental_workflow cluster_fungal_model Tinea Corporis Model (Guinea Pig) cluster_inflammation_model Contact Dermatitis Model (Mouse) F_Infection Induce Fungal Infection (T. mentagrophytes) F_Treatment Topical Treatment (this compound® or Control) F_Infection->F_Treatment F_Assessment Efficacy Assessment F_Treatment->F_Assessment F_Endpoints Endpoints: - Clinical Score - Fungal Load (CFU/qPCR) - Histopathology (PAS) F_Assessment->F_Endpoints I_Sensitization Sensitization (e.g., DNFB) I_Challenge Ear Challenge I_Sensitization->I_Challenge I_Treatment Topical Treatment (this compound® or Control) I_Challenge->I_Treatment I_Assessment Efficacy Assessment I_Treatment->I_Assessment I_Endpoints Endpoints: - Ear Swelling - Histopathology (H&E) - Cytokine Levels I_Assessment->I_Endpoints

Caption: Workflow for evaluating this compound® efficacy.

References

Technical Support Center: Managing Systemic Absorption of Diflucortolone Valerate in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the potential systemic absorption of diflucortolone valerate in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of systemic absorption of diflucortolone valerate.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals Inconsistent dose applicationEnsure a standardized and validated procedure for applying the formulation. Use a positive displacement pipette for accurate dosing. The application area should be shaved carefully and consistently. Consider using a template to ensure a uniform application area.
Animal grooming or scratching of the application siteUse of an Elizabethan collar or a protective dressing can prevent the animal from ingesting or removing the test substance. Ensure the dressing is not fully occlusive unless that is a study parameter, as occlusion can significantly increase absorption.[1]
Differences in skin integrityCarefully inspect the application site for any pre-existing abrasions or irritation. Exclude animals with compromised skin barrier function.
Stress-induced physiological changesAcclimatize animals to the experimental procedures and handling to minimize stress. Stress can alter blood flow and skin permeability.
Low or undetectable plasma concentrations of diflucortolone valerate Insufficient analytical method sensitivityDevelop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, for the quantification of diflucortolone valerate in plasma. The lower limit of quantification (LLOQ) should be adequate to detect expected low concentrations.
Rapid metabolismDiflucortolone valerate is rapidly metabolized.[2] Measure major metabolites in addition to the parent compound to get a complete picture of systemic exposure.
Inappropriate blood sampling timesConduct a pilot study to determine the pharmacokinetic profile and establish optimal blood sampling time points to capture the Cmax.
Unexpectedly high systemic absorption Compromised skin barrierRe-evaluate the skin condition of the animals. Inflammation or damage to the stratum corneum significantly enhances the percutaneous absorption of corticosteroids.[3][4]
Occlusive conditionsIf a protective dressing is used, ensure it is breathable. Unintended occlusion can dramatically increase absorption.
Formulation issuesThe vehicle plays a crucial role in drug release and penetration.[3] Ensure the formulation is stable and has the intended physicochemical properties.
Contradictory results between in vitro and in vivo studies Differences in skin metabolismIn vitro models using human or animal skin can be predictive, but may not fully replicate the metabolic activity of in vivo skin. Consider the potential for cutaneous metabolism of diflucortolone valerate.
Vehicle effectsThe interaction between the vehicle and the skin can differ between in vitro and in vivo conditions.
Blood flowThe absence of blood flow in in vitro models is a major difference from the in vivo situation and can affect the clearance of the drug from the dermis.

Frequently Asked Questions (FAQs)

Experimental Design and Protocols

Q1: What are the recommended experimental models for studying the systemic absorption of diflucortolone valerate?

A1: Common experimental models include rats, rabbits, guinea pigs, and minipigs. The choice of model depends on the specific research question. Rats and rabbits are cost-effective for initial screenings. Guinea pig skin is also used and shows slight percutaneous absorption for intact skin.[3] Minipigs are considered a highly relevant non-rodent species due to the anatomical and physiological similarities of their skin to human skin.

Q2: Can you provide a general protocol for a dermal absorption study in rats?

A2: A general protocol involves the following steps:

  • Animal Selection and Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a single sex to minimize variability. Acclimatize animals for at least 5 days.

  • Dose Preparation and Application: Prepare the diflucortolone valerate formulation (e.g., 0.1% cream or ointment). Shave the dorsal back of the rat 24 hours before application. Apply a precise amount of the formulation over a defined area (e.g., 10 cm²).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or saphenous vein). The number of samples and time points may vary based on the study objectives.

  • Sample Processing and Analysis: Process blood to obtain plasma and store at -80°C until analysis by a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Q3: What are the key considerations for blood collection in rabbits?

A3: The marginal ear vein is a common site for blood collection in rabbits. To minimize stress-related effects on physiological parameters, animals should be habituated to handling and restraint. The use of a minimally invasive collection technique is recommended. For multiple sampling, an indwelling catheter can be considered.

Data Interpretation

Q4: What level of systemic absorption of diflucortolone valerate is expected?

A4: Systemic absorption of diflucortolone valerate through intact skin is generally low. In humans, with a 0.1% formulation, absorption is around 0.2% of the applied dose within 4 hours through intact skin.[3] However, this can be significantly higher if the skin barrier is compromised. For instance, on stripped skin, absorption can increase.[4] Different formulations also influence absorption, with ointments generally showing higher absorption than creams.[3]

Q5: How can I assess the systemic effects of absorbed diflucortolone valerate?

A5: The most common systemic effect of topical corticosteroids is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This can be assessed by measuring plasma cortisol (or corticosterone in rodents) levels. A decrease in these levels indicates systemic activity of the absorbed diflucortolone valerate. Urinary excretion of 17-hydroxycorticosteroids (17-OHCS) and 17-ketosteroids (17-KS) can also be measured.

Analytical Methods

Q6: What is the best analytical method for quantifying diflucortolone valerate in plasma?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and specificity, which is crucial for detecting the low concentrations of diflucortolone valerate expected in plasma after topical application.

Q7: What are the key validation parameters for the bioanalytical method?

A7: The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Limit of detection (LOD) and lower limit of quantification (LLOQ)

  • Recovery and matrix effects

  • Stability (in matrix and processed samples)

Data Presentation

The following tables summarize quantitative data on the percutaneous absorption of diflucortolone valerate from various studies.

Table 1: Percutaneous Absorption of Diflucortolone Valerate in Humans

Formulation (Concentration)Skin ConditionDuration of ApplicationAbsorption (% of Applied Dose)Reference
0.1% OintmentIntact4 hours~0.2%[3]
0.1% CreamIntact4 hours~0.2%[3]
0.1% Fatty OintmentIntact4 hours~0.2%[3]
0.1% OintmentStripped4 hours~0.4%[3]
0.1% CreamStripped4 hours~0.4%[3]
0.1% Fatty OintmentStripped4 hours~0.4%[3]
0.3% OintmentIntact & Stripped7 hours1.7%[3]
0.3% CreamIntact & Stripped7 hours0.5%[3]
0.3% Fatty OintmentIntact & Stripped7 hours0.7%[3]
0.1% W/O EmulsionStripped24 hours2.2 ± 0.8%[4]

Table 2: Comparative Percutaneous Absorption of Different Corticosteroids in Humans (Stripped Skin, 24 hours)

Corticosteroid (Concentration)Absorption (% of Applied Dose)Reference
Diflucortolone Valerate (0.1%)14.8 ± 4.2%[4]
Betamethasone-17-Valerate (0.12%)23.5 ± 4.1%[4]
Beclomethasone Dipropionate14.0 ± 4.3%[4]
Fluocinolone Acetonide39.2 ± 2.4%[4]

Table 3: Percutaneous Absorption of Diflucortolone Valerate in Guinea Pigs (7 hours)

Formulation (Concentration)Skin ConditionAbsorption (% of Applied Dose)Reference
0.03% OintmentStrippedAlmost quantitative[3]
0.5% OintmentStripped~30%[3]

Experimental Protocols

Protocol 1: In Vivo Percutaneous Absorption Study in Rats

1. Objective: To determine the systemic absorption of diflucortolone valerate after topical application in rats.

2. Materials:

  • Male Wistar rats (200-250 g)

  • Diflucortolone valerate formulation (e.g., 0.1% cream)

  • Electric shaver

  • Positive displacement pipette

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • -80°C freezer

3. Procedure:

  • Acclimatize rats for at least 5 days.

  • 24 hours prior to dosing, shave an area of approximately 10 cm² on the dorsal back of each rat.

  • On the day of the study, weigh each animal.

  • Apply a precise dose of the diflucortolone valerate formulation to the shaved area.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at 0 (pre-dose), 1, 2, 4, 8, and 24 hours post-application.

  • Immediately place blood samples into anticoagulant tubes and mix gently.

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Analyze plasma samples for diflucortolone valerate concentrations using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the mean plasma concentration at each time point.

  • Determine the Cmax (maximum observed concentration) and Tmax (time to reach Cmax).

  • Calculate the Area Under the Curve (AUC) from time 0 to 24 hours.

Protocol 2: Assessment of HPA Axis Suppression in Rabbits

1. Objective: To evaluate the effect of topically applied diflucortolone valerate on the HPA axis in rabbits.

2. Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Diflucortolone valerate formulation and placebo control

  • Electric shaver

  • Blood collection supplies

  • Assay kits for plasma corticosterone (or cortisol) and ACTH

3. Procedure:

  • Acclimatize rabbits for at least one week.

  • Shave a large area on the back of each rabbit (e.g., 10% of the body surface area).

  • Divide animals into treatment and control groups.

  • Apply the diflucortolone valerate formulation or placebo to the shaved area daily for a specified period (e.g., 7 days).

  • Collect baseline blood samples before the first application.

  • Collect blood samples at the end of the treatment period, and potentially at several time points after the final application to assess recovery.

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma samples for corticosterone (or cortisol) and ACTH concentrations.

4. Data Analysis:

  • Compare the mean plasma corticosterone and ACTH levels between the treatment and control groups.

  • A statistically significant decrease in these hormone levels in the treatment group indicates HPA axis suppression.

Mandatory Visualization

Hypothalamic-Pituitary-Adrenal (HPA) Axis and Glucocorticoid Negative Feedback

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + CRH CRH Hypothalamus->CRH releases Pituitary Anterior Pituitary CRH->Pituitary + ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Cortex ACTH->Adrenal + Cortisol Endogenous Glucocorticoids (e.g., Cortisol) Adrenal->Cortisol releases Cortisol->Hypothalamus - Cortisol->Pituitary - TargetTissues Target Tissues Cortisol->TargetTissues Diflucortolone Systemically Absorbed Diflucortolone Valerate Diflucortolone->Hypothalamus - (Suppression) Diflucortolone->Pituitary - (Suppression) ImmuneResponse Immune Response (Inflammation) TargetTissues->ImmuneResponse modulates

Caption: HPA axis and negative feedback by glucocorticoids.

Experimental Workflow for In Vivo Dermal Absorption Study

Dermal_Absorption_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization shaving Shave Application Site (24h prior to dosing) acclimatization->shaving dosing Topical Application of Diflucortolone Valerate shaving->dosing blood_collection Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a typical in vivo dermal absorption study.

Troubleshooting Logic for High Variability

Variability_Troubleshooting start High Variability in Plasma Levels dose_app Inconsistent Dose Application? start->dose_app grooming Animal Grooming? dose_app->grooming No standardize_dose Standardize Application Technique dose_app->standardize_dose Yes skin_integrity Compromised Skin Barrier? grooming->skin_integrity No use_collar Use Elizabethan Collar or Protective Dressing grooming->use_collar Yes stress Animal Stress? skin_integrity->stress No screen_skin Screen Animals for Skin Integrity skin_integrity->screen_skin Yes acclimatize Acclimatize Animals to Procedures stress->acclimatize Yes end Reduced Variability stress->end No standardize_dose->end use_collar->end screen_skin->end acclimatize->end

Caption: Troubleshooting high variability in dermal absorption studies.

References

Technical Support Center: Enhancing the Stability of Travocort® Cream

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Travocort® (isoconazole nitrate and diflucortolone valerate) cream under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the active pharmaceutical ingredients (APIs) in this compound® cream and their primary roles?

A1: this compound® cream contains two active ingredients:

  • Isoconazole nitrate (10 mg/g): An azole antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds.[1][2]

  • Diflucortolone valerate (1 mg/g): A potent topical corticosteroid that suppresses inflammatory and allergic skin reactions, alleviating symptoms like itching and redness.[1][2]

Q2: What is the recommended storage condition for this compound® cream?

A2: The recommended storage temperature for this compound® cream is at or below 25°C or not exceeding 30°C, depending on the regional product labeling.[1][2] It has a shelf life of 36 months under these conditions.[2]

Q3: What are the known degradation pathways for the active ingredients in this compound®?

A3: Based on forced degradation studies, isoconazole nitrate is particularly susceptible to alkaline hydrolysis.[1][3] It is relatively stable under acidic and oxidative stress conditions.[1][3] While specific degradation pathways for diflucortolone valerate in the cream formulation are less detailed in public literature, corticosteroids, in general, can be susceptible to hydrolysis and oxidation. Diflucortolone valerate is known to hydrolyze to its active form, diflucortolone, in the skin.[4][5]

Q4: What are the critical physical stability parameters to monitor for this compound® cream?

A4: For semi-solid formulations like creams, critical physical stability parameters include:

  • Appearance: Color, homogeneity, and signs of phase separation.

  • Viscosity: Changes in thickness or flow properties.

  • pH: Should remain within a range suitable for topical application to avoid skin irritation.

  • Particle size distribution of the dispersed phase.

  • Phase separation (creaming or coalescence): A common issue in emulsion-based formulations.

Troubleshooting Guides

Chemical Stability Issues
Observed Issue Potential Cause Troubleshooting Steps
Rapid degradation of Isoconazole Nitrate High pH of the formulation: Isoconazole nitrate is known to be unstable under alkaline conditions.[1][3]1. Measure the pH of the cream base. 2. Adjust the pH to a slightly acidic to neutral range (typically pH 4.5-6.5 for topical preparations) using appropriate buffering agents. 3. Evaluate the compatibility of the chosen buffer with other excipients.
Emergence of unknown peaks in HPLC chromatogram Degradation of either API or excipients: Exposure to excessive heat, light, or incompatible excipients can lead to the formation of degradation products.1. Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal) on the individual APIs and the full formulation to identify potential degradants.[1][2] 2. Use a validated stability-indicating HPLC method capable of separating the APIs from their degradation products.[2] 3. Review the composition of the placebo and individual excipients for potential incompatibilities.
Loss of potency of Diflucortolone Valerate Hydrolysis or oxidation: The ester linkage in diflucortolone valerate can be susceptible to hydrolysis. Oxidative degradation can also occur.1. Incorporate antioxidants into the formulation. 2. Control the pH to minimize hydrolysis. 3. Package the product in containers that protect from moisture and oxygen.
Physical Stability Issues
Observed Issue Potential Cause Troubleshooting Steps
Phase Separation (Creaming/Coalescence) Inadequate emulsification: Incorrect choice or concentration of emulsifying agents. Inappropriate storage temperature: Freeze-thaw cycles or elevated temperatures can disrupt the emulsion.1. Optimize the hydrophilic-lipophilic balance (HLB) of the emulsifier system. 2. Increase the viscosity of the continuous phase by adding a suitable thickening agent. 3. Homogenize the cream under controlled conditions to ensure a uniform and small droplet size. 4. Counsel on strict adherence to recommended storage temperatures.
Changes in Viscosity Alteration in the polymeric structure of gelling agents: Due to temperature fluctuations or pH shifts. Changes in the emulsion structure. 1. Select a robust thickening agent that is less sensitive to temperature and pH changes within the expected range. 2. Ensure proper dispersion of the thickening agent during manufacturing. 3. Monitor the rheological properties of the cream at different stability time points.
Color or Odor Changes Oxidation of excipients or APIs. Microbial contamination. 1. Incorporate antioxidants and chelating agents. 2. Use packaging that protects from light and air. 3. Ensure the adequacy of the preservative system through microbial challenge testing.

Data Presentation: Illustrative Stability Data for this compound® Cream

The following tables present illustrative data from a hypothetical 12-month stability study of this compound® cream, based on typical expectations for such a product.

Table 1: Chemical Stability of this compound® Cream under Various ICH Conditions

Storage ConditionTime (Months)Isoconazole Nitrate Assay (%)Diflucortolone Valerate Assay (%)Total Degradation Products (%)
25°C / 60% RH 0100.299.8<0.1
399.899.50.1
699.599.10.2
999.198.80.3
1298.898.50.4
30°C / 65% RH 0100.299.8<0.1
399.499.00.2
698.998.50.4
998.397.90.6
1297.897.40.8
40°C / 75% RH 0100.299.8<0.1
397.597.10.8
695.294.81.5

Table 2: Physical Stability of this compound® Cream under Various ICH Conditions

Storage ConditionTime (Months)AppearancepHViscosity (cP)
25°C / 60% RH 0White, homogenous cream5.535,000
3Conforms5.534,800
6Conforms5.434,500
9Conforms5.434,300
12Conforms5.334,100
30°C / 65% RH 0White, homogenous cream5.535,000
3Conforms5.434,600
6Conforms5.334,000
9Conforms5.333,500
12Conforms5.233,100
40°C / 75% RH 0White, homogenous cream5.535,000
3Conforms5.232,000
6Conforms5.129,500

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Simultaneous Determination of Isoconazole Nitrate and Diflucortolone Valerate

This protocol is based on published methods for the analysis of these two APIs in a cream formulation.[2]

  • Objective: To quantify the amount of Isoconazole Nitrate and Diflucortolone Valerate in this compound® cream and to separate them from potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. A common ratio is 27:73 (v/v) of sodium dihydrogen phosphate buffer and methanol.[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Detection Wavelength: 240 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a quantity of cream equivalent to 10 mg of isoconazole nitrate and 1 mg of diflucortolone valerate.

    • Disperse the cream in a suitable solvent mixture (e.g., methanol:water 70:30 v/v) with the aid of heating and sonication to ensure complete extraction of the APIs.

    • Allow the solution to cool to room temperature and centrifuge to separate the excipients.

    • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study
  • Objective: To investigate the degradation behavior of this compound® cream under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Store the cream mixed with 0.1 M HCl at 60°C for a specified period.

    • Alkaline Hydrolysis: Store the cream mixed with 0.1 M NaOH at 60°C for a specified period.[1]

    • Oxidative Degradation: Store the cream mixed with 3% H₂O₂ at room temperature.[1]

    • Thermal Degradation: Store the cream at a high temperature (e.g., 60-80°C).

    • Photostability: Expose the cream to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_stability Stability Study start This compound® Cream Sample weigh Weigh Cream start->weigh disperse Disperse in Solvent weigh->disperse extract Heat and Sonicate disperse->extract cool Cool to Room Temperature extract->cool centrifuge Centrifuge cool->centrifuge filter Filter Supernatant centrifuge->filter hplc Inject into HPLC filter->hplc detect UV Detection at 240 nm hplc->detect quantify Quantify APIs and Degradants detect->quantify storage Store under ICH Conditions (Long-term, Intermediate, Accelerated) sampling Sample at Time Points (0, 3, 6, 9, 12 months) storage->sampling sampling->weigh

Caption: Experimental workflow for the stability testing of this compound® cream.

degradation_pathway cluster_stress Stress Conditions This compound This compound® Cream (Isoconazole Nitrate + Diflucortolone Valerate) Alkaline Alkaline Hydrolysis This compound->Alkaline High pH Oxidative Oxidation This compound->Oxidative H₂O₂ Photolytic Photolysis This compound->Photolytic UV/Vis Light Thermal Thermal Stress This compound->Thermal High Temperature DegradationProducts Degradation Products Alkaline->DegradationProducts Oxidative->DegradationProducts Photolytic->DegradationProducts Thermal->DegradationProducts

Caption: Logical relationship of stress conditions leading to the degradation of this compound® cream.

References

Validation & Comparative

A Comparative Analysis of Travocort® and Miconazole Cream for Inflammatory Dermatomycoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Travocort®, a combination cream containing isoconazole nitrate and diflucortolone valerate, and miconazole cream, a widely used single-agent antifungal. The objective is to furnish a comprehensive resource for professionals in research and drug development by examining the mechanisms of action, clinical efficacy, and experimental data related to both treatments for inflammatory fungal skin infections.

Introduction

Superficial fungal infections of the skin, or dermatomycoses, are frequently accompanied by inflammation, leading to symptoms such as itching, redness, and discomfort. Treatment strategies often involve addressing both the fungal pathogen and the inflammatory response. Miconazole, an imidazole antifungal, is a cornerstone of topical antifungal therapy. This compound® represents a combination therapy approach, pairing an imidazole antifungal, isoconazole, with a potent corticosteroid, diflucortolone valerate, to simultaneously manage the infection and the associated inflammation. This guide will dissect the available scientific data to compare these two therapeutic options.

Mechanism of Action

Antifungal Action: Isoconazole vs. Miconazole

Both isoconazole and miconazole belong to the azole class of antifungal agents and share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis alters the cell membrane's integrity and permeability, leading to the inhibition of fungal growth and replication.

Antifungal_Mechanism Azole Antifungal Azole Antifungal Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azole Antifungal->Lanosterol 14α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Essential for Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane->Fungal Growth Inhibition Disruption leads to

While both drugs target the same pathway, variations in their chemical structures can lead to differences in their antifungal spectrum and potency against specific fungal species. In vitro studies are essential to quantify these differences through metrics like the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Action: Diflucortolone Valerate

This compound® contains diflucortolone valerate 0.1%, a potent topical corticosteroid.[1] Its primary role is to suppress the inflammatory and allergic skin reactions. Diflucortolone valerate acts by binding to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators such as prostaglandins and leukotrienes. This results in a rapid reduction of inflammation, alleviating symptoms like pruritus, erythema, and edema.[2]

Anti_Inflammatory_Mechanism Diflucortolone Valerate Diflucortolone Valerate Glucocorticoid Receptor Glucocorticoid Receptor Diflucortolone Valerate->Glucocorticoid Receptor Binds to Drug-Receptor Complex Drug-Receptor Complex Glucocorticoid Receptor->Drug-Receptor Complex Forms Nucleus Nucleus Drug-Receptor Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Upregulates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Downregulates Inflammation Reduction Inflammation Reduction Anti-inflammatory Proteins->Inflammation Reduction Pro-inflammatory Mediators->Inflammation Reduction Inhibition of

Comparative Efficacy: A Review of Clinical Data

This compound®: The Advantage of Combination Therapy

Clinical studies have demonstrated that the combination of an antifungal with a corticosteroid, such as in this compound®, offers a more rapid onset of action and faster relief of inflammatory symptoms compared to antifungal monotherapy.[3][4]

In a multicenter, retrospective study involving 58 adult patients with tinea inguinalis, the combination of isoconazole nitrate and diflucortolone valerate was compared to isoconazole nitrate alone. The results indicated that the combination therapy was superior in resolving erythema and pruritus more quickly. While the mycological cure rates were similar in both groups, the rapid symptomatic relief is a significant clinical advantage of the combination product.

Another randomized, double-blind study in Thailand with 294 patients showed that the combination of isoconazole nitrate and diflucortolone valerate was significantly better than 1.0% clotrimazole in terms of symptom remission. After one week, the mycological cure rates were also higher for the combination therapy.[5]

Miconazole: Efficacy as a Monotherapy

Miconazole is a well-established antifungal with proven efficacy against a broad spectrum of dermatophytes and yeasts. In a double-blind, parallel study comparing 1.0% sulconazole nitrate cream to 2.0% miconazole nitrate cream for tinea cruris/corporis, miconazole demonstrated a 100% mycological cure rate after three weeks of treatment.[6] Another study comparing oral fluconazole to topical miconazole and ketoconazole for tinea corporis reported a 60% cure rate with topical miconazole nitrate therapy.[7]

Quantitative Data Summary

The following tables summarize available quantitative data from various clinical studies. It is crucial to note that these are not from direct head-to-head comparisons of this compound® and miconazole cream and are presented for informational purposes.

Table 1: Mycological Cure Rates in Comparative Studies

TreatmentComparatorIndicationDuration of TreatmentMycological Cure RateSource
Isoconazole Nitrate + Diflucortolone ValerateIsoconazole NitrateTinea Inguinalis3 weeksSimilar to monotherapy
Isoconazole Nitrate + Diflucortolone ValerateClotrimazole 1%Dermatomycosis1 weekBetter than comparator[5]
Miconazole Nitrate 2%Sulconazole Nitrate 1%Tinea Cruris/Corporis3 weeks100%[6]
Miconazole Nitrate 2%Oral Fluconazole, Topical KetoconazoleTinea Corporis3 weeks60%[7]

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Source
MiconazoleTrichophyton spp., Microsporum spp.≤ 4[8]
MiconazoleCandida albicans, Candida tropicalis> 0.5 for most isolates[8]
IsoconazoleNot directly compared to miconazole in available literature-

Experimental Protocols

Detailed experimental protocols are essential for the critical evaluation of clinical trial data. Below is a generalized protocol for a clinical trial evaluating topical treatments for tinea corporis, based on common methodologies.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (e.g., this compound) Treatment Arm A (e.g., this compound) Treatment Arm B (e.g., Miconazole) Treatment Arm B (e.g., Miconazole) Treatment Application Treatment Application Follow-up Assessments Follow-up Assessments Treatment Application->Follow-up Assessments Efficacy Evaluation Efficacy Evaluation Follow-up Assessments->Efficacy Evaluation Safety Evaluation Safety Evaluation Follow-up Assessments->Safety Evaluation Data Analysis Data Analysis Efficacy Evaluation->Data Analysis Safety Evaluation->Data Analysis Treatment Arm A->Treatment Application Treatment Arm B->Treatment Application

Study Design

A randomized, double-blind, parallel-group study is the gold standard for comparing two topical treatments.

Patient Population
  • Inclusion Criteria: Healthy adult males and females (18-65 years) with a clinical diagnosis of tinea corporis, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.

  • Exclusion Criteria: Known hypersensitivity to azole antifungals or corticosteroids, concurrent systemic or topical antifungal/corticosteroid therapy, pregnancy or lactation, and immunosuppressive conditions.

Treatment Regimen
  • Group A: this compound® cream applied twice daily to the affected area.

  • Group B: Miconazole 2% cream applied twice daily to the affected area.

  • Duration: Treatment for 2-4 weeks, depending on the clinical response.

Efficacy Assessments
  • Primary Endpoint: Mycological cure rate at the end of treatment, defined as negative KOH microscopy and negative fungal culture.

  • Secondary Endpoints:

    • Clinical cure rate, defined as the absence of signs and symptoms (erythema, scaling, pruritus).

    • Change in total sign and symptom score from baseline.

    • Patient assessment of efficacy and satisfaction.

Safety Assessments

Adverse events are monitored and recorded throughout the study, including local skin reactions (burning, stinging, irritation) and any systemic side effects.

Side Effect Profile

Table 3: Common Side Effects

This compound®Miconazole Cream
Skin irritation (burning, itching, redness)Skin irritation (burning, itching, redness)
Dryness
Stretch marks (with prolonged use)
Skin thinning (atrophy) (with prolonged use)

The side effects associated with this compound® that are not typically seen with miconazole monotherapy are attributable to the corticosteroid component, diflucortolone valerate. These are more likely to occur with long-term use, on large areas of skin, or under occlusive dressings.

Conclusion for the Research Professional

The available evidence suggests that for inflammatory dermatomycoses, this compound® offers a significant advantage in rapidly alleviating symptoms of inflammation, such as itching and redness, compared to an antifungal-only treatment.[9] This rapid symptomatic relief can lead to better patient compliance and satisfaction.[9] From a mycological perspective, the antifungal efficacy of isoconazole in this compound® is comparable to other imidazole antifungals like miconazole.

Miconazole cream remains a robust and effective treatment for a wide range of fungal skin infections. Its long history of use and established safety profile make it a reliable choice, particularly when inflammation is not a prominent feature of the infection.

For drug development professionals, the data underscores the therapeutic benefit of combination products that address both the pathogen and the host's inflammatory response in specific clinical presentations. Future research should focus on direct, well-designed, head-to-head clinical trials to provide definitive comparative data on the efficacy and safety of this compound® versus miconazole cream. Such studies would be invaluable in further refining treatment guidelines for inflammatory fungal skin infections.

References

A Synergistic Alliance: Validating the Enhanced Efficacy of Isoconazole Nitrate and Diflucortolone Valerate in Treating Inflammatory Dermatomycoses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available clinical data underscores the synergistic relationship between the antifungal agent isoconazole nitrate and the potent corticosteroid diflucortolone valerate. This combination therapy, commercially available as Travocort®, demonstrates a superior clinical and mycological outcome in the initial treatment phase of inflammatory fungal skin infections compared to isoconazole monotherapy. The synergy manifests as a more rapid onset of action, faster alleviation of inflammatory symptoms, and an improved mycological cure rate, attributed in part to the enhanced bioavailability of isoconazole nitrate in the presence of diflucortolone valerate.

This guide provides an objective comparison of the combination therapy's performance against alternatives, supported by available clinical data, and outlines the experimental protocols that form the basis of such research for an audience of researchers, scientists, and drug development professionals.

The Science of Synergy: Mechanisms of Action

The enhanced efficacy of the isoconazole nitrate and diflucortolone valerate combination stems from the complementary actions of its components.

Isoconazole Nitrate: An imidazole antifungal agent, isoconazole nitrate disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component.[1][2][3] This leads to the inhibition of fungal growth and, ultimately, cell death.[2] Isoconazole nitrate possesses a broad spectrum of activity against dermatophytes, yeasts, and molds.[2]

Diflucortolone Valerate: A potent topical corticosteroid, diflucortolone valerate exerts strong anti-inflammatory and immunosuppressive effects.[4][5][6] It binds to glucocorticoid receptors, leading to the downregulation of pro-inflammatory cytokine production and the suppression of inflammatory cell migration.[4][5] This action effectively reduces the erythema (redness), edema (swelling), and pruritus (itching) commonly associated with inflammatory skin conditions.[6]

The synergy between these two agents is further enhanced by evidence suggesting that diflucortolone valerate increases the local bioavailability of isoconazole nitrate, allowing for a more potent antifungal effect at the site of infection.[7][8]

Clinical Evidence: A Comparative Analysis

Clinical studies have consistently demonstrated the superior performance of the combination therapy in the initial treatment of inflammatory dermatomycoses, such as tinea inguinalis (jock itch). A multicenter, retrospective study by Veraldi et al. (2012) provides key comparative data.

Table 1: Comparison of Clinical Efficacy in the Treatment of Tinea Inguinalis

Clinical ParameterIsoconazole Nitrate & Diflucortolone Valerate Combination TherapyIsoconazole Nitrate MonotherapyKey Findings
Resolution of Erythema Superior and more rapid resolution observed.[9][10]Slower resolution compared to combination therapy.[9][10]The anti-inflammatory action of diflucortolone valerate provides faster relief from redness.
Resolution of Pruritus Superior and more rapid resolution observed.[9][10]Slower resolution compared to combination therapy.[9][10]The potent corticosteroid component quickly alleviates itching, a primary symptom.
Mycological Cure Rate Similar to monotherapy at the end of treatment.[9][10]Similar to combination therapy at the end of treatment.[9][10]While initial mycological cure may be faster with the combination, the overall efficacy of the antifungal is maintained.

Data sourced from Veraldi S, et al. J Drugs Dermatol. 2012.[9][10]

Experimental Protocols: Methodologies for Validation

To validate the synergistic effects and clinical efficacy of combination therapies like isoconazole nitrate and diflucortolone valerate, a range of in vitro and in vivo experimental protocols are employed.

In Vitro Antifungal Synergy Testing: The Checkerboard Assay

The checkerboard assay is a standard in vitro method to determine if a synergistic, additive, indifferent, or antagonistic interaction occurs between two antimicrobial agents.

Protocol:

  • Preparation of Drug Solutions: Stock solutions of isoconazole nitrate and diflucortolone valerate are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of isoconazole nitrate along the x-axis and serial dilutions of diflucortolone valerate along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the target fungus (e.g., Trichophyton rubrum).

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined by visual inspection or spectrophotometric reading of fungal growth inhibition.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Clinical Efficacy and Tolerability Studies

Protocol for a Randomized Controlled Trial:

  • Patient Recruitment: A cohort of patients with a confirmed diagnosis of a specific inflammatory dermatomycosis (e.g., tinea corporis) is recruited.

  • Randomization: Patients are randomly assigned to one of two treatment groups:

    • Group A: Combination therapy (e.g., 1% isoconazole nitrate and 0.1% diflucortolone valerate cream).

    • Group B: Monotherapy (e.g., 1% isoconazole nitrate cream).

  • Treatment Regimen: Patients apply the assigned topical treatment as prescribed (e.g., twice daily for a specified duration).

  • Clinical Assessment: Clinical signs and symptoms (e.g., erythema, pruritus, scaling) are assessed at baseline and at specified follow-up intervals using a standardized scoring system (e.g., a 4-point scale).

  • Mycological Assessment: Fungal cultures and microscopy are performed at baseline and at the end of the study to determine the mycological cure rate.

  • Data Analysis: Statistical analysis is performed to compare the clinical and mycological outcomes between the two groups.

Visualizing the Synergistic Pathway and Experimental Design

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

Synergistic_Mechanism cluster_fungus Fungal Cell cluster_skin Skin Cells Isoconazole Isoconazole Lanosterol_14a_demethylase Lanosterol_14a_demethylase Isoconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol_Synthesis Cell_Membrane_Disruption Cell_Membrane_Disruption Ergosterol_Synthesis->Cell_Membrane_Disruption Leads to Synergistic_Effect Enhanced Clinical Outcome Cell_Membrane_Disruption->Synergistic_Effect Diflucortolone Diflucortolone Glucocorticoid_Receptor Glucocorticoid_Receptor Diflucortolone->Glucocorticoid_Receptor Binds to Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Glucocorticoid_Receptor->Pro_inflammatory_Cytokines Inhibits Production Inflammation_Reduction Inflammation_Reduction Inflammation_Reduction->Synergistic_Effect Combination_Therapy Combination_Therapy Combination_Therapy->Isoconazole Antifungal Component Combination_Therapy->Diflucortolone Anti-inflammatory Component

Caption: Synergistic mechanism of action.

Checkerboard_Workflow A Prepare Serial Dilutions of Isoconazole (Drug A) and Diflucortolone (Drug B) B Dispense Drug Dilutions into 96-well Plate (Checkerboard Pattern) A->B C Inoculate with Standardized Fungal Suspension B->C D Incubate Plate C->D E Determine MIC of each Drug Alone and in Combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret Results: Synergy, Additive, Indifference, or Antagonism F->G

Caption: Checkerboard assay workflow.

Clinical_Trial_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis A Define Inclusion/Exclusion Criteria for Patients with Inflammatory Dermatomycosis B Establish Treatment Arms: Combination vs. Monotherapy A->B C Patient Recruitment and Randomization B->C D Administer Treatment Regimens C->D E Conduct Clinical and Mycological Assessments at Baseline and Follow-up D->E F Collect and Analyze Efficacy and Safety Data E->F G Statistical Comparison of Outcomes Between Treatment Groups F->G H Conclusion on Synergistic Effect and Clinical Benefit G->H

Caption: Clinical trial workflow.

Conclusion

The combination of isoconazole nitrate and diflucortolone valerate provides a compelling example of a synergistic interaction in the topical treatment of inflammatory fungal infections. The rapid anti-inflammatory action of diflucortolone valerate complements the antifungal efficacy of isoconazole nitrate, leading to faster symptom relief and improved patient outcomes in the initial phase of therapy. While further in vitro studies are warranted to precisely quantify the synergistic antifungal activity and the mechanisms of enhanced bioavailability, the existing clinical evidence strongly supports the use of this combination therapy for the effective management of inflammatory dermatomycoses. This guide serves as a foundational resource for researchers and clinicians in the evaluation and development of advanced dermatological therapies.

References

A Head-to-Head Comparison: Travocort versus Travogen in the Treatment of Dermatomycoses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of topical antifungal treatments, a clear understanding of the comparative efficacy and mechanisms of action of available therapies is paramount. This guide provides an in-depth, objective comparison of Travocort, a combination therapy, and Travogen, a monotherapy, in the management of dermatomycoses, supported by experimental data and detailed methodologies.

This compound combines the broad-spectrum antifungal agent isoconazole nitrate with the potent topical corticosteroid diflucortolone valerate.[1][2] In contrast, Travogen contains isoconazole nitrate as its sole active ingredient. The primary rationale for the combination in this compound is to simultaneously address the fungal infection and the associated inflammatory symptoms, such as pruritus (itching) and erythema (redness).[1]

Efficacy and Safety: A Quantitative Analysis

Clinical studies have been conducted to evaluate the comparative performance of this compound and Travogen in treating dermatomycoses, particularly tinea inguinalis (fungal infection of the groin). The following tables summarize the key quantitative findings from these studies.

Table 1: Mycological Cure Rates

Treatment GroupMycological Cure RateStudy PopulationStudy Design
This compound (Isoconazole nitrate + Diflucortolone valerate)85.2%58 adult patients with tinea inguinalisMulticenter retrospective study
Travogen (Isoconazole nitrate)83.9%58 adult patients with tinea inguinalisMulticenter retrospective study

Data from a multicenter retrospective study by Veraldi S, et al. (2012).[3]

Table 2: Resolution of Inflammatory Symptoms

SymptomTreatment GroupPercentage of Patients with Symptom ResolutionTime to ResolutionStudy Design
Erythema (Redness)This compoundSuperior to TravogenFaster with this compoundMulticenter retrospective study
Pruritus (Itching)This compoundSuperior to TravogenFaster with this compoundMulticenter retrospective study

Qualitative superiority reported in a multicenter retrospective study by Veraldi S, et al. (2012). Specific percentages were not provided in the abstract.[3]

Table 3: Safety and Tolerability

Treatment GroupReported Side EffectsStudy PopulationStudy Design
This compoundWell tolerated58 adult patients with tinea inguinalisMulticenter retrospective study
TravogenWell tolerated58 adult patients with tinea inguinalisMulticenter retrospective study

Data from a multicenter retrospective study by Veraldi S, et al. (2012).[3]

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for interpreting the results. The following is a detailed description of the experimental protocol for a multicenter retrospective study comparing this compound and Travogen.

Study Design: A multicenter, retrospective comparative study.

Patient Population: 58 adult patients diagnosed with tinea inguinalis.

Treatment Regimen:

  • Group 1 (Travogen): Patients were treated with a cream containing 1% isoconazole nitrate, applied twice daily for three weeks.[4]

  • Group 2 (this compound): Patients received a cream containing 1% isoconazole nitrate and 0.1% diflucortolone valerate, applied twice daily for one week, followed by treatment with 1% isoconazole nitrate alone twice daily for the subsequent two weeks.[4]

Efficacy Assessment:

  • Clinical Evaluation: Signs and symptoms, including erythema and pruritus, were assessed at baseline, one week, two weeks, and at the end of the three-week treatment period. A 4-point scale was used to grade the severity of these symptoms.[3][4]

  • Mycological Examination: Fungal cultures were performed at the beginning of the treatment and at the end of the study to confirm the presence or absence of the pathogenic fungi.[3][4]

Safety Assessment: The tolerability of both treatment regimens was evaluated throughout the study period.

Mechanisms of Action and Signaling Pathways

Isoconazole Nitrate: The Antifungal Component

Isoconazole nitrate, the active ingredient in both this compound and Travogen, is a broad-spectrum azole antifungal agent. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->Membrane Essential Component CYP51->Ergosterol Isoconazole Isoconazole Nitrate Isoconazole->CYP51 Inhibition Inhibition cluster_skin_cell Skin Cell GR Glucocorticoid Receptor (GR) Complex Diflucortolone-GR Complex GR->Complex Forms GRE Glucocorticoid Response Elements (GRE) in Nucleus AntiInflammatory Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->AntiInflammatory Activates ProInflammatory Inhibition of Pro-inflammatory Cytokines and Chemokines GRE->ProInflammatory Inhibits Diflucortolone Diflucortolone Valerate Diflucortolone->GR Complex->GRE Translocates to nucleus and binds to Start Patient Recruitment (Diagnosis of Dermatomycosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound Treatment) Randomization->GroupA Arm 1 GroupB Group B (Travogen Treatment) Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 3 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Weeks 1, 2, 3) Treatment->FollowUp DataCollection Data Collection (Clinical & Mycological) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation (Efficacy & Safety) Analysis->Results

References

A Comparative Analysis of Travocort® and Clotrimazole Formulations for Topical Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Travocort®, a fixed-dose combination therapy, and various single-agent clotrimazole formulations for the treatment of superficial fungal infections with an inflammatory component. The analysis is supported by a review of their mechanisms of action, clinical efficacy data, and formulation characteristics.

Overview of Active Pharmaceutical Ingredients (APIs)

This compound® is a topical cream that combines two active substances:

  • Isoconazole Nitrate (1%): A broad-spectrum azole antifungal agent.[1][2]

  • Diflucortolone Valerate (0.1%): A potent topical glucocorticoid.[1][2]

This combination is designed to simultaneously address the fungal infection and the associated inflammatory symptoms like itching, burning, and redness.[3][4][5]

Clotrimazole is also a broad-spectrum azole antifungal agent, structurally related to isoconazole.[6] It is available in numerous formulations, including creams, lotions, solutions, and powders, typically at a 1% concentration.[7][8] It is a widely used monotherapy for various dermatomycoses.[9][10]

Mechanism of Action

The therapeutic effects of this compound® and clotrimazole are attributable to the distinct pharmacological actions of their constituent APIs.

Antifungal Action: Isoconazole and Clotrimazole

Both isoconazole and clotrimazole belong to the imidazole class of antifungals and share a common mechanism of action.[6][11] They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][14][15] The disruption of ergosterol synthesis leads to a cascade of events, including the accumulation of toxic methylated sterols, increased membrane permeability, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[9][10][13]

cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Azole Isoconazole / Clotrimazole Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Essential component Death Fungal Cell Death / Growth Inhibition Azole->CYP51 Inhibits Disruption->Death

Caption: Mechanism of Azole Antifungals. (Within 100 characters)
Anti-inflammatory Action: Diflucortolone Valerate

Diflucortolone valerate is a potent corticosteroid that acts as an anti-inflammatory and immunosuppressive agent.[16][17] Its mechanism involves binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression.[18][19] It upregulates the synthesis of anti-inflammatory proteins, such as lipocortin-1, and downregulates the production of pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting phospholipase A2, a key enzyme in the arachidonic acid pathway.[18][20] This action effectively suppresses the inflammatory response, alleviating symptoms like erythema, edema, and pruritus.[2][19][21]

cluster_cell Inflammatory Cell cluster_effect Anti-inflammatory Effect DFV Diflucortolone Valerate Receptor Glucocorticoid Receptor DFV->Receptor Binds Complex DFV-Receptor Complex Receptor->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Modulation of Gene Expression Nucleus->Gene PLA2 Phospholipase A2 (PLA2) Gene->PLA2 Inhibits ProInflammatory Pro-inflammatory Mediators (Prostaglandins, etc.) PLA2->ProInflammatory Suppresses production Inflammation Reduced Inflammation (↓ Redness, Itching) ProInflammatory->Inflammation

Caption: Glucocorticoid Anti-inflammatory Pathway. (Within 100 characters)

Comparative Clinical Efficacy

Clinical trials have compared the efficacy of the isoconazole nitrate and diflucortolone valerate combination (this compound®) against both its individual components and other antifungal agents like clotrimazole.

This compound® vs. Clotrimazole Monotherapy

A randomized controlled trial involving 380 patients with tinea corporis compared the clinical efficacy of 1% clotrimazole cream against a combination of 1% isoconazole nitrate and 0.1% diflucortolone valerate cream.[22] While the overall clinical cure rates after two weeks were not statistically different, the combination therapy demonstrated a significant advantage in providing faster relief from inflammatory symptoms.

Parameter1% Clotrimazole (Group A)[22]1% Isoconazole + 0.1% Diflucortolone (Group B)[22]P-value[22]
Complete Clinical Cure 64.7%66.3%0.74 (Not Significant)
Pruritus Resolution 65.8%80.5%0.001 (Significant)
Erythema Resolution 71.6%80.5%0.04 (Significant)
This compound® vs. Isoconazole Monotherapy

Studies comparing the combination therapy to isoconazole nitrate alone consistently show that the addition of the corticosteroid, diflucortolone valerate, leads to a more rapid onset of action and faster relief of inflammatory symptoms.[23][24][25] A multicenter retrospective study on tinea inguinalis found that the combination therapy was superior in resolving erythema and pruritus more quickly than isoconazole alone, although mycological cure rates were similar at the end of the three-week treatment.[26][27][28] The corticosteroid component may also increase the local bioavailability of isoconazole.[24][29]

Formulation and Pharmacokinetic Profile

The formulation of a topical drug is critical to its ability to penetrate the stratum corneum and reach the target site.

FeatureThis compound® (Isoconazole Nitrate + Diflucortolone Valerate)Clotrimazole Formulations
API Combination 1% Isoconazole Nitrate, 0.1% Diflucortolone Valerate.[1]Typically 1% Clotrimazole.[7][8]
Formulation Type Low-fat oil-in-water (o/w) emulsion cream.[1][2]Available as creams, lotions, solutions, powders.[7][8][30] Novel formulations like microemulsions and ufosomes are under investigation.[31][32]
Skin Penetration Isoconazole penetrates rapidly, reaching maximum concentration in the horny layer within 1 hour.[1][2] The corticosteroid component may enhance isoconazole bioavailability.[24][29]Topical bioavailability is generally low (0.5% to 10%).[32] Advanced formulations (e.g., microemulsions) have shown significantly higher skin retention compared to conventional creams.[31]
Systemic Absorption Systemic load from percutaneous absorption is low for both components.[1][2]Negligible absorption through intact skin.[7]

Safety and Tolerability

ParameterThis compound®Clotrimazole Formulations
Common Side Effects Local skin reactions (e.g., irritation, burning sensation).[2]Mild local skin irritation, burning, itching, or redness.[14][15]
Key Considerations Contains a potent corticosteroid.[23] Prolonged use (>2 weeks), application to large areas, or use under occlusion increases the risk of local corticosteroid side effects (e.g., skin atrophy, striae, telangiectasia) and potential systemic absorption.[20][33]Generally well-tolerated.[15] Not effective for nail or scalp infections.[7]
Contraindications Skin lesions related to tuberculosis or syphilis, viral infections (e.g., herpes, chicken-pox), rosacea, and perioral dermatitis in the treatment area.[3][4]Hypersensitivity to clotrimazole or any formulation components.[7]

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus.

Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Trichophyton rubrum) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The antifungal agent (Isoconazole or Clotrimazole) is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no fungus) well are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read visually or spectrophotometrically as the lowest drug concentration in which there is no visible fungal growth.

start Start prep_fungus Prepare Standardized Fungal Inoculum start->prep_fungus prep_plate Serially Dilute Antifungal (e.g., Isoconazole) in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Fungal Suspension prep_fungus->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination. (Within 100 characters)
Protocol: Clinical Trial for Tinea Corporis

This protocol outlines a typical randomized controlled trial to compare the efficacy of two topical treatments.

Methodology:

  • Patient Recruitment: Screen and enroll patients with a clinical diagnosis of tinea corporis, confirmed by KOH microscopy and/or fungal culture. Establish inclusion/exclusion criteria (e.g., age, lesion size, no prior antifungal treatment for a set period).[22]

  • Randomization: Randomly assign patients into two or more treatment arms (e.g., Group A: Clotrimazole cream; Group B: this compound® cream). The study should be double-blinded.[22]

  • Treatment Regimen: Instruct patients to apply the assigned cream to the affected and surrounding areas twice daily for a fixed duration (e.g., 2 weeks).[22]

  • Efficacy Assessment: Conduct follow-up examinations at baseline and at specified intervals (e.g., week 1, week 2/end of treatment).[26]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Clinical Cure (complete resolution of all signs and symptoms like erythema, scaling, and pruritus) and Mycological Cure (negative KOH and culture) at the end of treatment.[34]

    • Secondary Endpoints: Rate of symptom relief, patient-reported outcomes, and incidence of adverse events.

  • Statistical Analysis: Compare the outcomes between the treatment groups using appropriate statistical tests (e.g., Chi-square test for cure rates).[22]

start Patient Screening & Informed Consent diagnosis Clinical & Mycological Diagnosis (KOH/Culture) start->diagnosis randomize Randomization (Double-Blind) diagnosis->randomize group_a Group A: Clotrimazole Cream (Twice daily, 2 weeks) randomize->group_a Arm 1 group_b Group B: This compound® Cream (Twice daily, 2 weeks) randomize->group_b Arm 2 follow_up Follow-up Assessment (Week 1, Week 2) group_a->follow_up group_b->follow_up analysis Data Analysis: Compare Clinical & Mycological Cure Rates follow_up->analysis end Study Conclusion analysis->end

References

assessing the clinical and mycological cure rates of Travocort compared to other antifungals.

Author: BenchChem Technical Support Team. Date: December 2025

Travocort®, a topical combination therapy containing 1% isoconazole nitrate and 0.1% diflucortolone valerate, is indicated for the initial treatment of superficial fungal infections of the skin that are accompanied by pronounced inflammatory or eczematous symptoms. This guide provides a detailed comparison of this compound's clinical and mycological cure rates against other antifungal treatments, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's efficacy stems from the synergistic action of its two active components. Isoconazole nitrate, a broad-spectrum imidazole antifungal, disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component. Diflucortolone valerate, a potent topical corticosteroid, provides rapid relief from inflammation and associated symptoms like pruritus and erythema.[1][2] This dual-action approach is designed to manage both the causative pathogen and the host's inflammatory response.[3][4]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Disrupted Cell Membrane Disrupted Cell Membrane Cell Membrane Integrity->Disrupted Cell Membrane Isoconazole (Azole Antifungal) Isoconazole (Azole Antifungal) Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Isoconazole (Azole Antifungal)->Lanosterol 14-alpha-demethylase Inhibits

Figure 1: Mechanism of action for Isoconazole, an azole antifungal.

Comparative Clinical and Mycological Cure Rates

Clinical studies have evaluated this compound against antifungal monotherapies, primarily focusing on its efficacy in treating inflammatory dermatomycoses such as tinea inguinalis and tinea corporis.

This compound vs. Isoconazole Nitrate Monotherapy

The addition of diflucortolone valerate to isoconazole nitrate primarily accelerates the resolution of inflammatory symptoms. While mycological cure rates are often comparable at the end of treatment, the combination therapy shows a faster onset of action and improved overall therapeutic benefits, particularly in the initial phase of treatment.[1][4][5]

IndicationTreatment GroupDurationClinical Cure RateMycological Cure RateKey FindingsReference
Tinea InguinalisThis compound (followed by Isoconazole)3 WeeksSuperior resolution of erythema and pruritusSimilar to monotherapyFaster symptomatic relief with combination therapy.[3][6]
Isoconazole Nitrate3 WeeksSlower resolution of symptomsSimilar to combination-[3][6]
Inflammatory DermatomycosesThis compound First 2 WeeksImproved overall therapeutic benefitsBetter mycological cure rateMore rapid onset of action and faster relief of itch.[1][5][7][8]
Isoconazole NitrateFirst 2 Weeks---[1][5][7][8]

This compound vs. Other Topical Antifungals

Comparisons with other topical antifungals, such as clotrimazole, have also been conducted. These studies are crucial for positioning this compound within the broader landscape of antifungal therapies.

IndicationTreatment GroupDurationClinical Cure RateMycological Cure RateKey FindingsReference
Tinea CorporisThis compound 2 Weeks66.3%Not specifiedNo statistically significant difference in clinical efficacy between the two groups.[9]
Clotrimazole (1%)2 Weeks64.7%Not specifiedAzole monotherapy is a more cost-effective option.[9]

Experimental Protocols

The methodologies employed in clinical trials are critical for interpreting the validity and applicability of the findings. Below are summaries of typical experimental protocols from studies evaluating this compound.

Study Example 1: this compound vs. Isoconazole Nitrate in Tinea Inguinalis

  • Study Design : A multicenter, retrospective, comparative study.[3][6]

  • Patient Population : 58 adult patients with a clinical and mycological diagnosis of tinea inguinalis, characterized by pronounced inflammatory lesions and pruritus.[3][6]

  • Treatment Regimen :

    • Group 1 (Monotherapy) : 1% isoconazole nitrate cream applied twice daily for three weeks.[3]

    • Group 2 (Combination) : this compound cream (1% isoconazole nitrate and 0.1% diflucortolone valerate) applied twice daily for one week, followed by 1% isoconazole nitrate cream alone twice daily for the subsequent two weeks.[3]

  • Assessment of Cure :

    • Clinical Assessment : Signs and symptoms (erythema, pruritus, etc.) were evaluated on a 4-point scale at baseline, and at one, two, and three weeks of treatment.[3][6]

    • Mycological Assessment : Mycological examinations (microscopy and culture) were performed before the start of treatment and at the end of the three-week study period.[3][6]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient Pool Patient Pool Inclusion Criteria Inclusion Criteria Patient Pool->Inclusion Criteria Screening Randomization Randomization Inclusion Criteria->Randomization Eligible Patients Exclusion Exclusion Inclusion Criteria->Exclusion Not Eligible Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Comparator) Group B (Comparator) Randomization->Group B (Comparator) Follow-up Visits Follow-up Visits Group A (this compound)->Follow-up Visits Treatment Period Group B (Comparator)->Follow-up Visits Treatment Period Clinical Assessment Clinical Assessment Follow-up Visits->Clinical Assessment Mycological Assessment Mycological Assessment Follow-up Visits->Mycological Assessment Statistical Analysis Statistical Analysis Clinical Assessment->Statistical Analysis Mycological Assessment->Statistical Analysis Results Results Statistical Analysis->Results

Figure 2: Generalized workflow for a comparative clinical trial of topical antifungals.

Study Example 2: this compound vs. Clotrimazole in Tinea Corporis

  • Study Design : A randomized controlled trial.[9]

  • Patient Population : 380 patients diagnosed with tinea corporis.[9]

  • Treatment Regimen :

    • Group A : 1% clotrimazole cream applied twice daily for two weeks.[9]

    • Group B : this compound cream applied twice daily for two weeks.[9]

  • Assessment of Cure :

    • Clinical Assessment : The primary outcome was clinical efficacy, defined as the complete resolution of the signs of tinea corporis after the treatment period.[9]

Discussion

The available evidence consistently demonstrates that the inclusion of a potent corticosteroid, such as diflucortolone valerate, in an antifungal preparation like this compound offers a significant advantage in the rapid control of inflammatory symptoms associated with dermatomycoses.[1][4] This is particularly beneficial in the initial phase of treatment, where pruritus and inflammation can be distressing for the patient and may lead to scratching and potential secondary bacterial infections. The rapid symptomatic relief can also improve patient adherence to the treatment regimen.[4]

From a mycological perspective, this compound performs comparably to antifungal monotherapy by the end of the treatment course.[3][6] However, some studies suggest an earlier mycological cure rate within the first two weeks of treatment with the combination therapy.[1][5][7][8] The corticosteroid component may enhance the bioavailability of the antifungal agent in the skin.[1][4]

When compared to other azole antifungals like clotrimazole, the clinical efficacy of this compound in treating tinea corporis was found to be similar, with no statistically significant difference.[9] This suggests that for uncomplicated, non-inflammatory fungal infections, a less expensive monotherapy might be a more appropriate first-line treatment.[9] The decision to use a combination therapy like this compound should be guided by the clinical presentation, specifically the degree of inflammation.

Conclusion

This compound is an effective and well-tolerated treatment for inflammatory superficial fungal infections of the skin. Its primary advantage over antifungal monotherapies lies in its ability to provide faster and more effective relief from inflammatory symptoms such as itching and redness. While end-of-treatment mycological cure rates are generally similar to those of the antifungal agent alone, there is evidence of an accelerated mycological response in the initial treatment phase. For non-inflammatory mycoses, standard antifungal monotherapies remain a clinically effective and more economical choice. The strategic use of this compound for appropriately selected patients can lead to improved clinical outcomes and patient satisfaction.

References

validation of Travocort's efficacy in a multicenter retrospective study.

Author: BenchChem Technical Support Team. Date: December 2025

A multicenter retrospective study and several comparative clinical trials have validated the efficacy of Travocort, a topical combination of isoconazole nitrate and diflucortolone valerate, in the treatment of fungal skin infections accompanied by inflammatory symptoms. These studies consistently demonstrate that the addition of a potent corticosteroid to an antifungal agent provides a more rapid and pronounced improvement in inflammatory signs such as erythema and pruritus compared to antifungal monotherapy.

This compound is a dual-action therapy that combines the broad-spectrum antifungal activity of isoconazole nitrate with the anti-inflammatory effects of the potent corticosteroid, diflucortolone valerate.[1] Isoconazole nitrate disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.[1] Diflucortolone valerate suppresses the inflammatory response, alleviating symptoms like itching and redness.[1][2] This synergistic action addresses both the cause of the infection and the associated inflammatory symptoms.[1]

Comparative Clinical Data

Multicenter Retrospective Study: this compound vs. Isoconazole Nitrate Monotherapy

A key multicenter, retrospective study compared the efficacy of this compound with isoconazole nitrate alone in 58 adult patients with tinea inguinalis, a fungal infection in the groin area.[3] While the mycological cure rates were similar between the two groups, the study highlighted the superiority of the combination therapy in providing faster relief from inflammatory symptoms.

Key Findings:

  • Erythema and Pruritus: Treatment with this compound resulted in a quicker and more significant resolution of erythema (redness) and pruritus (itching) compared to isoconazole nitrate monotherapy.[3] A larger percentage of patients in the this compound group experienced complete resolution of these symptoms.[3] The mycological cure rate for the combination therapy was 85.2%, comparable to the 83.9% observed in the monotherapy group.[3]

Randomized Controlled Trial: this compound vs. Clotrimazole

In a randomized controlled trial involving 380 patients with tinea corporis (ringworm), this compound was compared to another common antifungal, clotrimazole 1% cream.[4] The results indicated a statistically significant advantage for this compound in resolving inflammatory symptoms.

Table 1: Comparison of Clinical Efficacy between this compound and Clotrimazole in Tinea Corporis [4]

Clinical OutcomeThis compound (n=190)Clotrimazole (n=190)p-value
Disappearance of Pruritus 153 (80.5%)125 (65.8%)0.001
Disappearance of Erythema 153 (80.5%)136 (71.6%)0.04
Overall Clinical Cure 126 (66.3%)123 (64.7%)0.74

While the overall clinical cure rates were not significantly different, the data clearly shows a superior and statistically significant effect of this compound in alleviating pruritus and erythema.[4]

Experimental Protocols

Multicenter Retrospective Study Protocol
  • Study Design: A multicenter, retrospective analysis of adult patients with a clinical and mycological diagnosis of tinea inguinalis.

  • Treatment Groups:

    • Group 1: Isoconazole nitrate 1% cream, applied twice daily for three weeks.

    • Group 2 (this compound): A combination of isoconazole nitrate 1% and diflucortolone valerate 0.1% cream, applied twice daily for the first week, followed by isoconazole nitrate 1% cream alone for the subsequent two weeks.

  • Assessments: Clinical and mycological examinations were performed at baseline (T0), and at weeks 1 (T1), 2 (T2), and 3 (T3).

  • Efficacy Parameters: The severity of clinical signs and symptoms (including erythema and pruritus) was assessed using a 4-point scale (0 = absent, 1 = mild, 2 = moderate, 3 = severe).[5] Mycological cure was determined by direct microscopy and culture.

Randomized Controlled Trial Protocol (this compound vs. Clotrimazole)
  • Study Design: A randomized controlled trial of patients with a clinical diagnosis of tinea corporis.

  • Treatment Groups:

    • Group A: Topical 1% clotrimazole cream.

    • Group B (this compound): Topical 1% isoconazole nitrate and 0.1% diflucortolone valerate cream.

  • Treatment Regimen: Both creams were applied twice daily for two weeks.

  • Efficacy Assessment: Clinical efficacy was defined as the complete clearance of pruritus, erythema, and scaling at the end of the two-week treatment period.[4]

Mechanism of Action & Experimental Workflow

The dual-action mechanism of this compound is central to its efficacy in inflammatory fungal infections. The isoconazole nitrate component targets the fungal pathogen, while the diflucortolone valerate component mitigates the host's inflammatory response.

G cluster_0 This compound Components cluster_1 Fungal Pathogen cluster_2 Host Inflammatory Response Isoconazole Nitrate Isoconazole Nitrate Ergosterol Synthesis Ergosterol Synthesis Isoconazole Nitrate->Ergosterol Synthesis Inhibits Diflucortolone Valerate Diflucortolone Valerate Inflammatory Mediators Inflammatory Mediators Diflucortolone Valerate->Inflammatory Mediators Suppresses Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Membrane->Fungal Cell Lysis Leads to Resolution of Infection Resolution of Infection Fungal Cell Lysis->Resolution of Infection Inflammatory Symptoms Inflammatory Symptoms Inflammatory Mediators->Inflammatory Symptoms Reduces Symptom Relief (Erythema, Pruritus) Symptom Relief (Erythema, Pruritus) Inflammatory Symptoms->Symptom Relief (Erythema, Pruritus)

Caption: Dual-action mechanism of this compound.

The typical workflow for a clinical trial evaluating the efficacy of this compound involves several key stages, from patient recruitment to data analysis.

G Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Inclusion/Exclusion Criteria Randomization Randomization Baseline Assessment->Randomization Clinical & Mycological Treatment Period Treatment Period Randomization->Treatment Period This compound vs. Comparator Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments e.g., Weeks 1, 2, 3 Data Analysis Data Analysis Follow-up Assessments->Data Analysis Efficacy & Safety Data Results Interpretation Results Interpretation Data Analysis->Results Interpretation Statistical Analysis

Caption: Experimental workflow for a comparative clinical trial of this compound.

References

A Comparative Analysis of the Anti-Inflammatory Response of Travocort® and Other Topical Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Travocort®, a fixed combination of isoconazole nitrate and diflucortolone valerate, with other commonly used topical corticosteroids. The information presented is supported by experimental data to assist researchers and professionals in drug development in their evaluation of topical anti-inflammatory therapies.

This compound combines the broad-spectrum antifungal action of isoconazole nitrate with the potent anti-inflammatory effects of diflucortolone valerate (DFV)[1][2]. DFV, a potent topical corticosteroid, is a key contributor to the rapid anti-inflammatory response observed with this compound therapy[1][3]. This combination is particularly effective in inflammatory dermatomycoses where it provides faster relief from symptoms like itching compared to antifungal monotherapy[1][3][4].

Quantitative Comparison of Anti-Inflammatory Potency

The potency of topical corticosteroids is a critical factor in their clinical efficacy. Diflucortolone valerate is consistently classified as a potent corticosteroid[5][6][7]. The following tables summarize available quantitative and qualitative data comparing the anti-inflammatory potency of diflucortolone valerate with other topical corticosteroids.

CorticosteroidPotency ClassificationRelative Potency vs. HydrocortisoneSource(s)
Diflucortolone Valerate 0.1% Potent100-150x[5]
Diflucortolone Valerate 0.3% Very Potent-[6][7]
Clobetasol Propionate 0.05%Very Potent-[7]
Betamethasone Valerate 0.1%Potent100-150x[5]
Mometasone Furoate 0.1%Potent100-150x[5]
Hydrocortisone 17-Butyrate 0.1%Potent100-150x[5]
Fluocinonide 0.05%Potent-[5]
Hydrocortisone 1.0%Mild1x[5]

Table 1: Potency Classification of Selected Topical Corticosteroids. This table provides a qualitative and, where available, quantitative comparison of the potency of diflucortolone valerate relative to other commonly used topical corticosteroids.

ComparisonDrug 1Drug 2OutcomeQuantitative DataSource(s)
Clinical Efficacy in Symmetrical DermatosesDiflucortolone Valerate 0.3% OintmentClobetasol Propionate 0.05% OintmentEqual clinical efficacy.81% of patients showed marked improvement or healing with diflucortolone valerate, vs. 84% with clobetasol propionate (not statistically significant).[8]
Vasoconstrictor Activity (Fat Base)Diflucortolone ValerateFluocinonide, Clobetasol-17-Propionate, Hydrocortisone-17-ButyrateStatistically significant superiority of diflucortolone valerate.Not specified.[9]
Vasoconstriction Test (Cream)Diflucortolone Valerate 0.1% CreamBetamethasone-17,21-dipropionate 0.05% CreamBetamethasone-17,21-dipropionate was superior.Not specified.[10]

Table 2: Summary of Comparative Efficacy and Potency Studies. This table presents the results of studies directly comparing diflucortolone valerate with other topical corticosteroids.

Experimental Protocols

The anti-inflammatory activity of topical corticosteroids is evaluated using a variety of in vivo and in vitro models. Below are detailed methodologies for key experiments cited in the comparison of these agents.

In Vivo Models

This assay is a widely used method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching (vasoconstriction).

  • Subjects: Healthy human volunteers with normal skin.

  • Procedure:

    • Small areas on the flexor aspect of the forearms are marked.

    • The test corticosteroid preparations and a control vehicle are applied to the marked areas.

    • The sites are covered with an occlusive dressing for a specified period (e.g., 6 hours).

    • After removal of the dressing, the degree of skin blanching is visually assessed at various time points (e.g., 2, 4, 6, 18, and 24 hours) by trained observers.

    • Blanching is scored on a scale (e.g., 0 = no blanching to 4 = intense blanching).

  • Endpoint: The intensity of vasoconstriction is considered a surrogate marker for anti-inflammatory potency[11].

This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test topical corticosteroid or vehicle is applied to the plantar surface of the right hind paw.

    • After a set time (e.g., 30 minutes), a subcutaneous injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the plantar side of the same paw.

    • Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint: The percentage of inhibition of edema is calculated for each group relative to the control group[12][13][14][15][16].

This model is used to assess the anti-inflammatory effects of compounds that interfere with the arachidonic acid cascade.

  • Animals: Male Swiss mice (20-25g).

  • Procedure:

    • A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied to the inner and outer surfaces of one ear.

    • The test topical corticosteroid or vehicle is applied to the ear shortly before or after the arachidonic acid application.

    • After a specific time (e.g., 1 hour), the mice are euthanized, and a circular section of the ear is removed for weighing.

  • Endpoint: The difference in weight between the treated and untreated ears indicates the degree of edema. The percentage of edema inhibition by the test compound is then calculated[17][18][19][20][21].

In Vitro Model

This assay measures the ability of a corticosteroid to suppress the production of inflammatory mediators in cultured cells.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Cells are cultured in appropriate media.

    • The cells are pre-incubated with various concentrations of the test corticosteroid or vehicle for a set time (e.g., 1 hour).

    • Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Endpoint: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA)[22][23][24][25].

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of corticosteroids are primarily mediated through their interaction with glucocorticoid receptors, leading to the modulation of gene expression.

G cluster_cell Cell cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds GR_complex Activated GR Complex GR->GR_complex Activation & Dimerization HSP Heat Shock Proteins HSP->GR Dissociates from GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) GR_complex->Proinflammatory_Genes Represses Transcription Antiinflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Antiinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes Antiinflammatory_Genes->Inflammation Inhibits

Caption: Glucocorticoid Receptor Signaling Pathway.

G cluster_invivo In Vivo Anti-inflammatory Assay cluster_invitro In Vitro Anti-inflammatory Assay start Animal Model (e.g., Rat, Mouse) induce_inflammation Induce Inflammation (e.g., Carrageenan, Arachidonic Acid) start->induce_inflammation apply_treatment Topical Application (this compound vs. Other Corticosteroids) induce_inflammation->apply_treatment measure_response Measure Inflammatory Response (e.g., Paw Edema, Ear Thickness) apply_treatment->measure_response analyze_data Data Analysis (% Inhibition) measure_response->analyze_data start_vitro Cell Culture (e.g., Macrophages) pre_incubate Pre-incubation with Corticosteroids start_vitro->pre_incubate stimulate_cells Stimulate Inflammation (e.g., LPS) pre_incubate->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant measure_cytokines Measure Cytokines (e.g., TNF-α, IL-6 via ELISA) collect_supernatant->measure_cytokines

Caption: General Experimental Workflow for Anti-inflammatory Assays.

References

Long-Term Safety of Travocort®: A Comparative Analysis with Isoconazole and Diflucortolone Monotherapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation for researchers and drug development professionals on the prolonged use of the combination therapy, Travocort®, versus its individual components, isoconazole nitrate and diflucortolone valerate.

This compound®, a topical combination of the broad-spectrum antifungal isoconazole nitrate and the potent corticosteroid diflucortolone valerate, is indicated for the initial treatment of superficial fungal infections with severe inflammatory or eczematous skin conditions.[1][2] While the short-term efficacy of this combination is well-documented to be superior to isoconazole monotherapy in rapidly alleviating inflammatory symptoms, a comprehensive evaluation of its long-term safety profile in comparison to its monotherapeutic counterparts is crucial for informed clinical use and future drug development.[1][3][4] This guide synthesizes available data to provide a comparative analysis of the long-term safety of this compound® versus isoconazole nitrate and diflucortolone valerate monotherapies.

Executive Summary of Comparative Long-Term Safety

Direct, long-term comparative clinical trials evaluating the safety of this compound® against its individual components are not extensively available in published literature. However, an assessment can be inferred from the known long-term safety profiles of topical azole antifungals and potent corticosteroids.

The primary long-term safety concerns associated with this compound® are predominantly linked to its corticosteroid component, diflucortolone valerate.[5] Prolonged use of potent topical corticosteroids can lead to local side effects such as skin atrophy, striae, telangiectasia, and perioral dermatitis.[5] Systemic side effects, although less common, can include hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with extensive use or under occlusive dressings.[5]

Isoconazole nitrate monotherapy is generally well-tolerated long-term, with the most common side effects being local irritation, such as burning or itching, at the site of application.[5] Systemic side effects from topical isoconazole are rare due to low systemic absorption.[6]

Therefore, it is hypothesized that the long-term safety profile of this compound® would present a greater risk of corticosteroid-related adverse events compared to isoconazole nitrate monotherapy. Conversely, this compound® would carry the additional risks associated with a potent corticosteroid that are absent in isoconazole monotherapy. The long-term safety of this compound® is expected to be comparable to that of diflucortolone valerate monotherapy, with the addition of potential local irritation from isoconazole.

Quantitative Data on Adverse Events

The following tables summarize the potential long-term adverse events associated with this compound® and its monocomponents. It is important to note that the frequencies are based on general knowledge of the drug classes and may not be from direct head-to-head long-term comparative studies.

Table 1: Local Adverse Events with Long-Term Use

Adverse EventThis compound® (Isoconazole Nitrate + Diflucortolone Valerate)Isoconazole Nitrate MonotherapyDiflucortolone Valerate Monotherapy
Common Application site irritation (burning, itching, erythema)[7]Application site irritation (burning, itching)[5]Application site irritation, dryness[7]
Uncommon/Rare Skin atrophy, striae, telangiectasia, perioral dermatitis, acneiform changes, folliculitis, hypertrichosis, skin discoloration[7][8]Allergic contact dermatitisSkin atrophy, striae, telangiectasia, perioral dermatitis, acneiform changes, folliculitis, hypertrichosis, skin discoloration[9]
Frequency Not Known Blurred vision[7]--

Table 2: Systemic Adverse Events with Long-Term Use (More likely with extensive application or occlusion)

Adverse EventThis compound® (Isoconazole Nitrate + Diflucortolone Valerate)Isoconazole Nitrate MonotherapyDiflucortolone Valerate Monotherapy
Potential Risks HPA axis suppression, Cushing's syndrome, glaucoma (with application near the eyes)[8][10]Negligible systemic absorption[6]HPA axis suppression, Cushing's syndrome, glaucoma (with application near the eyes)[9][10]

Experimental Protocols

While specific long-term safety trial protocols for this compound® versus its monotherapies are not publicly available, a general methodology for such a study would likely follow the principles of a randomized, double-blind, parallel-group clinical trial.

Study Design: A Hypothetical Long-Term Safety Trial

Objective: To compare the long-term safety of this compound® cream with isoconazole nitrate cream and diflucortolone valerate cream in patients with a history of recurrent tinea corporis requiring intermittent treatment.

Study Duration: 12 months.

Patient Population: Adult patients with a diagnosis of recurrent tinea corporis.

Methodology:

  • Recruitment and Randomization: Patients meeting the inclusion criteria would be randomly assigned to one of three treatment groups:

    • Group A: this compound® cream

    • Group B: Isoconazole nitrate 1% cream

    • Group C: Diflucortolone valerate 0.1% cream

  • Treatment Regimen: Patients would be instructed to apply the assigned cream to the affected areas twice daily for the first two weeks of a flare-up. After the initial two weeks, patients in the this compound® group would be switched to isoconazole nitrate cream for the remainder of the flare-up. This mirrors the recommended therapeutic approach.[6] Patients in the monotherapy groups would continue their assigned treatment throughout the flare-up.

  • Safety Assessments:

    • Local Tolerability: Assessed at baseline, and at months 1, 3, 6, 9, and 12. This would involve clinical evaluation of the application site for signs of atrophy, striae, telangiectasia, and other local reactions.

    • Systemic Safety: Assessed through monitoring of adverse events at each visit. For patients with extensive application, periodic morning cortisol tests would be conducted to evaluate for HPA axis suppression.

    • Ophthalmological Examination: For patients applying the cream to facial lesions, a baseline and end-of-study ophthalmological examination would be performed to screen for glaucoma and cataracts.

  • Data Analysis: The incidence of all adverse events would be recorded and compared between the three groups. Statistical analysis would be used to determine if there are significant differences in the safety profiles of the treatments.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Potential for Adverse Effects

The distinct mechanisms of action of isoconazole nitrate and diflucortolone valerate underpin their efficacy and potential for adverse effects.

cluster_isoconazole Isoconazole Nitrate Pathway cluster_diflucortolone Diflucortolone Valerate Pathway isoconazole Isoconazole Nitrate lanosterol Lanosterol 14α-demethylase (Fungal CYP51) isoconazole->lanosterol Inhibits ergosterol Ergosterol Synthesis membrane Fungal Cell Membrane Integrity lanosterol->membrane Disruption diflucortolone Diflucortolone Valerate receptor Glucocorticoid Receptor diflucortolone->receptor Binds nucleus Nucleus receptor->nucleus Translocates gene Gene Transcription nucleus->gene anti_inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) gene->anti_inflammatory Upregulates pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) gene->pro_inflammatory Downregulates

Caption: Mechanisms of action for isoconazole nitrate and diflucortolone valerate.

Experimental Workflow for Assessing Long-Term Dermal Safety

The following diagram illustrates a typical workflow for evaluating the long-term dermal safety of a topical product in a clinical trial setting.

screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization baseline Baseline Assessment (Clinical & Safety Parameters) randomization->baseline treatment Treatment Period (12 Months) baseline->treatment monitoring Regular Monitoring Visits (e.g., Months 1, 3, 6, 9, 12) treatment->monitoring Intermittent Treatment as per Protocol assessments Safety & Tolerability Assessments (Local & Systemic) monitoring->assessments data_analysis Data Collection & Analysis assessments->data_analysis final_report Final Safety Report data_analysis->final_report

Caption: Workflow for a long-term dermal safety clinical trial.

Conclusion

Based on the available evidence, the long-term safety concerns for this compound® are primarily driven by its potent corticosteroid component, diflucortolone valerate. While this compound® offers a significant advantage in rapidly controlling inflammation in the initial phase of treatment of fungal infections, its long-term use should be approached with caution and limited to the shortest duration possible, typically not exceeding two weeks for the initial inflammatory phase.[5] For long-term management, a transition to a steroid-free antifungal agent like isoconazole nitrate monotherapy is recommended to minimize the risk of corticosteroid-related side effects.[5]

Direct comparative long-term safety studies are needed to provide a more definitive quantitative comparison. Future research should focus on well-designed, long-term clinical trials to elucidate the precise comparative risks of this compound® versus its monotherapies, which will further guide clinical practice and the development of safer and more effective combination therapies for inflammatory dermatoses.

References

A Meta-Analysis of Clinical Trial Data on Travocort® for Fungal Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of Travocort®, a combination topical therapy containing 1% isoconazole nitrate and 0.1% diflucortolone valerate, for the treatment of fungal skin infections. The analysis focuses on comparing its performance against other topical antifungal agents, supported by experimental data and detailed methodologies.

Executive Summary

This compound® leverages the synergistic effects of a broad-spectrum azole antifungal, isoconazole nitrate, and a potent corticosteroid, diflucortolone valerate. This combination is designed to concurrently address the fungal infection and the associated inflammatory symptoms. Clinical evidence demonstrates that the combination therapy offers a more rapid onset of action and faster relief from inflammatory symptoms such as itching and erythema compared to antifungal monotherapy. While mycological cure rates over the full course of treatment are often comparable to other effective antifungal agents, the initial symptomatic improvement is a key differentiator for this compound®.

Mechanism of Action

The dual components of this compound® act on distinct but complementary pathways to resolve fungal infections and associated inflammation.

Isoconazole Nitrate: As an azole antifungal, isoconazole nitrate inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts the membrane's structure and function, leading to fungal cell death.

Diflucortolone Valerate: This potent glucocorticoid binds to intracellular glucocorticoid receptors, which then translocate to the nucleus. In the nucleus, the complex modulates gene expression, leading to the suppression of pro-inflammatory pathways. This includes the inhibition of the production of inflammatory mediators like prostaglandins and leukotrienes, resulting in a rapid reduction of inflammation, erythema, and pruritus.

Comparative Clinical Efficacy

A review of randomized, double-blind controlled clinical trials indicates that the combination of isoconazole nitrate and diflucortolone valerate (this compound®) demonstrates a more rapid onset of action and faster relief of inflammatory symptoms compared to isoconazole nitrate monotherapy.[1] Overall therapeutic benefits and mycological cure rates are also improved during the first two weeks of treatment with the combination therapy.[1]

Head-to-Head Clinical Trial Data Summary
ComparisonIndicationKey Efficacy EndpointsResultsReference
This compound® vs. Isoconazole Nitrate 1% Cream Tinea InguinalisResolution of Erythema and Pruritus, Mycological Cure RateThis compound® was superior in resolving erythema and pruritus more quickly and in a larger percentage of patients. Mycological cure rates were similar between the two groups.[2]
This compound® vs. Clotrimazole 1% Cream Tinea CorporisComplete Clinical CureNo statistically significant difference in clinical efficacy was observed between the two treatments. Complete clinical cure was achieved in 66.3% of patients in the this compound® group and 64.7% in the clotrimazole group.

Experimental Protocols

Below are the generalized methodologies from key clinical trials. For detailed protocols, it is recommended to consult the full-text publications.

Study 1: this compound® vs. Isoconazole Nitrate in Tinea Inguinalis
  • Study Design: A multicenter, retrospective study.

  • Patient Population: 58 adult patients with mycologically confirmed inflammatory tinea inguinalis.

  • Treatment Regimen: Patients were assigned to receive either a cream containing 1% isoconazole nitrate and 0.1% diflucortolone valerate or a cream with 1% isoconazole nitrate alone. The treatment duration was three weeks.

  • Efficacy Assessment: Clinical signs and symptoms (erythema, pruritus) were assessed on a 4-point scale at baseline, and at one, two, and three weeks of treatment. Mycological examinations were performed at the beginning and end of the study.

Study 2: this compound® vs. Clotrimazole in Tinea Corporis
  • Study Design: A randomized controlled trial.

  • Patient Population: 380 patients with tinea corporis.

  • Treatment Regimen: Patients were randomly allocated to two groups. Group A received 1% clotrimazole cream, and Group B received a combination of 1% isoconazole nitrate and 0.1% diflucortolone valerate cream. Both groups applied the respective creams twice daily for two weeks.

  • Efficacy Assessment: The primary outcome was complete clinical cure, defined as the disappearance of all signs of tinea corporis after two weeks of treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action and a typical clinical trial workflow.

Mechanism of Action of Isoconazole Nitrate Isoconazole Isoconazole Nitrate Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Isoconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_membrane Maintains Cell_death Fungal Cell Death Fungal_membrane->Cell_death Disruption leads to Mechanism of Action of Diflucortolone Valerate Diflucortolone Diflucortolone Valerate GR Glucocorticoid Receptor (in cytoplasm) Diflucortolone->GR Binds to GR_complex Activated Receptor Complex GR->GR_complex Forms Nucleus Nucleus GR_complex->Nucleus Translocates to Gene_expression Modulation of Gene Expression Nucleus->Gene_expression Contains Anti_inflammatory Suppression of Pro-inflammatory Mediators Gene_expression->Anti_inflammatory Inflammation_reduction Reduced Inflammation, Erythema, and Pruritus Anti_inflammatory->Inflammation_reduction Randomized Controlled Trial Workflow Example Start Patient Recruitment (Mycologically Confirmed Infection) Randomization Randomization Start->Randomization GroupA Group A: This compound® Randomization->GroupA GroupB Group B: Comparator (e.g., Clotrimazole) Randomization->GroupB Treatment Treatment Period (e.g., 2 weeks, twice daily) GroupA->Treatment GroupB->Treatment Assessment Efficacy Assessment (Clinical & Mycological Cure) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis Results Results and Conclusion Analysis->Results

References

Safety Operating Guide

Proper Disposal of Travocort® in a Professional Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Travocort® is a critical component of laboratory safety and environmental responsibility. This compound®, a cream containing the antifungal agent isoconazole nitrate and the corticosteroid diflucortolone valerate, requires a defined disposal protocol due to the hazardous characteristics of its active ingredients. Adherence to these procedures is essential for regulatory compliance and the protection of personnel and the environment.

This compound® should not be disposed of via standard waste streams or wastewater systems.[1][2] Safety Data Sheets (SDS) for its components indicate significant health and environmental hazards. Diflucortolone valerate is classified as a reproductive toxin that may damage fertility or the unborn child and can cause organ damage through prolonged exposure.[3][4] Isoconazole nitrate is classified as very toxic to aquatic life with long-lasting effects.[5][6] Consequently, waste this compound® must be managed as hazardous or special waste.

Hazardous Waste Classification

While a product with multiple active ingredients like this compound® may not be explicitly named on hazardous waste lists such as the U.S. Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its correct classification.[7] Based on the toxicological data of its components, this compound® waste should be presumed to be hazardous.

Active IngredientCAS NumberHazard Classification (GHS)Key Hazards
Diflucortolone valerate 59198-70-8GHS08 (Health Hazard)H360: May damage fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure.[3][4][8]
Isoconazole nitrate 24168-96-5GHS09 (Environmental Hazard)H410: Very toxic to aquatic life with long lasting effects.[5][6]

Table 1: Hazard Classification of this compound® Active Pharmaceutical Ingredients (APIs).

Experimental Protocols: Standard Operating Procedure for this compound® Disposal

This procedure outlines the necessary steps for the safe handling and disposal of expired, unused, or contaminated this compound® cream and associated materials within a laboratory or clinical research setting.

Objective: To ensure the safe, compliant, and environmentally responsible disposal of all waste streams containing this compound®.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

  • Designated, sealable, and clearly labeled hazardous waste container (e.g., black container for hazardous pharmaceutical waste).

  • Waste manifest or logbook for tracking.

  • Licensed hazardous waste disposal contractor.

Procedure:

  • Hazard Assessment and PPE:

    • Before handling, confirm the hazardous nature of the waste via the component SDS.

    • Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Segregation of Waste:

    • Do not mix this compound® waste with non-hazardous laboratory trash, sharps containers (unless the sharps are also contaminated with this compound®), or other waste streams.

    • Segregate all this compound®-contaminated materials, including:

      • Expired or unused tubes of the cream.

      • Contaminated PPE (gloves, bench paper).

      • Glassware, spatulas, or other equipment used to handle the cream that cannot be decontaminated.

      • Contaminated gauze or dressings from in-vitro/in-vivo studies.

  • Containment:

    • Place all segregated this compound® waste directly into a designated hazardous waste container. This container must be:

      • In good condition and compatible with the waste.

      • Kept securely sealed when not in use.

      • Labeled clearly as "Hazardous Pharmaceutical Waste" and include the contents (e.g., "this compound® (Isoconazole nitrate, Diflucortolone valerate) Waste").

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.

  • Documentation:

    • Maintain a detailed log of the waste added to the container. Record the date, quantity, and nature of the waste.

    • This documentation is crucial for the final waste manifest required for transport and disposal.

  • Final Disposal:

    • Arrange for the collection, transport, and disposal of the hazardous waste container through a licensed and certified hazardous waste management contractor.

    • The primary method for disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[3][4]

    • Ensure a copy of the waste manifest, confirming destruction at the facility, is obtained and retained for institutional records, as required by regulations.

Decontamination:

  • Non-disposable equipment that has come into contact with this compound® should be decontaminated. A recommended procedure is to wash thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol), collecting all rinsate as hazardous waste.

Visualizations

Travocort_Disposal_Workflow start This compound Waste Generated (Expired, Unused, Contaminated) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe assess Hazard Assessment (Reproductive Toxin, Aquatic Toxin) ppe->assess segregate Step 2: Segregate Waste (Tubes, Contaminated PPE, etc.) assess->segregate  Hazardous contain Step 3: Place in Labeled Hazardous Waste Container segregate->contain document Step 4: Document Waste (Logbook/Manifest) contain->document store Store in Designated Area document->store dispose Step 5: Arrange Pickup by Licensed Disposal Vendor store->dispose incinerate Final Disposal: High-Temperature Incineration dispose->incinerate Logical_Relationship cluster_0 This compound® Components cluster_1 Hazard Characteristics cluster_2 Disposal Requirement DV Diflucortolone Valerate HT Reproductive Toxicity (H360) DV->HT IN Isoconazole Nitrate ET Aquatic Toxicity (H410) IN->ET HW Manage as Hazardous Waste HT->HW ET->HW

References

Essential Safety and Logistical Information for Handling Travocort

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for laboratory professionals handling Travocort. The information is intended to ensure the safe management of this combination topical cream, which contains the active ingredients isoconazole nitrate and diflucortolone valerate. Adherence to these procedures is vital for minimizing occupational exposure and ensuring environmental safety.

This compound combines the antifungal action of isoconazole nitrate with the potent anti-inflammatory and immunosuppressive effects of the corticosteroid diflucortolone valerate.[1][2] Due to the hazardous nature of diflucortolone valerate, particularly its reproductive toxicity, stringent handling protocols are required.[3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound's active ingredients are skin and eye irritation from isoconazole nitrate and, more significantly, reproductive toxicity and potential organ damage from prolonged exposure to diflucortolone valerate.[3][6][7] Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

  • Hand Protection: Double gloving with nitrile gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[8] Gloves must be changed immediately if contaminated, torn, or punctured, and at regular intervals.

  • Body Protection: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[9][10]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against accidental splashes.[3][9]

  • Respiratory Protection: While not typically required for handling the cream formulation under normal conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if aerosols could be generated or if handling the pure powder forms of the active ingredients.[3][9]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for the active components of this compound. Occupational Exposure Limits (OELs) have not been formally established for either compound.[3][7][9][11]

Substance Test Route of Administration Species Dosage Citation
Isoconazole Nitrate LD50OralRat5600 mg/kg[2][12]
LD50SubcutaneousMouse, Rat>10,000 mg/kg[11]
Diflucortolone Valerate LD50OralRat~3100 mg/kg[13][14]
LD50OralMouse>4000 mg/kg[1][14]
LD50SubcutaneousRat13 mg/kg[13][14]
LD50SubcutaneousMouse~180 mg/kg[1][14]
LD50IntraperitonealRat19.5 - 98 mg/kg[13][14]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound Cream

This protocol outlines the step-by-step procedure for handling this compound cream in a laboratory setting to minimize exposure and contamination.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a designated containment area.

    • Ensure all required PPE is available and has been inspected for integrity.

    • Cover the work surface with disposable, absorbent bench paper.

    • Prepare all necessary equipment (e.g., spatulas, weighing boats, glassware) and a designated hazardous waste container before starting.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don the inner pair of nitrile gloves.

    • Don the lab coat, ensuring cuffs are snug.

    • Don the outer pair of nitrile gloves, pulling them over the lab coat cuffs.

    • Don eye/face protection.

  • Handling Procedure:

    • Carefully dispense the required amount of this compound cream from its container using a clean spatula. Avoid direct contact with the tube opening.

    • If weighing is required, place the cream onto a disposable weighing boat.

    • Perform all manipulations carefully to prevent splashing or aerosolization.

    • Immediately cap the this compound container after use.

  • Post-Handling:

    • Clean any non-disposable equipment that came into contact with the cream using an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

    • Wipe down the designated work area.

    • Dispose of all contaminated disposable items (bench paper, gloves, pipette tips, etc.) in the designated hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the lab coat, turning it inside out to contain any potential contamination, and place it in a designated receptacle for contaminated laundry or disposal.

    • Remove eye/face protection.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste. Do not dispose of any this compound-related waste in the regular trash or down the drain.

  • Unused/Expired Product: Keep the product in its original container and place it inside a larger, clearly labeled hazardous waste container.

  • Contaminated Labware and PPE: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips, empty vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection: All hazardous waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical names (Isoconazole Nitrate, Diflucortolone Valerate). Arrange for disposal through a licensed hazardous waste management company, in accordance with federal, state, and local regulations. Incineration is the preferred disposal method.

Visualizations

Mechanism of Action Signaling Pathway

The following diagram illustrates the distinct mechanisms of action for the two active ingredients in this compound.

Travocort_Mechanism cluster_fungus Fungal Cell cluster_skin_cell Human Skin Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Isoconazole Isoconazole Nitrate Isoconazole->CYP51 Inhibits Diflucortolone Diflucortolone Valerate GR Glucocorticoid Receptor (GR) Diflucortolone->GR Binds Complex Diflucortolone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Modulates Gene Expression Nucleus->Gene AntiInflammatory ↑ Anti-inflammatory Proteins (e.g., Lipocortin) Gene->AntiInflammatory ProInflammatory ↓ Pro-inflammatory Cytokines & Mediators Gene->ProInflammatory

Caption: Dual mechanism of this compound's active ingredients.

Experimental Workflow Diagram

This diagram outlines the logical flow for the safe handling of this compound in a laboratory setting.

Handling_Workflow Prep 1. Preparation - Designate Area - Assemble PPE & Equipment - Cover Surface Donning 2. Don PPE - Inner Gloves - Lab Coat - Outer Gloves - Eye Protection Prep->Donning Handling 3. Handling - Dispense Cream - Perform Manipulations - Cap Container Donning->Handling PostHandling 4. Post-Handling Cleanup - Decontaminate Equipment - Clean Work Surface - Segregate Waste Handling->PostHandling Doffing 5. Doff PPE - Remove Outer Gloves - Remove Lab Coat - Remove Eye Protection - Remove Inner Gloves PostHandling->Doffing Wash 6. Final Hand Wash Doffing->Wash

Caption: Step-by-step workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.